molecular formula C8H6F4O2 B1350987 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol CAS No. 92339-07-6

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Cat. No.: B1350987
CAS No.: 92339-07-6
M. Wt: 210.13 g/mol
InChI Key: SDHKGYDQOGCLQM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol is a useful research compound. Its molecular formula is C8H6F4O2 and its molecular weight is 210.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKGYDQOGCLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)CO)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399296
Record name 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92339-07-6
Record name 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3,5,6-tetrafluoro-1,4-phenylene)dimethanol
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Foundational & Exploratory

Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, a key intermediate in the synthesis of pyrethroid pesticides such as tefluthrin and perfluthrin.[1][2] The introduction of fluorine atoms into the benzenedimethanol scaffold significantly alters the molecule's properties, enhancing metabolic stability and lipophilicity, which are crucial in the development of pharmaceuticals and agrochemicals. This document provides a comparative overview of common synthetic methodologies, detailed experimental protocols, and quantitative data to aid researchers in their synthetic efforts.

Introduction to Fluorinated Aromatic Diols

Fluorinated aromatic diols are a class of compounds featuring hydroxyl groups and fluorine atoms attached to an aromatic core. The presence of fluorine, the most electronegative element, withdraws electron density from the aromatic ring, increasing the compound's stability and resistance to oxidation. The carbon-fluorine bond is the strongest in organic chemistry, contributing to the thermal and chemical robustness of these molecules.[3] These properties make fluorinated compounds like this compound valuable in medicinal chemistry and materials science.[3]

Primary Synthetic Pathways

Several synthetic routes to this compound have been established, primarily involving the reduction of tetrafluoroterephthalic acid derivatives or the functionalization of a tetrafluorobenzene core.

Route 1: Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride

One common and efficient method involves the reduction of 2,3,5,6-tetrafluoroterephthaloyl chloride. This approach utilizes a hydroboron reducing agent, such as sodium borohydride, often with a catalyst.

2,3,5,6-Tetrafluoroterephthaloyl_chloride 2,3,5,6-Tetrafluoroterephthaloyl chloride Product This compound 2,3,5,6-Tetrafluoroterephthaloyl_chloride->Product Reduction Reducing_Agent Sodium Borohydride Iodine (catalyst) Chlorobenzene Reducing_Agent->Product

Caption: Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride.

A patented method describes the reduction of 2,3,5,6-tetrafluoroterephthaloyl chloride with sodium borohydride in a solvent under iodine catalysis to yield the target compound.[1]

Route 2: Chloromethylation of 1,2,4,5-Tetrafluorobenzene and Subsequent Hydrolysis

This two-step process begins with the chloromethylation of 1,2,4,5-tetrafluorobenzene to form an intermediate, which is then hydrolyzed to produce the final diol.

Start 1,2,4,5-Tetrafluorobenzene Intermediate 2,3,5,6-Tetrafluoro-1,4- benzenedibenzylchloride Start->Intermediate Chloromethylation Reagents1 Paraformaldehyde Chlorosulfonic Acid Sulfuric Acid Zinc Chloride Reagents1->Intermediate Product 2,3,5,6-Tetrafluoro-1,4- benzenedimethanol Intermediate->Product Hydrolysis Reagents2 Alkali (e.g., Na2CO3) Water Ethanol Reagents2->Product

Caption: Synthesis via Chloromethylation and Hydrolysis.

This method offers the advantage of avoiding potentially hazardous reducing agents but involves the handling of corrosive acids.[4]

Route 3: Multi-step Synthesis from 2,3,5,6-Tetrafluoro-1,4-terephthalonitrile

A more complex route starts with 2,3,5,6-tetrafluoro-1,4-terephthalonitrile and proceeds through alcoholysis and ester reduction steps.

Start 2,3,5,6-Tetrafluoro-1,4- terephthalonitrile Step1 Alcoholysis (Methanol/Water, H2SO4) Start->Step1 Intermediate Dimethyl 2,3,5,6-tetrafluoro- 1,4-terephthalate Step1->Intermediate Step2 Ester Reduction (KBH4, Phase Transfer Catalyst) Intermediate->Step2 Product 2,3,5,6-Tetrafluoro-1,4- benzenedimethanol Step2->Product

Caption: Multi-step Synthesis Workflow.

This pathway involves multiple transformations, offering opportunities for purification at intermediate stages.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic routes based on available literature.

Table 1: Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride [1]

ReactantMolesMass
2,3,5,6-Tetrafluoroterephthaloyl chloride0.0990 mol27.5 g
Sodium borohydride0.1980 mol7.6 g
Iodine0.15 mmol0.04 g
Chlorobenzene (solvent)-126.5 g
Product Yield --

Note: The provided source describes multiple embodiments with slight variations in reactant amounts.

Table 2: Chloromethylation of 1,2,4,5-Tetrafluorobenzene [4]

ReactantMolesMass/Volume
1,2,4,5-Tetrafluorobenzene0.2 mole30 g
Paraformaldehyde-12.5 g
Sulfuric Acid (90%)-120 g
Zinc Chloride-1.5 g
Chlorosulfonic Acid-47 g
Intermediate Yield --

Table 3: Hydrolysis of 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride [4]

ReactantMolar/Weight Ratio
Alkali : Intermediate2-3 : 1 (mol)
Water : Intermediate4-6 : 1 (weight)
Ethanol : Intermediate1-2 : 1 (weight)
Product Yield -

Detailed Experimental Protocols

Protocol 1: Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride[1]
  • Reaction Setup: In a 250 mL four-neck flask equipped with a thermometer, condenser, and nitrogen protection, add 7.6 g (0.1980 mol) of sodium borohydride and 41.3 g of chlorobenzene.

  • Addition of Reactants: Heat the mixture to 60°C. A solution of 27.5 g (0.0990 mol) of 2,3,5,6-tetrafluoroterephthaloyl chloride in 82.5 g of chlorobenzene is added dropwise over 0.5 hours.

  • Catalyst Addition: A mixed solution of 0.04 g (0.15 mmol) of iodine in 2.7 g of chlorobenzene is then added dropwise over 0.5 hours.

  • Reaction: The reaction mixture is incubated at 60°C for 15 hours.

  • Work-up: Cool the reaction to 50°C and add it dropwise to a 10% hydrochloric acid aqueous solution to adjust the pH to 1-2. Maintain this temperature for 0.5 hours. Subsequently, add a 30% aqueous solution of NaOH.

  • Isolation: The final product, this compound, is then isolated from the reaction mixture.

Protocol 2: Chloromethylation of 1,2,4,5-Tetrafluorobenzene[4]
  • Reaction Setup: In a 250 mL reaction flask, add 30 g (0.2 mole) of 1,2,4,5-tetrafluorobenzene, 12.5 g of paraformaldehyde, 120 g of 90% sulfuric acid, and 1.5 g of zinc chloride.

  • Addition of Chlorosulfonic Acid: While stirring at 50°C, add 47 g of chlorosulfonic acid dropwise over 2 hours.

  • Reaction: After the addition is complete, maintain the mixture at 60°C with stirring for 2 hours.

  • Isolation of Intermediate: Cool the reaction mixture and filter to obtain the intermediate, 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride.

Protocol 3: Hydrolysis of 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride[4]
  • Reaction Mixture: Prepare a mixture of 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride, an alkali (such as sodium carbonate or potassium carbonate), water, and ethanol. The molar ratio of alkali to the intermediate should be between 2:1 and 3:1. The weight ratio of water to the intermediate should be 4-6:1, and the weight ratio of ethanol to the intermediate should be 1-2:1.

  • Hydrolysis: Reflux the mixture for 6-10 hours to carry out the hydrolysis reaction.

  • Isolation: After the reaction is complete, the product, this compound, is collected from the reaction products.

This guide provides a comprehensive overview of the key synthetic strategies for this compound. Researchers and professionals in drug development can leverage this information to select the most suitable synthetic route based on available starting materials, equipment, and safety considerations. The detailed protocols and quantitative data serve as a valuable resource for the practical execution of these syntheses.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. The information is intended to support research and development activities in medicinal chemistry, materials science, and chemical synthesis.

Core Properties

This compound, also known as (perfluoro-1,4-phenylene)dimethanol, is a fluorinated organic compound with the molecular formula C₈H₆F₄O₂.[1] The presence of four fluorine atoms on the benzene ring imparts unique chemical and physical properties compared to its non-fluorinated counterpart. These properties include enhanced thermal stability, metabolic resistance, and altered reactivity, making it a valuable building block in various scientific fields.[2]

The key physical and chemical properties of this compound are summarized in the table below. The compound is typically a white to off-white crystalline solid and is soluble in organic solvents like methanol and acetone, but sparingly soluble in water.[1][3]

PropertyValueReference
Molecular Formula C₈H₆F₄O₂[1]
Molecular Weight 210.13 g/mol [1][2][4]
CAS Number 92339-07-6[1][2]
Appearance White to off-white powder/crystal[1][3]
Melting Point 127.0 to 131.0 °C[1][3]
Boiling Point 256.0 ± 35.0 °C (Predicted at 760 mmHg)[1][5]
Density 1.6 ± 0.1 g/cm³ (Predicted)[5]
Flash Point 108.6 ± 25.9 °C (Predicted)[5]
Solubility Soluble in methanol; sparingly soluble in water.[3]
InChI Key SDHKGYDQOGCLQM-UHFFFAOYSA-N[2]
Storage Temperature Room temperature or 4°C; protect from light and moisture.[3]

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive collection of spectra is best obtained from dedicated databases, general information is provided below.

SpectroscopyData SummaryReference
¹H NMR Spectral data is available and conforms to the expected structure.[6]
¹³C NMR Spectral data is available for structural confirmation.[6]
IR Infrared spectroscopy data is available.[6]
MS Mass spectrometry data is available for molecular weight and fragmentation pattern analysis.[6]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been established. The most common methods involve the reduction of tetrafluoroterephthalic acid derivatives or the hydrolysis of di-halogenated precursors.[2]

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting two common pathways.

G General Synthesis Workflow for this compound cluster_0 Pathway 1: Reduction cluster_1 Pathway 2: Chloromethylation & Hydrolysis A 2,3,5,6-Tetrafluoroterephthalic Acid or its Diester Derivative B Reduction (e.g., KBH₄, NaBH₄) A->B Reducing Agent C Crude Product B->C Purification Purification (Recrystallization) C->Purification D 1,2,4,5-Tetrafluorobenzene E Chloromethylation (Paraformaldehyde, Acid) D->E F 2,3,5,6-Tetrafluoro-1,4- bis(chloromethyl)benzene E->F G Hydrolysis (Alkali, Water, Ethanol) F->G H Crude Product G->H H->Purification Final This compound Purification->Final

Caption: Common synthetic pathways to this compound.

Protocol 1: Synthesis via Reduction of a Diester Derivative [7]

This method involves the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate using potassium borohydride in the presence of a phase transfer catalyst.

  • Reaction Setup: In a reaction flask, add 300 mL of water, 0.5 g of a phase transfer catalyst (e.g., Tetrabutylammonium bromide), and 108 g of dimethyl 2,3,5,6-tetrafluoroterephthalate.

  • Heating: Warm the mixture to 45°C with stirring.

  • Addition of Reducing Agent: Slowly add a 20% aqueous solution of 52 g of potassium borohydride dropwise. Gas evolution will be observed.

  • Reaction: After the addition is complete, maintain the reaction at temperature for 4 hours.

  • Workup: Cool the reaction mixture to 20°C and acidify to pH 7 by dropwise addition of 5% HCl.

  • Isolation: Continue stirring for 30 minutes, then collect the resulting white solid by suction filtration. This yields the crude product.

  • Purification: The crude product can be purified by recrystallization from a methanol/water mixture (e.g., 60 wt% methanol) to yield refined this compound.[7]

Protocol 2: Synthesis via Chloromethylation and Hydrolysis [8]

This two-step method starts from 1,2,4,5-tetrafluorobenzene.

  • Step 1: Preparation of 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene

    • Reaction Setup: To a 250 mL reaction flask, add 30 g (0.2 mole) of 1,2,4,5-tetrafluorobenzene, 12.5 g of paraformaldehyde, 120 g of 90% sulfuric acid, and 1.5 g of zinc chloride.

    • Addition of Chlorosulfonic Acid: While stirring at 50°C, add 47 g of chlorosulfonic acid dropwise over 2 hours.

    • Reaction: After the addition, increase the temperature to 60°C and stir for an additional 2 hours.

    • Isolation: Cool the mixture and collect the intermediate product, 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene, by filtration.

  • Step 2: Hydrolysis to this compound

    • Reaction Setup: Prepare a mixture of the intermediate from Step 1, an alkali (e.g., sodium carbonate or potassium carbonate), water, and ethanol. The molar ratio of alkali to the intermediate should be 2-3:1. The weight ratio of water to the intermediate should be 4-6:1, and the weight ratio of ethanol to the intermediate should be 1-2:1.

    • Reaction: Heat the mixture to facilitate the hydrolysis reaction.

    • Isolation and Purification: After the reaction is complete, the final product, this compound, is collected from the reaction products, typically involving filtration and purification steps like recrystallization.

Applications in Research and Development

The unique properties conferred by the tetrafluorinated aromatic core make this compound a significant building block in several areas.

This compound serves as a fluorinated diol monomer in the synthesis of high-performance polymers.[9][10] The incorporation of the fluorinated moiety can enhance properties such as thermal stability, chemical resistance, and hydrophobicity in materials like polyesters and polyurethanes.

G A This compound (Fluorinated Diol Monomer) C Polymerization Reaction (e.g., Polycondensation) A->C B Co-monomer (e.g., Diacid, Diisocyanate) B->C D High-Performance Polymer (e.g., Polyester, Polyurethane) C->D Forms E - Thermal Stability - Chemical Resistance - Hydrophobicity - Low Friction D->E Exhibits

Caption: Role as a monomer in the synthesis of high-performance polymers.

In drug design, the introduction of fluorine atoms into a molecule can significantly improve its pharmacological profile.[2] Key benefits include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation and prolonging their half-life.[2]

  • Increased Lipophilicity: Fluorination can increase a molecule's ability to cross biological membranes, potentially improving bioavailability.[2]

  • Altered Binding Affinities: Fluorine can participate in unique non-covalent interactions, which can enhance the binding of a drug to its biological target.[2]

While not a drug itself, this compound is a valuable scaffold or intermediate for synthesizing more complex, fluorinated active pharmaceutical ingredients (APIs).

The compound is also an important raw material for the synthesis of other chemical products, such as tetrafluoroanisole and certain pyrethroid pesticides like heptafluorophenothrin.[1][3] It is also described as a metabolite of some pyrethroid pesticides, making it a useful marker in human exposure studies.[1][3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a dry, well-ventilated place, protected from light and moisture.[1][3] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

References

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique characteristics of this fluorinated aromatic diol.

Molecular Structure and Properties

This compound, also known as (perfluoro-1,4-phenylene)dimethanol, is a symmetrical aromatic compound characterized by a fully fluorinated benzene ring with two hydroxymethyl substituents in a para-configuration. The presence of the highly electronegative fluorine atoms significantly influences the electronic properties of the aromatic ring and the acidity of the hydroxyl protons.

Molecular Formula: C₈H₆F₄O₂[1][2][3]

Molecular Weight: 210.13 g/mol [1][2][3]

CAS Number: 92339-07-6[1][2][3]

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Appearance White to off-white powder/crystal[1]
Melting Point 127.0 to 131.0 °C[1]
Boiling Point 256.0 ± 35.0 °C (Predicted)[1]
Solubility Soluble in methanol[1]
InChI 1S/C8H6F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2[4]
InChIKey SDHKGYDQOGCLQM-UHFFFAOYSA-N[4]
SMILES OCC1=C(F)C(F)=C(CO)C(F)=C1F[3]

Spectroscopic Data

Crystallographic Data

As of this review, a public entry in the Cambridge Crystallographic Data Centre (CCDC) or a published crystallographic information file (CIF) for this compound could not be located. Therefore, detailed information on its crystal structure, including unit cell parameters, bond lengths, and bond angles, is not currently available in the public domain.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature. The following protocols are based on these described methods.

Method 1: Two-Step Synthesis from 1,2,4,5-Tetrafluorobenzene

This widely cited industrial method involves a two-step process: chloromethylation of 1,2,4,5-tetrafluorobenzene followed by hydrolysis of the resulting dichloride intermediate.[7]

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene

Synthesis_Step1 TFB 1,2,4,5-Tetrafluorobenzene Reaction Chloromethylation TFB->Reaction Reagents Paraformaldehyde, Sulfuric Acid, Zinc Chloride Reagents->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction Intermediate 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene Reaction->Intermediate

Diagram 1: Chloromethylation of 1,2,4,5-Tetrafluorobenzene.

Experimental Protocol:

  • In a suitable reaction vessel, combine 1,2,4,5-tetrafluorobenzene, paraformaldehyde, sulfuric acid (85-90% weight concentration), and a catalytic amount of zinc chloride.[7]

  • With stirring, slowly add chlorosulfonic acid to the mixture at a controlled temperature (e.g., 40-50 °C).[7] The molar ratio of chlorosulfonic acid to 1,2,4,5-tetrafluorobenzene is typically in the range of 2-3:1, and the molar ratio of paraformaldehyde to 1,2,4,5-tetrafluorobenzene is also 2-3:1.[7]

  • After the addition is complete, maintain the reaction mixture at an elevated temperature (e.g., 55-60 °C) for a specified period (e.g., 2 hours) to ensure the completion of the reaction.[7]

  • Cool the reaction mixture and isolate the solid intermediate, 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene, by filtration.[7]

Step 2: Hydrolysis to this compound

Synthesis_Step2 Intermediate 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene Reaction Hydrolysis Intermediate->Reaction Reagents Alkali (e.g., Na2CO3), Water, Ethanol Reagents->Reaction Product This compound Reaction->Product

Diagram 2: Hydrolysis of the Dichloride Intermediate.

Experimental Protocol:

  • Prepare a mixture of the intermediate from Step 1, an alkali such as sodium carbonate or potassium carbonate, water, and ethanol.[7] The molar ratio of alkali to the dichloride intermediate is typically 2-3:1. The weight ratio of water to the intermediate is 4-6:1, and the weight ratio of ethanol to the intermediate is 1-2:1.[7]

  • Heat the mixture to reflux and maintain the hydrolysis reaction for 6-10 hours.[7]

  • After the reaction is complete, cool the mixture and isolate the crude this compound.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as a methanol/water mixture.[8]

Method 2: Reduction of a Terephthaloyl Derivative

This method involves the reduction of a suitable 2,3,5,6-tetrafluoroterephthaloyl derivative, such as the diacyl chloride or a diester.

Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride

Synthesis_Reduction Starting_Material 2,3,5,6-Tetrafluoroterephthaloyl Chloride Reaction Reduction Starting_Material->Reaction Reducing_Agent Sodium Borohydride Reducing_Agent->Reaction Catalyst Iodine Catalyst->Reaction Solvent Chlorobenzene Solvent->Reaction Product This compound Reaction->Product

Diagram 3: Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride.

Experimental Protocol:

  • In a reaction flask equipped with a condenser and under an inert atmosphere, add sodium borohydride and chlorobenzene.[9]

  • Heat the mixture to 60 °C.[9]

  • Slowly add a solution of 2,3,5,6-tetrafluoroterephthaloyl chloride in chlorobenzene.[9]

  • Add a solution of a catalytic amount of iodine in chlorobenzene.[9]

  • Maintain the reaction at 60 °C for several hours (e.g., 7-15 hours) until completion.[9]

  • After cooling, the reaction is worked up to isolate the product.

Applications

The unique properties of this compound make it a valuable building block in materials science and a potential component in medicinal chemistry.

Polymer Chemistry

This diol is used as a monomer in the synthesis of high-performance fluorinated polymers, such as polyesters and polyethers. The incorporation of the tetrafluorinated benzene ring into the polymer backbone can impart:

  • Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to the overall thermal robustness of the resulting polymer.[10]

  • Increased Chemical Resistance: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring less susceptible to chemical attack.[10]

  • Modified Surface Properties: Fluorinated polymers often exhibit low surface energy, leading to hydrophobicity and oleophobicity.

Drug Development and Medicinal Chemistry

While specific applications of this compound in approved drugs are not prominent, its structural motifs are of significant interest in drug design. The introduction of fluorine atoms into a molecule can have profound effects on its biological properties, including:

  • Metabolic Stability: The replacement of hydrogen with fluorine at metabolically labile positions can block oxidation and increase the half-life of a drug.[10]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, potentially enhancing binding affinity.[10]

  • Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[10]

This compound serves as a rigid and predictable scaffold for the synthesis of more complex molecules where the strategic placement of fluorine is desired to modulate pharmacokinetic and pharmacodynamic properties.

Other Potential Applications
  • Pesticide Synthesis: It is a known raw material for the synthesis of certain pyrethroid pesticides like tetrafluoroanisole and heptafluorophenothrin.[1]

  • Metabolite Standard: It is a metabolite of pyrethroid pesticides and can be used as an important marker in human exposure studies.[1]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable fluorinated building block with a unique combination of thermal stability, chemical resistance, and reactive hydroxyl groups. While detailed crystallographic and spectroscopic characterizations are not widely available in the public domain, its synthesis is well-documented in patent literature. Its primary applications lie in the development of advanced fluorinated polymers, and its structural features hold promise for the design of novel therapeutic agents. Further research into the detailed structural and spectroscopic properties of this compound would be beneficial for its broader application in materials science and drug discovery.

References

An In-depth Technical Guide to the Safety Profile of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS Number: 92339-07-6). The information presented is collated from various chemical supplier safety data sheets and scientific databases. This document is intended to serve as a key resource for researchers, scientists, and professionals in the drug development field to ensure the safe handling and use of this compound.

Chemical Identity and Physical Properties

This compound is a fluorinated organic compound.[1] The presence of four fluorine atoms on the benzene ring imparts unique chemical and physical properties. It is a white to off-white crystalline powder.[2][3]

PropertyValueSource
Molecular Formula C8H6F4O2[4][5]
Molecular Weight 210.13 g/mol [1][3][4][6]
Appearance White to off-white powder/crystal[2][3]
Melting Point 127.0 to 131.0 °C[2][3][5]
Boiling Point 256.0 ± 35.0 °C at 760 mmHg[5]
Solubility Soluble in methanol.[2][3]
Density 1.6 ± 0.1 g/cm³[5]
Flash Point 108.6 ± 25.9 °C[5]

Toxicological Data and Hazard Information

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, OralGHS07 (Harmful)WarningH302: Harmful if swallowed.[7]
Skin irritationGHS07 (Harmful)WarningH315: Causes skin irritation.
Eye irritationGHS07 (Harmful)WarningH319: Causes serious eye irritation.[7]
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07 (Harmful)WarningH335: May cause respiratory irritation.

GHS Precautionary Statements

The following precautionary statements are recommended for handling this compound.

CategoryPrecautionary Statement CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P330Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P332 + P313If skin irritation occurs: Get medical advice/ attention.
P362Take off contaminated clothing and wash before reuse.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313If eye irritation persists: Get medical advice/ attention.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312Call a POISON CENTER or doctor/ physician if you feel unwell.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols

Specific experimental protocols for the determination of the safety data presented are not available in the public domain. The information provided is based on standardized GHS classification criteria.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_receipt Chemical Receipt & Storage cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area (4°C recommended) Inspect->Store PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Store->PPE FumeHood Handle in a Chemical Fume Hood PPE->FumeHood Weighing Weigh Required Amount FumeHood->Weighing Spill Spill FumeHood->Spill Exposure Personal Exposure FumeHood->Exposure Experiment Perform Experiment Weighing->Experiment Waste Collect Waste in a Labeled Container Experiment->Waste Evacuate Evacuate Area Spill->Evacuate FirstAid Provide First Aid Exposure->FirstAid Dispose Dispose According to Institutional and Local Regulations Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, appropriate engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear compatible chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator for organic vapors and particulates may be necessary.
Hygiene Measures Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling the chemical.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical and to consult the most current SDS.

References

Solubility Profile of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, a fluorinated aromatic diol of interest in medicinal chemistry and materials science. Due to its unique structural features, including a perfluorinated benzene ring and two hydroxymethyl groups, its solubility behavior is critical for its application in various chemical processes. This document compiles available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and presents a visual workflow to guide researchers in their experimental design. The information herein is intended to support the use of this compound in drug design, synthesis of novel materials, and other research applications.

Introduction

This compound (CAS No. 92339-07-6) is a valuable building block in organic synthesis. The presence of a tetrafluorinated phenyl ring imparts unique properties to molecules incorporating this moiety, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly desirable in drug discovery. Understanding its solubility in a range of organic solvents is paramount for its effective utilization in reaction media, for purification through crystallization, and in the formulation of products.

This guide addresses the current knowledge on the solubility of this compound and provides standardized methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆F₄O₂[1]
Molecular Weight 210.13 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 127.0 - 131.0 °C[2]
Boiling Point (Predicted) 256.0 ± 35.0 °C
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]

Solubility Data

Currently, there is a lack of quantitative solubility data for this compound in the peer-reviewed scientific literature. However, qualitative descriptions of its solubility are available from various chemical suppliers and databases. This information is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
MethanolSoluble[2]
EthanolSoluble
AcetoneSoluble
WaterSparingly soluble
Diethyl EtherInformation not available
Dimethyl Sulfoxide (DMSO)Information not available
N,N-Dimethylformamide (DMF)Information not available
Tetrahydrofuran (THF)Information not available
TolueneInformation not available
HexaneInformation not available

The general rule of "like dissolves like" suggests that due to the presence of two polar hydroxyl groups, this compound would exhibit some solubility in polar organic solvents. The fluorinated aromatic ring contributes to its lipophilic character.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the "shake-flask method," is a standard approach to determine equilibrium solubility.[4]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

    • Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow start Start prep_compound Prepare High Purity This compound start->prep_compound prep_solvent Select & Prepare Analytical Grade Solvent start->prep_solvent add_excess Add Excess Compound to Solvent in Vial prep_compound->add_excess prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through Syringe Filter (0.22 µm) sample->filter dilute Dilute Sample to Known Volume filter->dilute analysis Analyze by HPLC/GC dilute->analysis calculate Calculate Solubility from Calibration Curve analysis->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid compound.

Logical Relationship for Solubility Prediction

While experimental determination is the gold standard, a qualitative prediction of solubility can be made by considering the structural features of both the solute and the solvent. The following diagram illustrates the logical relationship for predicting the solubility of this compound.

solubility_prediction compound This compound features Key Structural Features solvent_type Solvent Type hydroxyl Two -OH Groups (Polar, H-Bond Donor/Acceptor) features->hydroxyl fluoro_ring Tetrafluorinated Benzene Ring (Lipophilic, Electron Withdrawing) features->fluoro_ring polar_protic Polar Protic (e.g., Methanol, Ethanol) hydroxyl->polar_protic Favorable Interaction (H-Bonding) polar_aprotic Polar Aprotic (e.g., Acetone, DMSO, THF) hydroxyl->polar_aprotic Favorable Interaction (Dipole-Dipole) nonpolar Nonpolar (e.g., Hexane, Toluene) hydroxyl->nonpolar Unfavorable Interaction fluoro_ring->polar_aprotic fluoro_ring->nonpolar Favorable Interaction (van der Waals) solvent_type->polar_protic solvent_type->polar_aprotic solvent_type->nonpolar prediction Solubility Prediction high_sol High Solubility Likely polar_protic->high_sol mod_sol Moderate Solubility Likely polar_aprotic->mod_sol low_sol Low Solubility Likely nonpolar->low_sol prediction->high_sol prediction->mod_sol prediction->low_sol

Caption: Logical relationships for predicting solubility based on molecular structure.

Conclusion

References

Spectroscopic Profile of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS No. 92339-07-6), a fluorinated aromatic diol with applications in the synthesis of advanced materials and as a metabolite of pyrethroid pesticides. This document presents available and predicted spectroscopic data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constants (J) HzNotes
¹H~4.8Triplet~6 HzDue to coupling with the adjacent hydroxyl proton. The hydroxyl proton signal is expected to be a broad singlet around 2-3 ppm, but can vary with concentration and solvent.
¹³C~140 (C-F), ~115 (C-CH₂OH), ~60 (CH₂OH)--Predicted values based on analogous structures. The C-F carbons will exhibit large one-bond C-F coupling constants.
¹⁹F~ -140 to -150Singlet-The four fluorine atoms are chemically equivalent, resulting in a single resonance.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3600-3200O-H stretchStrong, BroadIndicative of the hydroxyl functional groups, likely with hydrogen bonding.
3000-2850C-H stretchMediumArises from the methylene (-CH₂-) groups.
1650-1450C=C stretchMedium-StrongCharacteristic of the aromatic ring.
1300-1000C-F stretchStrongA strong absorption band typical for fluoroaromatic compounds.
~1050C-O stretchStrongAssociated with the primary alcohol functional groups.

Note: This data is based on general ranges for the specified functional groups. A vapor phase IR spectrum is noted as available on SpectraBase, though specific peak values were not retrieved.

Table 3: Mass Spectrometry (MS) Data

m/zRelative IntensityProposed Fragment
210High[M]⁺ (Molecular Ion)
163Medium[M - CH₂OH - F]⁺
161Medium[M - CH₂OH - H₂O]⁺

Data obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center as cited on PubChem for the GC-MS analysis of this compound[1].

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λmax (nm)Molar Absorptivity (ε)SolventNotes
~265Not availableMethanol or EthanolPredicted based on the absorption of other fluorinated benzene derivatives. The substitution on the benzene ring is expected to cause a slight bathochromic shift compared to unsubstituted benzene.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of solid, fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • A larger spectral width (e.g., 0-200 ppm) is required.

    • Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are necessary.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The spectral width should be wide enough to encompass the expected chemical shifts for fluorinated aromatic compounds (e.g., -100 to -200 ppm).

    • Use an appropriate fluorine-containing reference standard (e.g., trifluorotoluene) for accurate chemical shift referencing.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Utilize a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Use a suitable capillary column (e.g., a nonpolar or mid-polar column) to separate the analyte from the solvent and any impurities.

    • Employ a temperature program that allows for the elution of the compound without decomposition.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • Electron ionization (EI) is typically used to generate the molecular ion and fragment ions.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is recorded for the chromatographic peak corresponding to the compound.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 2,3,5,6-Tetrafluoro- 1,4-benzenedimethanol (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Direct Solid Analysis Sample->Solid_Sample Dilution Dilution in UV-Vis Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS GC-MS Analysis Dissolution->MS IR FTIR Spectroscopy (ATR) Solid_Sample->IR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data UV_Vis_Data Absorbance Spectrum (λmax) UV_Vis->UV_Vis_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_structure Structural Information cluster_technique Analytical Technique Compound This compound Functional_Groups Functional Groups (-OH, -CH₂, Aromatic Ring, C-F) Compound->Functional_Groups Connectivity Atomic Connectivity and Environment Compound->Connectivity Molecular_Weight Molecular Weight and Elemental Formula Compound->Molecular_Weight IR_Spectroscopy IR Spectroscopy Functional_Groups->IR_Spectroscopy UV_Vis_Spectroscopy UV-Vis Spectroscopy Functional_Groups->UV_Vis_Spectroscopy Chromophores NMR_Spectroscopy NMR Spectroscopy Connectivity->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Molecular_Weight->Mass_Spectrometry

References

A Technical Guide to 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. The strategic incorporation of fluorine atoms onto the benzenediol scaffold imparts unique physicochemical properties, making this compound a valuable building block in medicinal chemistry and materials science.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white crystalline powder with purities ranging from 97% to over 98%. Researchers can procure this compound in quantities ranging from grams to kilograms.

Below is a summary of representative commercial suppliers and their product specifications. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct Number(s)PurityAvailable Quantities
TCI ChemicalsT2732>97.0% (GC)5g, 25g
Sigma-AldrichCIAH98B928D0 (ChemScene)98%5g
CP Lab SafetyALA-T162226-100gmin 97%100g
Fisher ScientificT27325G (TCI)97.0+%5g
ChemSceneCS-0043327≥98%Inquire
BenchChemB1350987InquireInquire

Physicochemical Properties

The tetrafluorinated aromatic core significantly influences the properties of this benzenedimethanol derivative. The high electronegativity of the fluorine atoms enhances the compound's thermal and chemical stability.

PropertyValueSource(s)
CAS Number 92339-07-6[1][2]
Molecular Formula C₈H₆F₄O₂[1][2]
Molecular Weight 210.13 g/mol [3][4]
Appearance White to off-white powder/crystal[1]
Melting Point 127.0 to 131.0 °C[1]
Boiling Point (Predicted) 256.0 ± 35.0 °C
Solubility Soluble in methanol, ethanol, and acetone; sparingly soluble in water.[1]

Spectral Data

While publicly available spectra are limited, the following table summarizes expected and reported spectral characteristics for this compound.

TechniqueData and Interpretation
¹H NMR Expected to show a singlet for the two equivalent -CH₂- groups and a singlet for the two equivalent -OH protons. The chemical shift of the methylene protons will be influenced by the electron-withdrawing aromatic ring.
¹³C NMR Expected to show signals for the benzylic carbons and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.
FT-IR Characteristic peaks are expected for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching of the methylene groups (~2850-3000 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹).
Mass Spectrometry (GC-MS) The molecular ion peak [M]⁺ is expected at m/z 210. Fragmentation may involve the loss of water, hydroxyl radicals, or cleavage of the benzylic C-C bonds.[3]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. Below are detailed methodologies for two common approaches.

Method 1: Two-Step Synthesis from 1,2,4,5-Tetrafluorobenzene

This industrial method involves a chloromethylation followed by hydrolysis.[5]

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene

G cluster_start Starting Materials A 1,2,4,5-Tetrafluorobenzene F Reaction Mixture A->F B Paraformaldehyde B->F C Sulfuric Acid C->F D Zinc Chloride D->F E Chlorosulfonic Acid E->F G Intermediate: 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene F->G Chloromethylation

Fig. 1: Chloromethylation of 1,2,4,5-Tetrafluorobenzene.

Procedure:

  • To a reaction vessel equipped with a stirrer, add 1,2,4,5-tetrafluorobenzene, paraformaldehyde, concentrated sulfuric acid, and zinc chloride.[5]

  • With stirring, slowly add chlorosulfonic acid to the mixture while maintaining the reaction temperature between 40-50 °C.[5]

  • After the addition is complete, continue stirring at 55-60 °C for several hours to drive the reaction to completion.[5]

  • Cool the reaction mixture and isolate the crude intermediate product, 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene, by filtration.[5]

Step 2: Hydrolysis to this compound

G cluster_start Reactants A Intermediate from Step 1 E Reaction Mixture A->E B Alkali (e.g., Na₂CO₃) B->E C Water C->E D Ethanol D->E F Final Product: This compound E->F Hydrolysis (Reflux)

Fig. 2: Hydrolysis of the Dichloride Intermediate.

Procedure:

  • Combine the crude intermediate from Step 1 with an aqueous solution of an alkali (e.g., sodium carbonate) and ethanol.[5] The typical molar ratio of alkali to the dichloride intermediate is 2-3:1.[5]

  • Heat the mixture to reflux and maintain for 6-10 hours to ensure complete hydrolysis.[5]

  • After cooling, the product will precipitate. Isolate the crude this compound by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as an aqueous methanol solution.[6]

Method 2: Reduction of Dimethyl 2,3,5,6-tetrafluoroterephthalate

This method involves the reduction of a diester precursor.[6]

G cluster_start Starting Materials A Dimethyl 2,3,5,6-tetrafluoroterephthalate E Reaction Mixture A->E B Potassium Borohydride (aq) B->E C Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) C->E D Water (Solvent) D->E F Crude Product E->F Ester Reduction G Purified Product F->G Acidification & Purification

Fig. 3: Reduction of Dimethyl 2,3,5,6-tetrafluoroterephthalate.

Procedure:

  • In a reaction flask, suspend dimethyl 2,3,5,6-tetrafluoroterephthalate and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in water.[6]

  • Warm the mixture to approximately 45 °C with stirring.[6]

  • Slowly add an aqueous solution of a reducing agent, such as potassium borohydride, to the suspension.[6]

  • Maintain the reaction at this temperature for several hours until the reduction is complete.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a neutral pH.[6]

  • Collect the precipitated crude product by suction filtration.[6]

  • Purify the crude product by recrystallization, for instance, from a 60% methanol/water solution.[6]

Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[7] Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[7][8]

This compound serves as a valuable fluorinated synthon in drug discovery for several reasons:

  • Metabolic Stability: The strong C-F bonds on the aromatic ring can block sites of oxidative metabolism, potentially increasing the half-life of a drug.[9]

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and influence the overall lipophilicity of a molecule.[9]

  • Conformational Control: The presence of the bulky fluorine atoms can restrict the rotation of the aromatic ring, which can be advantageous for locking a molecule into a bioactive conformation.

  • Linker Chemistry: The two primary alcohol functionalities provide convenient handles for derivatization, allowing the tetrafluorinated core to be incorporated as a rigid linker in more complex molecules, such as antibody-drug conjugates or PROTACs.

While this compound is noted as a metabolite of pyrethroid pesticides, its utility as a building block in the synthesis of novel therapeutic agents is of greater interest to the drug development community.[1][10] The rigid, fluorinated scaffold can be used to construct novel pharmacophores with improved drug-like properties.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

GHS Classification:

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Serious eye damage/eye irritationH319: Causes serious eye irritation
Skin corrosion/irritationH315: Causes skin irritation
Specific target organ toxicity, single exposure, Respiratory tract irritationH335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound for researchers and professionals in drug development. Its commercial availability and the established synthetic routes make it an accessible and valuable tool for the design and synthesis of novel fluorinated molecules with potentially enhanced therapeutic properties.

References

An In-depth Technical Guide to the Reactivity of Hydroxyl Groups in 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl groups in 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. The presence of a perfluorinated benzene ring significantly influences the chemical behavior of the benzylic hydroxyl moieties, imparting unique properties that are of considerable interest in materials science and drug development. This document details the electronic effects of the fluorine substituents, quantitative data on acidity, and a review of key reactions such as esterification, etherification, and oxidation. Detailed experimental protocols for the synthesis of the title compound and its key reactions are provided, alongside a discussion of its application in the synthesis of fluorinated polyesters and its role as a metabolite in certain pyrethroid insecticides.

Introduction

This compound is a fluorinated aromatic diol that has garnered increasing attention as a versatile building block in organic synthesis. The molecule's rigid structure, conferred by the benzene ring, combined with the strong electron-withdrawing effects of the four fluorine atoms, results in unique reactivity of the two primary hydroxyl groups.[1] Understanding these characteristics is crucial for its effective utilization in the design of advanced polymers, specialty chemicals, and potentially, new pharmaceutical entities. This guide aims to provide a detailed technical overview of the core reactivity of the hydroxyl groups in this compound.

The Influence of the Tetrafluorinated Ring on Hydroxyl Reactivity

The defining feature of this compound is the perfluorinated phenyl ring. The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect (-I effect) across the benzene ring. This effect has a profound impact on the adjacent hydroxymethyl groups.

The primary consequence of this electron withdrawal is an increase in the acidity of the hydroxyl protons. The electron density on the oxygen atoms is significantly reduced, making the O-H bond more polarized and facilitating the departure of a proton. This increased acidity enhances the nucleophilicity of the corresponding alkoxide anion, which can be a key factor in certain reactions.

Quantitative Data on Acidity

The increased acidity of the hydroxyl groups in this compound compared to its non-fluorinated counterpart, 1,4-benzenedimethanol, is evident from their predicted pKa values.

CompoundPredicted pKaReference
This compound12.55 ± 0.10[2]
1,4-Benzenedimethanol14.02 ± 0.10[3]

This significant difference in pKa values, approximately 1.5 units, quantitatively demonstrates the powerful influence of the tetrafluorinated ring on the hydroxyl groups' acidity.

Key Reactions of the Hydroxyl Groups

The hydroxyl groups of this compound undergo typical alcohol reactions, although their reactivity is modulated by the electronic effects of the fluorinated ring.

Esterification

Esterification of this compound can be achieved using various methods, such as reaction with acyl chlorides or carboxylic acids under acidic catalysis (Fischer esterification).

  • With Acyl Chlorides: This is a highly efficient method for forming esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The electron-withdrawing nature of the fluorinated ring may slightly decrease the nucleophilicity of the hydroxyl oxygen, but the reaction with highly electrophilic acyl chlorides still proceeds readily.

  • Fischer Esterification: The acid-catalyzed esterification with a carboxylic acid is an equilibrium-limited process.[4] The decreased basicity of the hydroxyl oxygen in this compound can make the initial protonation step, which is crucial for the reaction mechanism, slower compared to its non-fluorinated analog. To drive the equilibrium towards the product, it is often necessary to use a large excess of the carboxylic acid or to remove water as it is formed.

Etherification

The Williamson ether synthesis is a common method for preparing ethers from alcohols.[5][6] This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

Given the increased acidity of this compound, its conversion to the corresponding dialkoxide is more facile compared to 1,4-benzenedimethanol. This enhanced ease of deprotonation can be advantageous for subsequent etherification reactions.

Oxidation

The primary alcohol groups of this compound can be oxidized to the corresponding dialdehyde (2,3,5,6-tetrafluoroterephthalaldehyde) or dicarboxylic acid (2,3,5,6-tetrafluoroterephthalic acid) using appropriate oxidizing agents. The choice of oxidant and reaction conditions will determine the oxidation state of the final product.

Applications in Materials Science: Fluorinated Polyesters

A significant application of this compound is its use as a monomer in the synthesis of fluorinated polyesters.[7] These polymers are of interest due to their enhanced thermal stability, chemical resistance, and unique optical and surface properties conferred by the fluorine content.

The polycondensation reaction typically involves the esterification of the diol with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). The reactivity of the hydroxyl groups is a critical factor in achieving high molecular weight polymers.

Role in Drug Development: A Metabolite of Pyrethroid Insecticides

In the context of drug development and toxicology, this compound has been identified as a urinary metabolite of certain synthetic pyrethroid insecticides.[8] Pyrethroids are a major class of insecticides, and understanding their metabolic pathways is crucial for assessing their safety and developing new, safer alternatives. The metabolic pathway often involves ester hydrolysis of the parent pyrethroid, followed by oxidation of the resulting alcohol.

Pyrethroid_Metabolism Pyrethroid Pyrethroid Ester (e.g., with tetrafluorobenzyl moiety) Metabolite1 2,3,5,6-Tetrafluorobenzyl Alcohol Pyrethroid->Metabolite1 Ester Hydrolysis (Carboxylesterases) Metabolite2 This compound Metabolite1->Metabolite2 Oxidation (Cytochrome P450) Excretion Urinary Excretion Metabolite2->Excretion Conjugation (optional) and Excretion

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method involving the hydrolysis of a dichloride precursor.[9][10]

Synthesis_Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Hydrolysis A 1,2,4,5-Tetrafluorobenzene D 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene A->D B Paraformaldehyde B->D C Chlorosulfonic Acid, H2SO4, ZnCl2 C->D E 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene G This compound E->G F Alkali (e.g., Na2CO3), Water, Ethanol F->G

Materials:

  • 1,2,4,5-Tetrafluorobenzene

  • Paraformaldehyde

  • Chlorosulfonic acid

  • Sulfuric acid (98%)

  • Zinc chloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene

  • In a reaction flask equipped with a stirrer, dropping funnel, and thermometer, a mixture of 1,2,4,5-tetrafluorobenzene, paraformaldehyde, sulfuric acid, and zinc chloride is prepared.

  • Chlorosulfonic acid is added dropwise to the mixture while maintaining the temperature between 40-50 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours.

  • The mixture is then cooled and poured onto ice. The solid precipitate is collected by filtration, washed with water, and dried to yield 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene.

Step 2: Hydrolysis to this compound

  • The crude 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene is mixed with an aqueous solution of sodium carbonate and ethanol.

  • The mixture is heated to reflux and maintained at this temperature for 6-10 hours.

  • After cooling, the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to give pure this compound.

Quantitative Data from a Representative Patented Procedure: [10]

Reactant/ProductMolar Ratio/Weight RatioReaction Time (h)Yield (%)
Hydrolysis
2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene : Na2CO31 : 2.5 (molar)10~86
2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene : Water1 : 5 (weight)
2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene : Ethanol1 : 1.5 (weight)
General Protocol for Esterification with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a dry, nitrogen-flushed flask.

  • Add anhydrous pyridine or triethylamine (2.2 equivalents) to the solution and cool to 0 °C.

  • Slowly add the acyl chloride (2.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude diester.

  • Purify the product by column chromatography or recrystallization.

General Protocol for Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH (2.2 equivalents) in anhydrous THF in a dry, nitrogen-flushed flask, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the dialkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude diether.

  • Purify the product by column chromatography.

Conclusion

The hydroxyl groups of this compound exhibit a unique reactivity profile governed by the strong electron-withdrawing nature of the perfluorinated benzene ring. This leads to a notable increase in acidity compared to its non-fluorinated analog. While this can influence the kinetics of certain reactions, the hydroxyl groups readily participate in standard transformations such as esterification and etherification, making this molecule a valuable and versatile building block. Its application in the synthesis of high-performance fluorinated polyesters and its role as a biomarker in the metabolism of pyrethroid insecticides highlight its importance in both materials science and the life sciences. The experimental protocols provided herein offer a practical guide for the synthesis and derivatization of this intriguing fluorinated diol. Further research into the quantitative kinetics of its reactions will undoubtedly lead to even more sophisticated applications.

References

A Technical Guide to the Thermal Stability of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, a fluorinated aromatic diol of significant interest in materials science and medicinal chemistry. While specific experimental data on the thermal decomposition of the pure compound is not extensively available in public literature, this guide infers its stability based on the known properties of fluorinated aromatic compounds and outlines the standard methodologies for its determination.

The introduction of fluorine atoms onto the benzene ring is known to significantly enhance the thermal and chemical robustness of organic molecules.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to higher decomposition temperatures compared to non-fluorinated analogs.[1][2] This increased stability is a key attribute for the use of compounds like this compound in the synthesis of high-performance polymers and other materials intended for applications in demanding temperature environments.[3]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various synthetic protocols.

PropertyValueSource
Molecular Formula C₈H₆F₄O₂[4][5][6]
Molecular Weight 210.13 g/mol [1][4][5]
Melting Point 127.0 to 131.0 °C[7]
Boiling Point (Predicted) 256.0 ± 35.0 °C[6][7]
Appearance White to off-white solid/powder to crystal[7]
Storage Room temperature, sealed in a dry environment, protected from light and moisture.[3][7]

Inferred Thermal Stability

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following standard experimental techniques would be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides the decomposition temperature and information about the kinetics of thermal degradation.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound is placed into a TGA sample pan (typically platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition processes.

Methodology:

  • Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

  • Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify the melting point (Tm), glass transition temperature (Tg) if applicable, and any exothermic or endothermic peaks corresponding to decomposition.

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_0 Preparation and Initial Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis and Interpretation A Sample Acquisition and Purity Verification (e.g., NMR, HPLC) B Physicochemical Property Determination (Melting Point, Boiling Point) A->B C Thermogravimetric Analysis (TGA) B->C Proceed to Thermal Analysis D Differential Scanning Calorimetry (DSC) B->D C->D Complementary Data E Determine Decomposition Temperature (TGA) G Assess Thermal Stability Profile E->G F Identify Phase Transitions (DSC) F->G

Workflow for Thermal Stability Assessment.

Logical Relationship of Fluorination to Thermal Stability

The enhanced thermal stability of this compound can be attributed to the fundamental effects of fluorine substitution on the aromatic ring. The following diagram illustrates this relationship.

Fluorine_Effect_on_Stability cluster_cause Cause cluster_properties Physicochemical Effects cluster_consequence Consequence A Fluorine Substitution on Aromatic Ring B High Electronegativity of Fluorine A->B C Strong Carbon-Fluorine (C-F) Bond A->C D Inductive Electron Withdrawal A->D E Increased Thermal Stability B->E C->E D->E

Impact of Fluorination on Thermal Stability.

Conclusion

This compound is a valuable building block in the development of advanced materials, largely owing to its anticipated high thermal stability. This stability is a direct consequence of the robust carbon-fluorine bonds and the overall electronic effects of fluorine substitution on the benzene ring. While specific quantitative data on its thermal decomposition profile are sparse in the public domain, the established principles of organofluorine chemistry and the performance of materials derived from it provide strong evidence of its thermal robustness. The experimental protocols detailed in this guide provide a clear pathway for the definitive determination of its thermal properties, which is crucial for its application in fields requiring high-performance, thermally stable materials.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol is a fluorinated aromatic diol that serves as a valuable monomer in the synthesis of high-performance polymers. Its rigid, tetrafluorinated benzene core, when incorporated into polymer backbones, imparts unique and desirable properties, including enhanced thermal stability, improved mechanical strength, and increased hydrophobicity. These characteristics make polymers derived from this monomer attractive for a range of applications, from advanced materials to biomedical devices.

This document provides detailed application notes and experimental protocols for the synthesis of two classes of polymers utilizing this compound: fluorinated copolyesters and polyurethanes.

Application in Fluorinated Copolyester Synthesis

The introduction of this compound (TFBDO) into polyester chains, particularly those derived from bio-based monomers like 2,5-furandicarboxylic acid (FDCA), can significantly enhance the thermal and mechanical properties of the resulting materials. A notable example is the synthesis of Poly(ethylene-1,4-cyclohexyldimethylene-2,3,5,6-tetrafluoro-1,4-benzenedimethanol 2,5-furandicarboxylate) (PECFF), a series of bio-based copolyesters with promising properties.[1]

The synthesis is typically achieved through a two-step melt polycondensation process, which involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum and temperature.[1]

Properties of Fluorinated Copolyesters (PECFF)

The incorporation of varying amounts of TFBDO into the copolyester backbone allows for the tuning of its properties. The following table summarizes the key properties of the PECFF copolyester series with different TFBDO contents.

PropertyPECFF-15PECFF-30PECFF-45PECFF-60PECFF-75
TFBDO Content (mol%) 1530456075
Number Average Molecular Weight (Mn, g/mol ) 46,70035,40031,10028,50024,200
Polydispersity Index (PDI) 1.741.551.421.351.28
Glass Transition Temperature (Tg, °C) 9198105113118
5% Weight Loss Temperature (Td,5%, °C in N2) 371385402421393
Tensile Strength (MPa) 6568707167
Young's Modulus (MPa) 21502280239024602350

Data sourced from a study by Zhu et al. on high-Tg fluorinated polyesters based on 2,5-furandicarboxylic acid.[1]

Experimental Protocol: Synthesis of PECFF Copolyesters via Two-Step Melt Polycondensation

This protocol describes the synthesis of the PECFF copolyester series.

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol (EG)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • This compound (TFBDO)

  • Titanium(IV) isopropoxide (catalyst)

  • Antimony(III) oxide (catalyst)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation head and condenser

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

Step 1: Transesterification

  • Charge the three-neck round-bottom flask with DMFD, EG, CHDM, and TFBDO in the desired molar ratios.

  • Add the catalysts, titanium(IV) isopropoxide and antimony(III) oxide.

  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heat the mixture with continuous stirring to a temperature of 160-190°C to initiate the transesterification reaction.

  • Methanol will be produced as a byproduct and should be collected in the distillation receiver.

  • Continue this stage for 2-4 hours, or until the theoretical amount of methanol has been collected.

Step 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 220-250°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

  • This stage facilitates the removal of excess glycols and drives the polymerization to high molecular weights. The viscosity of the melt will noticeably increase.

  • Continue the polycondensation for 3-5 hours, or until the desired melt viscosity is achieved, often indicated by an increase in the torque on the mechanical stirrer.

  • Once the reaction is complete, extrude the molten polymer from the reactor under nitrogen pressure.

  • The resulting polymer can be quenched and pelletized for further characterization.

Purification:

The synthesized copolyester can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and precipitating it in a non-solvent like methanol. The precipitate is then collected by filtration and dried under vacuum.

Application in Polyurethane Synthesis

This compound can also be employed as a diol in the synthesis of fluorinated polyurethanes. The rigid and fluorinated nature of this diol is expected to enhance the thermal stability and modify the surface properties of the resulting polyurethane. The synthesis is typically a polyaddition reaction between the diol and a diisocyanate.

Experimental Protocol: Synthesis of Fluorinated Polyurethane

This protocol outlines a general procedure for the synthesis of a fluorinated polyurethane using this compound.

Materials:

  • This compound (TFBDO)

  • 4,4'-Diphenylmethane diisocyanate (MDI) or another suitable diisocyanate

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Dibutyltin dilaurate (DBTDL) (catalyst, optional)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Condenser with a drying tube

  • Addition funnel

  • Heating mantle with temperature controller

Procedure:

  • In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • If using a catalyst, add a catalytic amount of DBTDL to the solution.

  • In the addition funnel, prepare a solution of MDI in anhydrous DMF.

  • Slowly add the MDI solution dropwise to the stirred TFBDO solution at room temperature or a slightly elevated temperature (e.g., 50-70°C).

  • After the addition is complete, continue stirring the reaction mixture at the chosen temperature for several hours (typically 4-24 hours) until the reaction is complete, which can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).

  • Once the reaction is complete, the polymer solution can be cast into a film or precipitated by pouring it into a non-solvent such as methanol or water.

  • Collect the precipitated polymer by filtration and dry it thoroughly under vacuum.

Visualizations

Polymer_Synthesis_Workflow cluster_polyester Fluorinated Copolyester Synthesis cluster_polyurethane Fluorinated Polyurethane Synthesis P1 Monomers & Catalysts (DMFD, EG, CHDM, TFBDO, Catalysts) P2 Transesterification (160-190°C) P1->P2 P3 Methanol Removal P2->P3 P4 Polycondensation (220-250°C, Vacuum) P3->P4 P5 High Molecular Weight Copolyester P4->P5 U1 Monomers & Solvent (TFBDO, MDI, DMF) U2 Polyaddition Reaction (50-70°C) U1->U2 U3 Polymer Solution U2->U3 U4 Precipitation/Casting U3->U4 U5 Purified Polyurethane U4->U5

Caption: General workflows for the synthesis of fluorinated copolyesters and polyurethanes.

Structure_Property_Relationship cluster_properties Resulting Polymer Properties Monomer This compound Prop1 Enhanced Thermal Stability (Higher Tg, Td) Monomer->Prop1 Rigid Fluorinated Core Prop2 Improved Mechanical Strength Monomer->Prop2 Aromatic Structure Prop3 Increased Hydrophobicity Monomer->Prop3 Fluorine Content Prop4 Modified Gas Barrier Properties Monomer->Prop4 Fluorine Content

Caption: Structure-property relationship of polymers derived from this compound.

References

Application Notes and Protocols for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol as a monomer for the synthesis of fluorinated polyesters. The unique properties imparted by the tetrafluorinated aromatic core make these polymers promising candidates for advanced applications, particularly in the field of drug development and material science.

Introduction

This compound is a fluorinated aromatic diol that serves as a valuable building block for high-performance polyesters. The incorporation of fluorine atoms into the polymer backbone significantly alters the material's physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced thermal stability, chemical resistance, and hydrophobicity of the resulting polyesters.[1] These characteristics are highly desirable in various applications, including the development of novel drug delivery systems.

In medicinal chemistry and drug delivery, fluorinated polymers offer several advantages:

  • Enhanced Metabolic Stability: The presence of fluorine can protect adjacent chemical bonds from metabolic degradation, potentially increasing the in vivo half-life of a drug carrier.

  • Increased Lipophilicity and Hydrophobicity: Fluorination increases the hydrophobicity of the polymer, which can be leveraged for the encapsulation of hydrophobic drugs and can influence the interaction of nanoparticles with biological membranes.

  • Unique Intermolecular Interactions: The polar nature of the C-F bond can lead to specific non-covalent interactions, potentially influencing drug-polymer interactions and the self-assembly of polymer chains into nanoparticles.

This document provides detailed protocols for the synthesis of this compound and its subsequent polymerization to form polyesters. It also outlines the potential applications of these fluorinated polyesters in drug delivery, supported by data on their expected properties.

Data Presentation

Monomer Properties: this compound
PropertyValueReference
Chemical Formula C₈H₆F₄O₂--INVALID-LINK--
Molecular Weight 210.13 g/mol --INVALID-LINK--
Appearance White to off-white powder/crystal--INVALID-LINK--
Melting Point 127.0 - 131.0 °C--INVALID-LINK--
Solubility Soluble in methanol--INVALID-LINK--
Expected Properties of Polyesters Derived from this compound

The following table summarizes the anticipated properties of polyesters synthesized using this compound with various diacyl chlorides. Specific values will depend on the co-monomer, polymerization method, and resulting molecular weight.

PropertyExpected CharacteristicRationale
Thermal Stability HighThe presence of the rigid, electron-deficient tetrafluorophenylene ring and strong C-F bonds enhances thermal stability compared to non-fluorinated analogs.
Glass Transition Temperature (Tg) ElevatedThe rigidity of the aromatic fluorinated monomer unit is expected to increase the Tg of the polyester.
Crystallinity VariableThe bulky fluorine atoms may disrupt chain packing and reduce crystallinity, especially with non-linear co-monomers. However, the rigid aromatic structure can also promote ordered packing.
Solubility SelectiveExpected to be soluble in polar aprotic solvents and potentially some fluorinated solvents, while being insoluble in water and non-polar hydrocarbons.
Hydrophobicity HighThe high fluorine content will lead to a hydrophobic and lipophobic surface, which can be advantageous for creating stable drug-loaded nanoparticles.
Mechanical Properties Potentially high modulus and strengthThe rigid aromatic units in the polymer backbone are likely to contribute to high tensile strength and modulus.
Biocompatibility Generally goodFluorinated polymers are often biocompatible and non-toxic. However, specific biocompatibility testing for any new polyester is essential.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reduction of a suitable precursor, such as dimethyl 2,3,5,6-tetrafluoroterephthalate.

Materials:

  • Dimethyl 2,3,5,6-tetrafluoroterephthalate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), dilute solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2,3,5,6-tetrafluoroterephthalate in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess sodium borohydride until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water) to yield a white crystalline solid.

Protocol 2: Synthesis of a Fluorinated Polyester via Solution Polycondensation

This protocol describes a general method for the synthesis of a polyester from this compound and a diacyl chloride.

Materials:

  • This compound

  • Diacyl chloride (e.g., terephthaloyl chloride for an aromatic polyester, or adipoyl chloride for an aliphatic polyester)

  • Anhydrous pyridine

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound in anhydrous DMAc under a nitrogen atmosphere.

  • Add anhydrous pyridine to the solution to act as an acid scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve an equimolar amount of the diacyl chloride in anhydrous DMAc.

  • Add the diacyl chloride solution dropwise to the stirred solution of the diol over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for 12-24 hours.

  • Monitor the increase in viscosity of the reaction mixture.

  • Cool the viscous polymer solution to room temperature and precipitate the polyester by pouring it into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts.

  • Dry the purified polyester in a vacuum oven at 60-80 °C to a constant weight.

Protocol 3: Formulation of Fluorinated Polyester Nanoparticles for Drug Delivery

This protocol outlines a general nanoprecipitation method for forming drug-loaded nanoparticles.

Materials:

  • Fluorinated polyester synthesized as per Protocol 2.

  • Hydrophobic drug of interest.

  • Acetone or Tetrahydrofuran (THF) as the organic solvent.

  • Purified water.

  • Surfactant (e.g., Pluronic® F127 or polyvinyl alcohol (PVA)), optional.

Procedure:

  • Dissolve a specific amount of the fluorinated polyester and the hydrophobic drug in the organic solvent (e.g., acetone).

  • Prepare an aqueous phase, which may contain a surfactant to improve nanoparticle stability.

  • Under moderate stirring, add the organic polymer/drug solution dropwise into the aqueous phase.

  • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug, forming nanoparticles.

  • Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be used as is or further purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.

  • The nanoparticles can be characterized for size, zeta potential, drug loading efficiency, and in vitro drug release profile.

Visualizations

Synthesis_of_Monomer cluster_reactants Reactants cluster_process Process cluster_product Product Dimethyl_2_3_5_6_tetrafluoroterephthalate Dimethyl 2,3,5,6-tetra- fluoroterephthalate Reduction Reduction Dimethyl_2_3_5_6_tetrafluoroterephthalate->Reduction Sodium_borohydride Sodium borohydride (NaBH4) Sodium_borohydride->Reduction Methanol Methanol Methanol->Reduction Quenching Quenching (dil. HCl) Reduction->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Purification Purification (Recrystallization) Extraction->Purification Monomer 2,3,5,6-Tetrafluoro-1,4- benzenedimethanol Purification->Monomer

Caption: Workflow for the synthesis of this compound.

Polyester_Synthesis cluster_monomers Monomers cluster_polymerization Polymerization cluster_workup Work-up cluster_final_product Final Product Diol 2,3,5,6-Tetrafluoro-1,4- benzenedimethanol Solution_Polycondensation Solution Polycondensation (DMAc, Pyridine) Diol->Solution_Polycondensation Diacyl_Chloride Diacyl Chloride (e.g., Terephthaloyl chloride) Diacyl_Chloride->Solution_Polycondensation Precipitation Precipitation (in Methanol) Solution_Polycondensation->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Polyester Fluorinated Polyester Drying->Polyester

Caption: General workflow for fluorinated polyester synthesis.

Drug_Delivery_Application Fluorinated_Polyester Fluorinated Polyester Nanoprecipitation Nanoprecipitation Fluorinated_Polyester->Nanoprecipitation Hydrophobic_Drug Hydrophobic Drug Hydrophobic_Drug->Nanoprecipitation Organic_Solvent Organic Solvent (e.g., Acetone) Organic_Solvent->Nanoprecipitation Aqueous_Phase Aqueous Phase (with optional surfactant) Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Purification Purification (Centrifugation/Dialysis) Solvent_Evaporation->Purification Drug_Loaded_Nanoparticles Drug-Loaded Nanoparticles Purification->Drug_Loaded_Nanoparticles

Caption: Workflow for drug-loaded nanoparticle formulation.

Concluding Remarks

This compound is a highly promising monomer for the development of advanced fluorinated polyesters. While specific experimental data on the polymerization of this monomer and the application of the resulting polymers in drug delivery are still emerging, the foundational principles of polymer chemistry and the known effects of fluorination strongly suggest their potential. The protocols provided herein offer a starting point for researchers to synthesize and explore these novel materials. The unique combination of thermal stability, hydrophobicity, and potential for controlled degradation makes these fluorinated polyesters attractive candidates for creating next-generation drug delivery vehicles, particularly for hydrophobic therapeutic agents. Further research is encouraged to fully characterize these polymers and to explore their efficacy in various biomedical applications.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2][3] The incorporation of fluorine atoms into the organic linkers can significantly enhance the chemical and thermal stability of MOFs, as well as introduce hydrophobicity, which can be advantageous for specific applications.[4][5][6]

This document provides a detailed, albeit prospective, protocol for the synthesis of novel Metal-Organic Frameworks using the fluorinated linker, 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. While specific literature on MOFs synthesized with this exact linker is not yet established, the following protocols are based on well-established synthetic methodologies for fluorinated MOFs and serve as a comprehensive starting point for researchers in the field.[4][7]

Materials and Methods

Synthesis of this compound Linker

The this compound linker serves as the organic building block for the MOF synthesis. Its synthesis can be achieved through established organic chemistry routes, such as the reduction of the corresponding dialdehyde or diacid. A common method involves the catalytic hydrogenation of a suitable precursor.[8]

Proposed Solvothermal Synthesis of a Hypothetical MOF (e.g., Zn-TFBDM-MOF)

This protocol describes a general solvothermal method for the synthesis of a hypothetical zinc-based MOF using the this compound (TFBDM) linker. Solvothermal synthesis is a widely used technique for preparing MOFs, involving heating the reactants in a sealed vessel.[1][9]

Experimental Protocol:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of a zinc salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O) and 0.1 mmol of the this compound linker in 10 mL of a suitable solvent or solvent mixture (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture of DMF/Ethanol/Water).

  • Modulator Addition (Optional): To control the crystallinity and phase purity of the resulting MOF, a modulator such as a monocarboxylic acid (e.g., acetic acid, formic acid) can be added to the reaction mixture. The amount of modulator can be varied to optimize the synthesis.

  • Sonication: Briefly sonicate the mixture to ensure complete dissolution of the reactants.

  • Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours). The optimal temperature and time will need to be determined experimentally.

  • Cooling and Product Isolation: After the reaction is complete, allow the oven to cool down to room temperature slowly. Crystalline product, if formed, will typically be found at the bottom of the vial.

  • Washing and Activation: Carefully decant the mother liquor. Wash the crystalline product with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials. Subsequently, exchange the solvent with a more volatile solvent (e.g., ethanol or methanol) over a period of 1-3 days. To activate the MOF and remove the solvent molecules from the pores, the product can be dried under vacuum at an elevated temperature (e.g., 100-150 °C).

Logical Workflow for MOF Synthesis:

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Reactants Dissolve Metal Salt & Linker in Solvent Modulator Add Modulator (Optional) Reactants->Modulator Sonication Sonicate for Homogenization Modulator->Sonication Heating Heat in Sealed Vessel (Solvothermal) Sonication->Heating Cooling Cool to Room Temperature Heating->Cooling Isolation Isolate Crystals Cooling->Isolation Washing Wash with Fresh Solvent Isolation->Washing Activation Solvent Exchange & Vacuum Drying Washing->Activation Final_MOF Activated MOF Product Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.

Characterization of the Synthesized MOF

A comprehensive characterization of the newly synthesized material is crucial to determine its structure, purity, and properties.

Experimental Protocols for Characterization:

  • Powder X-Ray Diffraction (PXRD): PXRD is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared with a simulated pattern if a single-crystal structure is obtained.[2]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. It can also provide information about the removal of solvent molecules during activation.[2]

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the morphology and crystal size of the synthesized MOF particles.

  • Gas Sorption Analysis: Nitrogen or argon sorption isotherms at 77 K are measured to determine the specific surface area (e.g., BET surface area) and pore volume of the activated MOF, which are critical parameters for applications in storage and separation.[2]

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals can be obtained, SCXRD provides the definitive atomic-level structure of the MOF, including the coordination environment of the metal centers and the connectivity of the linkers.[2]

Logical Relationship of Characterization Techniques:

MOF_Characterization cluster_primary Primary Characterization cluster_advanced Advanced Structural & Property Analysis Synthesized_MOF Synthesized MOF (As-synthesized) PXRD PXRD (Crystallinity, Phase Purity) Synthesized_MOF->PXRD TGA TGA (Thermal Stability) Synthesized_MOF->TGA SEM SEM (Morphology, Size) Synthesized_MOF->SEM SCXRD SCXRD (Definitive Structure) PXRD->SCXRD If single crystals Gas_Sorption Gas Sorption (Surface Area, Porosity) PXRD->Gas_Sorption If crystalline & porous

Caption: Interrelation of key techniques for MOF characterization.

Potential Applications and Data Presentation

The introduction of the tetrafluorinated benzene core in the linker is expected to impart unique properties to the resulting MOF.

Potential Applications:

  • Drug Delivery: The hydrophobicity imparted by the fluorine atoms could be beneficial for the encapsulation and controlled release of hydrophobic drug molecules. The porous nature of MOFs allows for high drug loading capacities.[3]

  • Selective Gas Separation: The specific pore environment created by the fluorinated linkers may lead to selective adsorption of certain gases, making these MOFs promising for applications in carbon capture or purification of industrial gas streams.[4][5]

  • Catalysis: The metal nodes within the MOF can act as catalytic sites, and the fluorinated framework may provide a stable and reusable platform for various chemical transformations.[10]

  • Sensing: The interaction of guest molecules with the fluorinated pores could lead to changes in the physical properties of the MOF, enabling its use as a chemical sensor.

Data Presentation:

All quantitative data obtained from the characterization of the synthesized MOFs should be summarized in clearly structured tables for easy comparison and analysis.

PropertyMethodExpected/Hypothetical Value
Structural Properties
Crystal System & Space GroupSCXRDTo be determined
Unit Cell ParametersSCXRDTo be determined
Physical Properties
BET Surface AreaN₂ Sorption at 77 K500 - 2000 m²/g
Pore VolumeN₂ Sorption at 77 K0.3 - 1.0 cm³/g
Thermal Stability (Decomposition Temp.)TGA> 300 °C
Application-Specific Data
Drug Loading Capacity (e.g., for Ibuprofen)UV-Vis SpectroscopyTo be determined
CO₂ Uptake at 298 K, 1 barGas SorptionTo be determined

Conclusion

The synthesis of novel Metal-Organic Frameworks using the this compound linker presents an exciting avenue for the development of advanced materials with unique properties. The protocols and characterization methods outlined in this document provide a solid foundation for researchers to explore this new class of fluorinated MOFs. The anticipated hydrophobicity and stability of these materials make them particularly attractive for applications in drug delivery, gas separation, and catalysis. Further experimental work is required to validate these hypotheses and to fully elucidate the potential of these promising materials.

References

Application Notes and Protocols for the Polymerization of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of poly(2,3,5,6-tetrafluoro-p-xylylene ether) via acid-catalyzed self-condensation polymerization of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. The resulting fluorinated polyether is a promising material for applications in advanced materials and drug delivery systems due to its expected high thermal stability, chemical resistance, and unique dielectric properties. These application notes include a step-by-step experimental procedure, a summary of representative quantitative data, and methods for polymer characterization.

Introduction

Fluorinated polymers are of significant interest due to their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique optical and dielectric characteristics. Poly(2,3,5,6-tetrafluoro-p-xylylene ether) is a novel fluorinated polyether that can be synthesized from the polymerization of this compound. The presence of the tetrafluorinated benzene ring in the polymer backbone is expected to impart enhanced thermal and oxidative stability, as well as a low dielectric constant.

This protocol details the synthesis of poly(2,3,5,6-tetrafluoro-p-xylylene ether) through an acid-catalyzed self-condensation reaction. This method involves the direct polymerization of the diol monomer in the presence of a strong acid catalyst, leading to the formation of ether linkages with the elimination of water. The resulting polymer can be characterized by various analytical techniques to determine its molecular weight, structure, and thermal properties.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (purity >98%)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)

  • Solvent: Toluene or Xylene (anhydrous)

  • Precipitation Solvent: Methanol

  • Equipment:

    • Three-neck round-bottom flask

    • Dean-Stark trap and condenser

    • Magnetic stirrer with hot plate

    • Nitrogen or Argon gas inlet

    • Temperature controller

    • Vacuum filtration apparatus

    • Vacuum oven

Polymerization Procedure
  • Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stir bar, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet. The apparatus is flame-dried under a flow of inert gas to ensure anhydrous conditions.

  • Charging the Reactor: The flask is charged with this compound (1.0 eq) and anhydrous toluene (to achieve a monomer concentration of 0.5 M).

  • Catalyst Addition: The acid catalyst, such as p-Toluenesulfonic acid (0.01-0.05 eq), is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux (approximately 110-140 °C depending on the solvent) with vigorous stirring under a continuous flow of inert gas. The water formed during the condensation reaction is collected in the Dean-Stark trap.

  • Monitoring: The progress of the polymerization can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically allowed to proceed for 12-24 hours.

  • Polymer Isolation: After cooling to room temperature, the viscous polymer solution is slowly poured into a large excess of methanol with stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by vacuum filtration, washed several times with methanol to remove any unreacted monomer and catalyst, and then dried in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following table summarizes representative quantitative data for the acid-catalyzed polymerization of this compound. Note: These are representative values and may vary based on specific reaction conditions.

ParameterValue
Monomer Concentration0.5 mol/L
Catalystp-Toluenesulfonic acid
Catalyst Loading2 mol%
SolventToluene
Reaction Temperature110 °C
Reaction Time24 hours
Polymer Yield85-95%
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)120 - 140 °C
Decomposition Temperature (Td, 5% wt loss)> 400 °C

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are used to confirm the chemical structure of the resulting poly(2,3,5,6-tetrafluoro-p-xylylene ether). The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the ether linkage confirm the polymerization.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[1][2]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer.[3][4] Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer by measuring the decomposition temperature.[3][4]

Mandatory Visualization

G cluster_workflow Experimental Workflow A Reactor Setup (Flame-dried, Inert Atmosphere) B Charge Monomer and Solvent (this compound in Toluene) A->B Step 1 C Add Catalyst (p-TsOH) B->C Step 2 D Polymerization (Reflux with water removal via Dean-Stark trap) C->D Step 3 E Polymer Isolation (Precipitation in Methanol) D->E Step 4 F Purification and Drying (Washing and Vacuum Oven) E->F Step 5 G Characterization (NMR, GPC, DSC, TGA) F->G Step 6

Caption: Experimental workflow for the polymerization of this compound.

G cluster_relationship Logical Relationship of Reaction Components Monomer This compound (Diol) Polymer Poly(2,3,5,6-tetrafluoro-p-xylylene ether) Monomer->Polymer Self-condensation Byproduct Water (H₂O) Monomer->Byproduct Elimination Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Polymer Catalyzes

Caption: Logical relationship of components in the acid-catalyzed polymerization.

References

Application Notes and Protocols for the Synthesis of High-Performance Polymers using 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential properties of high-performance polymers derived from 2,3,5,6-tetrafluoro-1,4-benzenedimethanol. The inclusion of the tetrafluorinated benzene ring in the polymer backbone is anticipated to impart exceptional thermal stability, chemical resistance, and unique surface properties. While specific data for polymers synthesized directly from this compound is limited in publicly available literature, this document compiles analogous data from structurally similar fluorinated polymers and provides detailed, adaptable experimental protocols for the synthesis of polyurethanes, polyesters, and polyethers.

Introduction to this compound in Polymer Synthesis

This compound is a unique aromatic diol monomer. The presence of four fluorine atoms on the benzene ring significantly alters the electron density of the aromatic system and the reactivity of the hydroxyl groups. The strong carbon-fluorine bonds are expected to enhance the thermal and chemical stability of the resulting polymers.[1][2] The rigid fluorinated aromatic core can lead to polymers with high glass transition temperatures (Tg) and excellent mechanical properties.[3]

The primary applications for high-performance polymers derived from this monomer are anticipated in fields requiring materials with extreme durability, such as aerospace, electronics, and specialized coatings. In the context of drug development, such polymers could be explored for creating inert, biocompatible, and solvent-resistant components for analytical or delivery systems.

Data Presentation: Properties of Analogous High-Performance Fluorinated Polymers

The following tables summarize quantitative data for high-performance polymers synthesized from fluorinated diols analogous to this compound. This data provides an expected performance range for polymers derived from the target monomer.

Table 1: Thermal Properties of Analogous Fluorinated Polymers

Polymer TypeAnalogous Fluorinated DiolGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
PolyurethaneFluorinated polyether diol-139 to -50247 - 330
PolyetherHexafluoro-bisphenol-A87 - 185445 - 464
PolyesterFluorinated gemini diol6 - 47~300

Note: Data is compiled from studies on various fluorinated polyurethanes, polyethers, and polyesters and should be considered as a general reference.

Table 2: Mechanical and Surface Properties of Analogous Fluorinated Polymers

Polymer TypeAnalogous Fluorinated DiolTensile Strength (MPa)Elongation at Break (%)Water Contact Angle (°)
PolyurethanePerfluoropolyether diol--128 - 132
Polyether----
PolyesterFluorinated gemini diolup to 19.97->120

Experimental Protocols

The following are detailed, adaptable protocols for the laboratory-scale synthesis of polyurethanes, polyesters, and polyethers using this compound.

Protocol 1: Synthesis of Fluorinated Polyurethane via Solution Polymerization

This protocol describes the synthesis of a fluorinated polyurethane by reacting this compound with a diisocyanate in a suitable solvent.

Materials:

  • This compound

  • Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, mechanical stirrer)

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere.

  • In the three-neck flask, dissolve a known molar amount of this compound in anhydrous DMF.

  • In the dropping funnel, prepare a solution of an equimolar amount of the diisocyanate (e.g., HDI) in anhydrous DMF.

  • If using a catalyst, add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the diol solution.

  • Heat the diol solution to the desired reaction temperature (typically 60-80 °C) with stirring.

  • Slowly add the diisocyanate solution dropwise to the heated diol solution over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 4-6 hours, or until the desired molecular weight is achieved (monitor by viscosity or GPC).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization:

  • Structure: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane linkages and disappearance of isocyanate peaks. Nuclear Magnetic Resonance (NMR) for detailed structural analysis.

  • Molecular Weight: Gel Permeation Chromatography (GPC).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for Td.

Protocol 2: Synthesis of Fluorinated Polyester via Melt Polycondensation

This protocol outlines the synthesis of a fluorinated polyester through the direct esterification of this compound with a dicarboxylic acid.

Materials:

  • This compound

  • Adipoyl chloride or Terephthaloyl chloride

  • Antimony(III) oxide or other suitable polycondensation catalyst

  • Nitrogen gas supply

  • High-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

  • Charge the reaction vessel with equimolar amounts of this compound and the diacid chloride.

  • Add a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm).

  • Purge the reactor with nitrogen and heat the mixture to a temperature sufficient to melt the reactants and initiate the esterification reaction (typically 180-220 °C), with slow stirring.

  • During this first stage, the by-product (HCl) will be evolved and removed through the distillation outlet. Continue this stage for 2-3 hours.

  • For the second stage (polycondensation), gradually increase the temperature (to 220-260 °C) and slowly apply a vacuum (reducing the pressure to <1 Torr).

  • Increase the stirring speed as the viscosity of the melt increases.

  • Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.

  • Extrude the molten polymer from the reactor under nitrogen pressure and cool it to obtain the solid polyester.

Characterization:

  • Structure: FTIR to confirm ester linkages. NMR for detailed structural analysis.

  • Molecular Weight: GPC (using a suitable solvent system) or melt viscosity.

  • Thermal Properties: DSC for Tg and melting temperature (Tm), and TGA for Td.

  • Mechanical Properties: Tensile testing of molded specimens.

Protocol 3: Synthesis of Fluorinated Polyether via Nucleophilic Aromatic Substitution

This protocol describes a potential route to a fluorinated polyether by reacting the diol with an activated aromatic difluoride.

Materials:

  • This compound

  • Decafluorobiphenyl or other activated aromatic difluoride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or Sulfolane

  • Toluene (for azeotropic removal of water)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere.

  • In the reaction flask, combine this compound, an equimolar amount of the activated aromatic difluoride, and an excess of anhydrous K₂CO₃.

  • Add DMAc and a small amount of toluene.

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • After the azeotropic distillation, remove the toluene by distillation.

  • Raise the temperature of the reaction mixture to 150-180 °C and maintain it with vigorous stirring for 8-24 hours.

  • Monitor the progress of the polymerization by observing the increase in viscosity.

  • After the reaction is complete, cool the mixture and precipitate the polymer by pouring it into a non-solvent like methanol/water.

  • Filter, wash the polymer thoroughly, and dry it under vacuum.

Characterization:

  • Structure: FTIR and NMR to confirm ether linkages and the polymer structure.

  • Molecular Weight: GPC.

  • Thermal Properties: DSC and TGA.

Visualizations

Synthesis_Workflow cluster_monomer Monomer Preparation cluster_polymerization Polymerization Routes cluster_characterization Polymer Characterization Monomer 2,3,5,6-Tetrafluoro- 1,4-benzenedimethanol PU Polyurethane Synthesis (with Diisocyanate) Monomer->PU PE Polyester Synthesis (with Diacid Chloride) Monomer->PE PET Polyether Synthesis (with Activated Difluoride) Monomer->PET Struct Structural Analysis (FTIR, NMR) PU->Struct MW Molecular Weight (GPC) PU->MW Therm Thermal Properties (DSC, TGA) PU->Therm PE->Struct PE->MW PE->Therm Mech Mechanical Properties PE->Mech PET->Struct PET->MW PET->Therm

Caption: General workflow for the synthesis and characterization of polymers.

Polyurethane_Synthesis_Pathway Diol This compound HO-CH₂-Ar-CH₂-OH Polyurethane Fluorinated Polyurethane [-O-CH₂-Ar-CH₂-O-C(O)-NH-R-NH-C(O)-]n Diol->Polyurethane + Diisocyanate Diisocyanate OCN-R-NCO Diisocyanate->Polyurethane Solution Polymerization Prepolymer Precipitation & Purification Polyurethane->Prepolymer Polyester_Synthesis_Pathway Diol This compound HO-CH₂-Ar-CH₂-OH Polymerization Melt Polycondensation (Heat, Vacuum) Diol->Polymerization Diacid Diacid Chloride Cl-C(O)-R-C(O)-Cl Diacid->Polymerization Polyester Fluorinated Polyester [-O-CH₂-Ar-CH₂-O-C(O)-R-C(O)-]n Polymerization->Polyester Purification Extrusion & Cooling Polyester->Purification

References

Application Notes and Protocols: 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol in Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol as a monomer for the synthesis of advanced fluorinated polymers for gas separation membrane applications. The protocols detailed below are hypothetical, research-grade starting points for the development of such membranes.

Introduction

Gas separation using polymeric membranes is a critical technology in various industrial processes, including natural gas sweetening, air separation, and hydrogen recovery. The efficiency of these membranes is determined by their permeability (the rate at which a gas passes through) and selectivity (the ability to separate one gas from another). There is a continuous search for new polymer materials that can overcome the trade-off between permeability and selectivity, often referred to as the "Robeson upper bound".

Fluorinated polymers are a promising class of materials for gas separation membranes due to their exceptional chemical resistance, thermal stability, and unique gas transport properties. The incorporation of fluorine atoms into the polymer backbone can enhance gas diffusivity and, in some cases, solubility, leading to improved separation performance. This compound is a highly fluorinated aromatic diol that can serve as a valuable building block for novel gas separation polymers. Its rigid, tetrafluorinated benzene ring is expected to introduce desirable properties such as increased fractional free volume and enhanced size-sieving capabilities.

This document outlines the synthesis of a hypothetical fluorinated polyester utilizing this compound, the fabrication of a dense membrane from this polymer, and the protocol for evaluating its gas separation performance.

Proposed Polymer Synthesis and Rationale

The diol functionality of this compound allows for its incorporation into polyesters through condensation polymerization with a suitable diacyl chloride. For this protocol, we propose the reaction with terephthaloyl chloride to create a rigid, fluorinated aromatic polyester.

Diagram of Proposed Polymerization Reaction:

polymerization cluster_reactants Reactants cluster_products Products Monomer1 This compound (Diol) Plus + Monomer1->Plus Monomer2 Terephthaloyl Chloride (Diacyl Chloride) Plus->Monomer2 Polymer Fluorinated Polyester Plus->Polymer Condensation Polymerization HCl HCl (byproduct)

Caption: Proposed condensation polymerization of this compound.

Experimental Protocols

Synthesis of Fluorinated Polyester

Objective: To synthesize a high-molecular-weight fluorinated polyester via solution polymerization.

Materials:

  • This compound (≥98% purity)

  • Terephthaloyl chloride (≥99% purity, freshly recrystallized from hexane)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous pyridine

  • Methanol

  • Argon gas supply

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous DMAc.

  • Add anhydrous pyridine (2.2 equivalents) to the solution to act as an acid scavenger.

  • Cool the flask to 0°C in an ice bath.

  • Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous DMAc and add it to the dropping funnel.

  • Add the terephthaloyl chloride solution dropwise to the stirred reaction mixture over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring under argon for 24 hours.

  • Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with deionized water.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

  • Characterize the polymer structure by FTIR and NMR spectroscopy and determine the molecular weight by gel permeation chromatography (GPC).

Membrane Fabrication by Solution Casting

Objective: To fabricate a dense, flat-sheet polymer membrane for gas separation testing.

Materials:

  • Synthesized fluorinated polyester

  • Anhydrous tetrahydrofuran (THF)

  • Glass casting plate

  • Casting knife or doctor blade

Procedure:

  • Prepare a 5-10% (w/v) solution of the dried fluorinated polyester in anhydrous THF. Stir the mixture until the polymer is completely dissolved.

  • Filter the polymer solution through a 0.45 µm PTFE filter to remove any undissolved particles.

  • Place a clean, level glass plate inside a dust-free environment (e.g., a glovebox or a covered chamber).

  • Pour the filtered polymer solution onto the glass plate.

  • Cast a thin film of the solution using a casting knife set to the desired thickness (e.g., 200-300 µm).

  • Allow the solvent to evaporate slowly at room temperature for at least 24 hours.

  • Once the film is dry, anneal it in a vacuum oven by slowly raising the temperature to just below the polymer's glass transition temperature (Tg) and holding for several hours. This helps to remove residual solvent and reduce physical aging.

  • Cool the membrane slowly to room temperature.

  • Carefully peel the membrane from the glass plate.

  • Measure the thickness of the membrane at several points using a micrometer.

Gas Permeation Analysis

Objective: To determine the permeability and ideal selectivity of the fabricated membrane for various gases.

Apparatus:

  • Constant-volume, variable-pressure gas permeation setup

  • Permeation cell

  • Pressure transducers

  • Vacuum pump

  • Pure gas cylinders (e.g., N₂, O₂, CH₄, CO₂)

Procedure:

  • Mount a circular sample of the membrane in the permeation cell, ensuring a good seal.

  • Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum.

  • With the downstream valve closed, introduce the first test gas to the upstream side at a constant pressure (e.g., 2 atm).

  • Record the pressure increase in the downstream volume as a function of time. The rate of pressure increase at steady state is used to calculate the permeability.

  • The permeability coefficient (P) is typically reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).

  • Repeat the measurement for each gas of interest.

  • The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their permeabilities: α(A/B) = P(A) / P(B).

Hypothetical Data Presentation

The following table presents hypothetical, yet plausible, gas transport properties for a membrane fabricated from the proposed fluorinated polyester. These values are projected based on the anticipated structural benefits of the highly fluorinated monomer.

Gas PairPermeability of Fast Gas (Barrer)Permeability of Slow Gas (Barrer)Ideal Selectivity (α)
O₂/N₂ 3065.0
CO₂/CH₄ 80240.0
H₂/N₂ 150625.0
He/CH₄ 2002100.0

Experimental Workflow and Logical Relationships

Diagram of Experimental Workflow:

workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Gas Separation Testing A Reactants: - this compound - Terephthaloyl Chloride B Solution Polymerization A->B C Precipitation & Purification B->C D Dried Fluorinated Polyester C->D E Polymer Dissolution in THF D->E F Solution Casting E->F G Solvent Evaporation & Annealing F->G H Dense Polymer Membrane G->H I Mount Membrane in Permeation Cell H->I J Permeability Measurement (Single Gases) I->J K Data Analysis J->K L Permeability & Selectivity Data K->L

Caption: Overall experimental workflow from monomer to membrane performance evaluation.

Diagram of Structure-Property Relationship:

logic cluster_properties Inherent Monomer Properties cluster_polymer Resulting Polymer Characteristics cluster_membrane Desired Membrane Performance Monomer This compound Prop1 High Fluorine Content Monomer->Prop1 Prop2 Rigid Aromatic Structure Monomer->Prop2 PolyProp1 Increased Fractional Free Volume (FFV) Prop1->PolyProp1 PolyProp2 Reduced Chain Packing Efficiency Prop2->PolyProp2 PolyProp3 Enhanced Chain Rigidity Prop2->PolyProp3 MemProp1 Higher Gas Permeability PolyProp1->MemProp1 PolyProp2->MemProp1 MemProp2 Improved Size Sieving (Selectivity) PolyProp3->MemProp2

Caption: Logical relationship between monomer structure and membrane properties.

Conclusion

While the direct application of this compound in gas separation membranes is not yet established in the literature, its unique chemical structure presents a compelling case for its investigation. The protocols and hypothetical data provided herein offer a solid foundation for researchers to explore the potential of this and similar highly fluorinated monomers in the development of next-generation gas separation membranes. The anticipated combination of high permeability and selectivity could lead to significant advancements in membrane technology.

Application Notes and Protocols for Improving Polymer Dielectric Properties Using Fluorinated Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol to Enhance Polymer Dielectric Performance

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Fluorinated Monomers in Low-Dielectric Polymers

The miniaturization and increasing operational frequencies of electronic devices necessitate the development of insulating materials with low dielectric constants (low-κ) and low dielectric loss (low Df) to minimize signal delay, reduce power consumption, and prevent signal crosstalk. Incorporating fluorine atoms into a polymer structure is a well-established strategy to lower its dielectric constant. The high electronegativity and low polarizability of the carbon-fluorine (C-F) bond, coupled with the increased free volume created by bulky trifluoromethyl (-CF₃) groups, contribute to a reduction in the overall dielectric constant of the material.[1][2][3]

While specific data on this compound (TFBDM) is limited, its structure, featuring a perfluorinated benzene ring with two hydroxymethyl functional groups, makes it a promising candidate as a fluorinated diol monomer for synthesizing low-κ polymers such as polyesters, polyurethanes, and epoxy resins. The principles and protocols outlined below are derived from research on other fluorinated monomers and provide a foundational approach for investigating the potential of TFBDM in this application.

Data Presentation: Dielectric Properties of Fluorinated Polymers

The following table summarizes the dielectric properties of various polymers modified with different fluorinated monomers, as reported in the literature. This data illustrates the effectiveness of fluorination in reducing the dielectric constant and dielectric loss.

Polymer SystemFluorinated Monomer/GroupDielectric Constant (κ)Dielectric Loss (Df)FrequencyReference
Epoxy ResinTrifluoromethyl Groups2.55 - 3.050.016 (at 1 MHz for d-FER-DDM)1 MHz[2]
Fluorinated Epoxy Resin (FB‐EP)2,4‐bis(1,1,1,3,3,3‐hexafluoroisopropyl) fluorobenzene2.230.0118.2–12.4 GHz[1]
Fluorinated Polyimide2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride3.06Not Specified1 MHz[4]
Fluorinated Copolymerized Polyimide4,4'-(hexafluoroisopropylidene) diphthalic anhydrideNot SpecifiedNot SpecifiedNot Specified[5]
Fluorinated Epoxy Resin (BGTF)1,1-bis(4-glycidylesterphenyl)-1-(3′-trifluoromethylphenyl)-2,2,2-trifluoroethane< 3.3< 2.8 × 10⁻³Not Specified[3]
Fluorinated Polyimides (PI-E2CF3)Diamine with triphenyl pyridine and trifluoromethyl groups2.740.0033810 GHz[6]

Experimental Protocols

Hypothetical Protocol for the Synthesis of a Polyester using a Fluorinated Diol (e.g., TFBDM)

This protocol describes a general two-step melt polycondensation method for synthesizing a polyester from a diol and a diacid, which could be adapted for TFBDM.[7][8][9][10]

Materials:

  • This compound (TFBDM)

  • Terephthaloyl chloride (or a suitable dicarboxylic acid)

  • Antimony(III) oxide (catalyst)

  • 1,1,2,2-Tetrachloroethane (solvent for solution polycondensation, if applicable)[11]

  • Pyridine (for acid chloride-based reactions)

  • Nitrogen or Argon gas supply

Procedure:

Step 1: Esterification (Pre-polymerization)

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and the chosen dicarboxylic acid (or diacid chloride).

  • Add a catalytic amount of antimony(III) oxide (e.g., 0.05 mol% relative to the diacid).

  • Heat the reaction mixture under a slow stream of nitrogen to a temperature range of 180-200°C.

  • Continue the reaction for 2-4 hours to form a low molecular weight prepolymer. Water (or HCl if using an acid chloride) will be evolved and removed through the condenser.

Step 2: Polycondensation

  • Gradually increase the temperature to 245-260°C.

  • Slowly apply a vacuum to the system to facilitate the removal of the condensation byproducts and drive the polymerization reaction to completion.

  • Continue the reaction under high vacuum for 3-5 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor to room temperature and dissolve the resulting polyester in a suitable solvent (e.g., chloroform or a chlorinated solvent) for film casting.

Protocol for Polymer Film Preparation
  • Prepare a 10-15 wt% solution of the synthesized polymer in a suitable solvent (e.g., N,N-dimethylacetamide (DMAc) for polyimides, chloroform for some polyesters).

  • Filter the polymer solution to remove any impurities.

  • Cast the solution onto a clean, flat glass substrate.

  • Place the substrate in a dust-free oven and heat gradually to remove the solvent. A typical heating profile for a polyimide film would be 80°C for 1 hour, followed by incremental heating to 250-350°C to ensure complete imidization and solvent removal.[12][13]

  • After cooling, carefully peel the polymer film from the glass substrate.

Protocol for Dielectric Property Measurement

This protocol is based on standard methods for measuring the dielectric constant and loss of polymer films using an LCR meter or impedance analyzer.[14][15][16]

Instrumentation:

  • LCR Meter or Impedance Analyzer

  • Dielectric test fixture (e.g., parallel plate capacitor)

  • Environmental chamber for temperature and humidity control

Procedure:

  • Cut a sample of the polymer film to the dimensions required by the test fixture. The film thickness should be measured accurately using a micrometer. For thin films, multiple layers can be stacked, ensuring no air is trapped between them.[14]

  • Place the film sample between the electrodes of the dielectric test fixture.

  • Connect the fixture to the LCR meter or impedance analyzer.

  • Set the desired frequency range for the measurement (e.g., 1 kHz to 1 MHz).

  • Measure the capacitance (C) and dissipation factor (D) of the sample at each frequency point.

  • The dielectric constant (κ) can be calculated using the formula for a parallel plate capacitor: κ = (C * d) / (ε₀ * A) where:

    • C is the measured capacitance

    • d is the thickness of the film

    • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

    • A is the area of the electrode

  • The dielectric loss (Df) is directly measured as the dissipation factor (D).

  • For measurements at different temperatures, place the test fixture inside an environmental chamber and allow the sample to equilibrate at each temperature before measurement.

Visualizations

Caption: Chemical structure of this compound.

workflow Experimental Workflow for Low-Dielectric Polymer Development cluster_synthesis Polymer Synthesis cluster_processing Film Processing cluster_characterization Property Characterization monomer_selection Monomer Selection (e.g., TFBDM) polymerization Polymerization monomer_selection->polymerization purification Purification and Characterization polymerization->purification solution_prep Polymer Solution Preparation purification->solution_prep film_casting Film Casting/Spin Coating solution_prep->film_casting curing Thermal Curing/Imidization film_casting->curing dielectric_measurement Dielectric Property Measurement (κ, Df) curing->dielectric_measurement thermal_analysis Thermal Analysis (TGA, DSC) curing->thermal_analysis mechanical_testing Mechanical Testing curing->mechanical_testing

Caption: Generalized workflow for low-dielectric polymer development.

References

Application Note: A Detailed Protocol for the Reduction of Dimethyl 2,3,5,6-tetrafluoroterephthalate to (2,3,5,6-tetrafluoro-1,4-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,3,5,6-Tetrafluoro-1,4-phenylene)dimethanol is a valuable fluorinated building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The presence of the tetrafluorinated benzene ring imparts unique properties such as enhanced thermal stability, metabolic resistance, and altered lipophilicity.[1] This document provides a detailed experimental procedure for the synthesis of (2,3,5,6-tetrafluoro-1,4-phenylene)dimethanol via the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate. The protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

The reduction of the ester functional groups in dimethyl 2,3,5,6-tetrafluoroterephthalate can be effectively achieved using strong hydride reducing agents. While lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, sodium borohydride (NaBH₄) can also be employed, often requiring specific conditions to reduce the relatively unreactive ester groups.[2][3][4] The electron-withdrawing nature of the fluorinated ring can influence the reactivity of the ester carbonyls. This protocol will focus on a general and robust method adaptable for laboratory-scale synthesis.

Experimental Summary

The described protocol outlines the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate using a suitable hydride reducing agent in an anhydrous ethereal solvent. The reaction is followed by a careful aqueous workup to quench the excess reducing agent and hydrolyze the intermediate alkoxide salts to yield the desired diol. The final product is then isolated and purified.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected outcomes for the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate. Please note that yields are highly dependent on the specific reaction scale and purification method.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether0 to reflux2 - 1285 - 95Highly reactive; requires stringent anhydrous conditions.
Sodium Borohydride (NaBH₄)THF / H₂O or with additivesRoom Temperature to reflux12 - 4860 - 80Milder reducing agent; may require longer reaction times or activating agents.[4]
Potassium Borohydride (KBH₄)Water with phase transfer catalystNot specifiedNot specifiedNot specifiedA potential alternative to NaBH₄.[5]

Detailed Experimental Protocol

Materials:

  • Dimethyl 2,3,5,6-tetrafluoroterephthalate

  • Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure using Lithium Aluminum Hydride (LiAlH₄):

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve dimethyl 2,3,5,6-tetrafluoroterephthalate (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C with an ice bath. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate hydrogen gas. Following the water, add 15% aqueous sodium hydroxide, followed by more water until a granular precipitate forms.

  • Workup: Filter the resulting suspension through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2,3,5,6-tetrafluoro-1,4-phenylene)dimethanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow start_end start_end process process reagent reagent quench_workup quench_workup purification purification start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reductant Add LiAlH4 to Anhydrous THF setup->add_reductant cool_reductant Cool to 0 °C add_reductant->cool_reductant add_ester Dropwise Addition of Ester Solution cool_reductant->add_ester dissolve_ester Dissolve Dimethyl Ester in Anhydrous THF dissolve_ester->add_ester reaction Reaction (RT or Reflux) add_ester->reaction quench Quench with H2O and NaOH (aq) reaction->quench filtration Filtration quench->filtration extraction Extraction filtration->extraction drying Drying and Concentration extraction->drying purify Purification (Recrystallization or Chromatography) drying->purify end Final Product: (2,3,5,6-tetrafluoro-1,4- phenylene)dimethanol purify->end

Caption: Experimental workflow for the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate.

References

Application Notes and Protocols: 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol as a key building block in the synthesis of advanced agrochemicals, with a focus on the potent pyrethroid insecticide, Dimefluthrin. Detailed protocols for the synthesis of key intermediates and the final active ingredient are provided, along with available data on its biological activity.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in agrochemical research to enhance the efficacy, metabolic stability, and target specificity of active ingredients.[1] The tetrafluorinated benzene ring in this compound offers a rigid and chemically robust scaffold, making it an attractive starting material for the development of novel pesticides.[2] This diol serves as a critical precursor for the synthesis of pyrethroid insecticides, a class of neurotoxic agents that target the voltage-gated sodium channels in insects, leading to paralysis and death.[3][4]

One of the most significant applications of this building block is in the synthesis of Dimefluthrin, a highly effective insecticide used for controlling a variety of pests, particularly mosquitoes.[1][5] The synthesis involves a two-step process from this compound: selective mono-methylation to form 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol, followed by esterification with a suitable cyclopropanecarboxylic acid derivative.

Synthetic Pathways and Experimental Protocols

The overall synthetic route from this compound to Dimefluthrin is depicted below. This involves the selective methylation of one of the hydroxyl groups, followed by esterification of the remaining hydroxyl group.

Synthesis_Pathway This compound This compound 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol This compound->2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol Selective Methylation Dimefluthrin Dimefluthrin 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol->Dimefluthrin Esterification Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_analysis Analysis A Charge Reactor: - this compound - NaOH - Toluene - Water B Seal and Purge with N₂ A->B C Heat to 60°C for 0.5h B->C D Introduce Chloromethane C->D E React at 60°C for 8h D->E F Cool and Depressurize E->F G Separate Toluene Layer F->G H Concentrate via Rotary Evaporation G->H I Obtain Crude Product H->I J Gas Chromatography Analysis I->J Protocol_2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Alcohol and Pyridine in THF B Cool in Ice Bath A->B C Add Acid Chloride B->C D Stir at Room Temperature for 8h C->D E Quench with Ice Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Obtain Pure Dimefluthrin J->K Signaling_Pathway Dimefluthrin Dimefluthrin SodiumChannel Voltage-Gated Sodium Channel Dimefluthrin->SodiumChannel Binds to and modifies channel gating NerveImpulse Disruption of Nerve Impulse Transmission SodiumChannel->NerveImpulse Paralysis Paralysis NerveImpulse->Paralysis Death Insect Death Paralysis->Death

References

The Role of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol in Pharmaceutical and Bioactive Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol is a versatile fluorinated building block that holds significant potential in the synthesis of complex organic molecules, including those with pharmaceutical and agrochemical applications. The presence of the tetrafluorinated benzene ring imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and modified binding affinities, all of which are critical considerations in drug design.[1] This document provides a comprehensive overview of the synthesis of this compound and its application as a key intermediate in the production of bioactive compounds, exemplified by the synthesis of the pyrethroid insecticide, Dimefluthrin. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The highly electronegative nature of fluorine can profoundly influence a molecule's pKa, dipole moment, and susceptibility to metabolic degradation.[1] The tetrafluorinated benzene core of this compound offers a rigid scaffold that can be functionalized to introduce desired pharmacophores. The two primary alcohol groups serve as convenient handles for a variety of chemical transformations, including esterification, etherification, and conversion to halides, enabling the construction of diverse molecular architectures.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with two prominent methods being the hydrolysis of a di-halogenated precursor and the reduction of a dicarboxylic acid derivative.

Method 1: Two-Step Synthesis via Chloromethylation and Hydrolysis

A common and industrially applicable method involves the chloromethylation of 1,2,4,5-tetrafluorobenzene followed by hydrolysis of the resulting bis(chloromethyl) intermediate.

1,2,4,5-Tetrafluorobenzene 1,2,4,5-Tetrafluorobenzene Chlorosulfonic_Acid Chlorosulfonic Acid / H2SO4 / ZnCl2 1,2,4,5-Tetrafluorobenzene->Chlorosulfonic_Acid Paraformaldehyde Paraformaldehyde Paraformaldehyde->Chlorosulfonic_Acid Intermediate 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene Chlorosulfonic_Acid->Intermediate Hydrolysis Alkali / Water / Ethanol Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Synthesis of this compound via Chloromethylation-Hydrolysis.

Experimental Protocol (Based on CN101973850B)

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene

  • To a 250 mL reaction flask, add 30 g (0.2 mole) of 1,2,4,5-tetrafluorobenzene, 12.5 g of paraformaldehyde, 120 g of 90% sulfuric acid, and 1.5 g of zinc chloride.

  • With stirring at 50°C, slowly add 47 g of chlorosulfonic acid dropwise over 2 hours.

  • After the addition is complete, maintain the temperature at 60°C and continue stirring for 2 hours.

  • Cool the reaction mixture and filter to collect the solid intermediate, 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene.

Step 2: Hydrolysis to this compound

  • Prepare a mixture of the intermediate from Step 1, an alkali (such as sodium carbonate or potassium carbonate), water, and ethanol.

  • The molar ratio of alkali to the intermediate should be between 2:1 and 3:1.

  • The weight ratio of water to the intermediate should be between 4:1 and 6:1.

  • The weight ratio of ethanol to the intermediate should be between 1:1 and 2:1.

  • Reflux the mixture for 6-10 hours.

  • After the reaction is complete, cool the mixture and isolate the product, this compound.

ParameterValueReference
Starting Material1,2,4,5-tetrafluorobenzeneCN101973850B
Molar Ratio (Alkali:Intermediate)2-3 : 1CN101973850B
Reaction Time (Hydrolysis)6 - 10 hoursCN101973850B
Method 2: Reduction of a Dicarboxylic Acid Ester

An alternative route involves the reduction of a diester derivative of 2,3,5,6-tetrafluoroterephthalic acid.

Start 2,3,5,6-Tetrafluoro-1,4-terephthalonitrile Alcoholysis Methanol / H2SO4 Start->Alcoholysis Intermediate Dimethyl 2,3,5,6-tetrafluoroterephthalate Alcoholysis->Intermediate Reduction Potassium Borohydride / Water / Phase Transfer Catalyst Intermediate->Reduction Final_Product This compound Reduction->Final_Product Start This compound Etherification Base / Methylating Agent Start->Etherification Intermediate [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol Etherification->Intermediate Esterification (1R,3R)-Chrysanthemoyl chloride / Pyridine / THF Intermediate->Esterification Final_Product Dimefluthrin Esterification->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Chloromethylation of 1,2,4,5-Tetrafluorobenzene

  • Question: My chloromethylation reaction of 1,2,4,5-tetrafluorobenzene is resulting in a low yield of the desired 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride intermediate. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this step are often attributed to incomplete reaction, formation of side products, or suboptimal reaction conditions. Here are key factors to consider:

    • Incomplete Reaction: Ensure all starting materials are of high purity and are added in the correct stoichiometric ratios. The reaction is sensitive to moisture, so using anhydrous reagents and a dry reaction setup is critical.

    • Side Products: The primary side product is the mono-chloromethylated species, 1-chloromethyl-2,3,5,6-tetrafluorobenzene. To favor the formation of the di-substituted product, ensure a sufficient excess of the chloromethylating agent (paraformaldehyde and chlorosulfonic acid) is used. Reaction temperature and time also play a crucial role; prolonged reaction times at an optimal temperature can drive the reaction towards the desired product.

    • Reaction Conditions: The temperature should be carefully controlled. A stepwise increase in temperature, as described in some protocols, can be beneficial. Ensure efficient stirring to maintain a homogeneous reaction mixture. The choice of acid and its concentration are also important; concentrated sulfuric acid is a common medium for this reaction.

Issue 2: Incomplete Hydrolysis of 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride

  • Question: I am observing incomplete conversion of the dichloride intermediate to this compound during the hydrolysis step. What can I do to drive the reaction to completion?

  • Answer: Incomplete hydrolysis can be a frustrating issue. Here are several parameters to investigate:

    • Base Strength and Concentration: The choice and concentration of the alkali are critical. Carbonates such as sodium carbonate ("yellow soda ash") or potassium carbonate ("salt of wormwood") are effective. Ensure the molar ratio of alkali to the dichloride intermediate is within the recommended range of 2:1 to 3:1 to ensure complete reaction.[1]

    • Solvent System: A mixture of water and a co-solvent like ethanol is typically used to facilitate the dissolution of the organic substrate. The ratio of water and ethanol to the starting material should be optimized to ensure efficient reaction kinetics.[1]

    • Reaction Time and Temperature: The hydrolysis reaction is often carried out at reflux. The reaction time is a key parameter, with typical durations ranging from 6 to 10 hours.[1][2] Monitoring the reaction progress via techniques like TLC or GC can help determine the optimal reaction time.

    • Purity of the Intermediate: Impurities in the 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride intermediate can interfere with the hydrolysis. Ensure the intermediate is sufficiently pure before proceeding.

Issue 3: Low Yield in the Reduction of 2,3,5,6-Tetrafluoroterephthaloyl Chloride

  • Question: My reduction of 2,3,5,6-tetrafluoroterephthaloyl chloride using sodium borohydride is giving a low yield. How can I optimize this reduction?

  • Answer: The reduction of acid chlorides is a sensitive reaction. Here are some troubleshooting tips:

    • Purity and Reactivity of the Reducing Agent: Use fresh, high-quality sodium borohydride. The reactivity of sodium borohydride can be affected by storage conditions.

    • Catalyst: The use of a catalyst, such as iodine, has been shown to improve the efficiency of this reduction. The amount of catalyst should be carefully optimized.[3]

    • Solvent: Anhydrous solvents are crucial for this reaction to prevent the quenching of the reducing agent.

    • Temperature Control: The reaction temperature should be carefully controlled. Adding the reducing agent portion-wise or as a solution can help manage the reaction exotherm.

    • Work-up Procedure: The work-up procedure is critical for isolating the product. Acidification is often required to neutralize any remaining reducing agent and to protonate the alcoholate.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to obtain pure this compound after the synthesis. What are the recommended purification methods?

  • Answer: The purification of this compound can be challenging due to the presence of unreacted starting materials or side products. Here are some effective purification strategies:

    • Recrystallization: Recrystallization is a highly effective method for purifying the final product. A mixed solvent system, such as methanol/water, has been reported to be effective.[4]

    • Column Chromatography: For smaller scale syntheses or for removing closely related impurities, column chromatography using silica gel can be employed. The appropriate eluent system will need to be determined empirically, often starting with a non-polar solvent and gradually increasing the polarity.

    • Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For example, washing with water can remove inorganic salts, while washing with a non-polar organic solvent can remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The three primary synthetic routes are:

  • Chloromethylation and Hydrolysis: This two-step process begins with the chloromethylation of 1,2,4,5-tetrafluorobenzene to form 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride, which is then hydrolyzed to the final product.[1][2]

  • Reduction of Terephthalic Acid Derivatives: This involves the reduction of 2,3,5,6-tetrafluoroterephthalic acid or its esters, such as dimethyl 2,3,5,6-tetrafluoroterephthalate, using a suitable reducing agent.[5]

  • Reduction of Terephthaloyl Chloride: This method involves the direct reduction of 2,3,5,6-tetrafluoroterephthaloyl chloride using a hydroboron reducing agent, often with a catalyst.[3]

Q2: Which synthetic route generally provides the highest yield?

A2: While yields are highly dependent on the specific reaction conditions and scale, some reports suggest that the reduction of aldehyde precursors can achieve yields as high as 99%, although the starting materials can be expensive.[1] The reduction of ester derivatives has been reported to yield up to 90%.[2] The two-step chloromethylation and hydrolysis route can also provide good yields, with one patent reporting a yield of about 86% for the hydrolysis step.[1]

Q3: What are the key safety precautions to consider during the synthesis?

A3: Several safety precautions are essential:

  • Handling of Corrosive Reagents: Chlorosulfonic acid and concentrated sulfuric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Use of Anhydrous Solvents: Some of the reactions require anhydrous conditions. Solvents should be properly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Handling of Reducing Agents: Sodium borohydride is flammable and can react violently with water and acids. It should be handled in a dry environment.

  • Proper Quenching: The quenching of reactive reagents should be done carefully and slowly, often at a low temperature, to control any exothermic reactions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC): GC can be used for quantitative analysis of the reaction mixture, providing information on the conversion and the formation of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring the reaction progress and assessing the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze aliquots of the reaction mixture to determine the structure of the products and intermediates and to quantify the conversion.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chloromethylation of 1,2,4,5-Tetrafluorobenzene

ParameterMethod 1Method 2
Starting Material 1,2,4,5-Tetrafluorobenzene1,2,4,5-Tetrafluorobenzene
Reagents Paraformaldehyde, H₂SO₄ (85%), ZnCl₂, Chlorosulfonic AcidParaformaldehyde, H₂SO₄ (90%), ZnCl₂, Chlorosulfonic Acid
Temperature 40°C (initial), then 55°C50°C (initial), then 60°C
Reaction Time 2 hours (at 55°C)2 hours (at 60°C)
Reference [2][2]

Table 2: Comparison of Reaction Conditions for the Hydrolysis of 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride

ParameterMethod 1Method 2
Starting Material 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride
Base Potassium Carbonate (K₂CO₃)Sodium Carbonate (Na₂CO₃)
Solvent Water, EthanolWater, Ethanol
Reaction Time 6 hours10 hours
Temperature RefluxReflux
Reported Yield ~78%~86%
Reference [1][1]

Experimental Protocols

Protocol 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride (Intermediate)

  • To a 250 mL reaction flask, add 30 g (0.2 mole) of 1,2,4,5-tetrafluorobenzene, 12.5 g of paraformaldehyde, 120 g of 90% sulfuric acid, and 1.5 g of zinc chloride.

  • Stir the mixture at 50°C.

  • Slowly add 47 g of chlorosulfonic acid dropwise over 2 hours.

  • After the addition is complete, increase the temperature to 60°C and stir for an additional 2 hours.

  • Cool the reaction mixture and filter to collect the crude 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride.

Protocol 2: Synthesis of this compound via Hydrolysis

  • In a reaction flask, combine the wet 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride from the previous step, 53 g (0.5 mole) of sodium carbonate, 250 g of water, and 80 g of ethanol.

  • Heat the mixture to reflux and maintain for 10 hours.

  • Cool the reaction mixture.

  • Filter the solid product.

  • The mother liquor can be concentrated under normal pressure to potentially recover more product.

  • The crude product can be further purified by recrystallization from a methanol/water mixture.[4]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Hydrolysis start 1,2,4,5-Tetrafluorobenzene reaction1 Chloromethylation (50-60°C, 2h) start->reaction1 reagents1 Paraformaldehyde, H₂SO₄, ZnCl₂, Chlorosulfonic Acid reagents1->reaction1 intermediate 2,3,5,6-Tetrafluoro-1,4- benzenedibenzylchloride reaction1->intermediate reaction2 Hydrolysis (Reflux, 6-10h) intermediate->reaction2 reagents2 Na₂CO₃ or K₂CO₃, Water, Ethanol reagents2->reaction2 product 2,3,5,6-Tetrafluoro-1,4- benzenedimethanol reaction2->product

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree cluster_chloromethylation Chloromethylation Issues cluster_hydrolysis Hydrolysis Issues cluster_purification Purification Issues start Low Yield of Final Product q1 Low yield of dichloride? start->q1 Step 1 q2 Incomplete hydrolysis? start->q2 Step 2 q3 Difficulty in purification? start->q3 Final Stage a1_1 Check for mono-chlorinated side product. q1->a1_1 a1_2 Ensure anhydrous conditions. q1->a1_2 a1_3 Optimize reaction time and temperature. q1->a1_3 a2_1 Increase base concentration. q2->a2_1 a2_2 Prolong reflux time. q2->a2_2 a2_3 Check purity of intermediate. q2->a2_3 a3_1 Recrystallize from Methanol/Water. q3->a3_1 a3_2 Use column chromatography. q3->a3_2

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Purification of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS: 92339-07-6).

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below. The compound's crystalline nature and solubility profile suggest that recrystallization and sublimation are highly effective purification methods.

PropertyValueReference
Molecular Formula C₈H₆F₄O₂[1][2][3][4]
Molecular Weight 210.13 g/mol [2][4][5][6]
Appearance White to off-white powder or crystals[6][7]
Melting Point 127.0 to 131.0 °C[6][8]
Boiling Point 256.0 ± 35.0 °C (Predicted)[8]
Solubility Soluble in methanol[6][9]
Purity (Commercial) Typically >97% (GC)[7]

Q2: What are the most common impurities found in crude this compound?

A2: Impurities largely depend on the synthetic route. Common synthesis pathways involve the reduction of a diester (dimethyl 2,3,5,6-tetrafluoroterephthalate) or the hydrolysis of a dihalide (2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride).[10][11] Therefore, common impurities may include:

  • Unreacted Starting Materials: e.g., dimethyl 2,3,5,6-tetrafluoroterephthalate.

  • Partially Reacted Intermediates: e.g., 4-(hydroxymethyl)-2,3,5,6-tetrafluorobenzoic acid methyl ester.

  • Byproducts from Synthesis: Formed from side reactions.

  • Residual Solvents: e.g., Methanol, water, DMF, or ethanol used during synthesis.[12]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point range close to the literature value (127-131 °C) is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can detect proton- or fluorine-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Can quantify purity and detect non-volatile impurities. Using a fluorinated stationary phase may offer enhanced selectivity for fluorinated compounds and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

G crude Crude Product (from synthesis) assess_purity Assess Initial Purity (TLC, MP, NMR) crude->assess_purity decision Purity Acceptable? assess_purity->decision recryst_node Recrystallization (Standard Purity) decision->recryst_node No final_product Pure Product decision->final_product Yes sub_node Sublimation (High Purity Needed) final_analysis Final Purity Analysis (MP, NMR, HPLC) sub_node->final_analysis recryst_node->final_analysis chrom_node Column Chromatography (Complex Mixture) chrom_node->final_analysis final_analysis->final_product

Caption: Purification decision workflow for this compound.

Troubleshooting Guides

Recrystallization Issues

Recrystallization from a methanol/water mixture is a common and effective method.[12]

IssueProbable Cause(s)Recommended Solution(s)
Compound "oils out" (forms an oil instead of crystals) 1. Solution is too saturated.2. Cooling rate is too fast.3. Melting point of the compound is lower than the boiling point of the solvent mixture.1. Add a small amount of hot methanol to the oily mixture to achieve a clear solution, then allow to cool slowly.2. Re-heat the solution until clear and allow it to cool at room temperature, followed by gradual cooling in an ice bath.3. Try a different solvent system with a lower boiling point.
No crystals form upon cooling 1. Solution is too dilute.2. The compound is highly soluble in the solvent mixture even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow to cool again.2. Add a seed crystal of pure compound to induce crystallization.3. Gently scratch the inside of the flask with a glass rod at the solvent-air interface.4. Slowly add a poor solvent (anti-solvent), such as cold water, dropwise until turbidity persists, then allow to stand.
Low recovery yield 1. Too much solvent was used.2. Crystals were filtered before crystallization was complete.3. The compound has significant solubility in the cold solvent mixture.1. Minimize the amount of hot solvent used to dissolve the crude product.2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate amount of time before filtration.3. Cool the filtrate in a colder bath (e.g., dry ice/acetone) to check for further precipitation. Concentrate the mother liquor and perform a second recrystallization.
Colored impurities in final crystals 1. Impurities are co-crystallizing with the product.2. Impurities are adsorbed onto the crystal surface.1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter hot to remove the charcoal and adsorbed impurities. Use charcoal sparingly as it can also adsorb the product.2. Wash the filtered crystals with a small amount of ice-cold, fresh solvent.
Column Chromatography Issues
IssueProbable Cause(s)Recommended Solution(s)
Poor separation of spots on TLC plate 1. Incorrect solvent system (polarity too high or too low).1. Systematically vary the mobile phase composition (e.g., ethyl acetate/hexane ratio) to achieve a target Rf value of ~0.3 for the desired compound.
Compound does not move from the origin (Rf = 0) 1. Mobile phase is not polar enough.1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A small amount of methanol can be added for very polar compounds.
Compound runs with the solvent front (Rf = 1) 1. Mobile phase is too polar.1. Decrease the polarity of the eluent (e.g., increase the percentage of hexane).
Streaking or tailing of spots 1. Sample is overloaded on the column.2. Compound is interacting too strongly with the stationary phase (e.g., acidic or basic impurities on silica).1. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.2. Add a small amount of a modifier to the eluent, such as triethylamine (~0.1%) for basic compounds or acetic acid (~0.1%) for acidic compounds.

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Water

This protocol is based on a reported method for refining the crude product.[12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add water dropwise until the solution becomes faintly and persistently cloudy (turbid). A common starting point is a methanol/water ratio of approximately 60:40 by weight.[12]

  • Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold methanol/water mixture or pure, ice-cold water.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents. The purity can be checked by melting point analysis.

Protocol 2: Purification by Sublimation

Sublimation is an excellent method for obtaining very high-purity material, as it avoids the use of solvents.

  • Preparation: Place the crude, dry this compound into the bottom of a sublimation apparatus.

  • Assembly: Insert the cold finger and ensure all joints are properly sealed.

  • Vacuum: Connect the apparatus to a high-vacuum line and evacuate the system.

  • Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause the solid to sublime but below its melting point.

  • Deposition: The pure compound will sublime and deposit as crystals on the cold finger, while non-volatile impurities will remain at the bottom of the apparatus.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape the pure crystals onto a watch glass.

Protocol 3: Column Chromatography

This is a general guideline for developing a column chromatography method.

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase Selection:

    • Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system.

    • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

    • A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 on the TLC plate.

  • Column Packing:

    • Pack a glass chromatography column with the selected stationary phase using a slurry method with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined from TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G start Start with Crude Product dissolve 1. Dissolve crude solid in minimum hot methanol start->dissolve add_water 2. Add water dropwise until solution is cloudy dissolve->add_water re_dissolve 3. Add drops of hot methanol to get a clear solution add_water->re_dissolve cool_slowly 4. Cool slowly to room temp, then place in ice bath re_dissolve->cool_slowly filtrate 5. Collect crystals via vacuum filtration cool_slowly->filtrate wash_dry 6. Wash with ice-cold water and dry under vacuum filtrate->wash_dry end Pure Crystalline Product wash_dry->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Reduction of 2,3,5,6-tetrafluoroterephthalic acid or its ester derivatives: This is a widely used method, often employing reducing agents like Lithium Aluminum Hydride (LiAlH₄).

  • Two-step synthesis from 1,2,4,5-tetrafluorobenzene: This process involves an initial chloromethylation to form 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride, which is then hydrolyzed to the desired diol.[1]

  • Reduction of 2,3,5,6-tetrafluoro-1,4-benzenedicarbonyl chloride: This route utilizes a hydroboron reducing agent.[2]

Q2: What are the expected physical properties of this compound?

A2: this compound is typically a white to off-white crystalline powder.[3][4] Key physical properties are summarized in the table below.

PropertyValue
Melting Point 127.0 - 131.0 °C[3][4]
Boiling Point 256.0 ± 35.0 °C at 760 mmHg
Molecular Weight 210.13 g/mol [3]
Solubility Soluble in methanol[3][4]

Q3: What are some common applications of this compound?

A3: This compound serves as an important raw material in the synthesis of various chemicals, including tetrafluoroanisole and heptafluorophenothrin.[3][4] It is also recognized as a metabolite of pyrethroid pesticides and is used as a marker in human exposure studies.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Issue 1: Incomplete Reaction or Presence of Unexpected Intermediates in the Reduction of Dimethyl 2,3,5,6-tetrafluoroterephthalate

Symptoms:

  • NMR or GC-MS analysis of the crude product shows peaks corresponding to the starting diester or a mono-reduced species (e.g., methyl 4-(hydroxymethyl)-2,3,5,6-tetrafluorobenzoate).

  • The isolated product yield is significantly lower than expected.

Potential Causes and Solutions:

CauseRecommended Action
Insufficient Reducing Agent Ensure the molar ratio of the reducing agent (e.g., LiAlH₄) to the diester is adequate, typically in excess, to account for any moisture and to ensure complete reduction of both ester groups.
Low Reaction Temperature While initial addition of the reducing agent may be performed at a low temperature for safety, the reaction may require warming to room temperature or gentle reflux to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.
Poor Quality Reducing Agent Use a fresh, unopened container of the reducing agent or titrate a sample to determine its activity before use. LiAlH₄, for example, can degrade upon exposure to moisture.

Logical Troubleshooting Workflow:

Start Incomplete Reduction Detected CheckReducer Verify Molar Ratio of Reducing Agent Start->CheckReducer CheckTemp Review Reaction Temperature Profile CheckReducer->CheckTemp Sufficient IncreaseRatio Increase Molar Ratio of Reducer CheckReducer->IncreaseRatio Insufficient CheckQuality Assess Quality of Reducing Agent CheckTemp->CheckQuality Optimal IncreaseTemp Increase Reaction Temperature/Time CheckTemp->IncreaseTemp Too Low UseNewReducer Use Fresh/Titrated Reducing Agent CheckQuality->UseNewReducer Degraded Success Complete Reduction CheckQuality->Success Good IncreaseRatio->Success IncreaseTemp->Success UseNewReducer->Success

Caption: Troubleshooting workflow for incomplete reduction.

Issue 2: Presence of an Acidic Impurity in the Final Product

Symptoms:

  • The final product has a broader melting point range than expected.

  • ¹H NMR shows a broad peak characteristic of a carboxylic acid proton.

  • The product has poor solubility in non-polar organic solvents but dissolves in aqueous base.

Potential Byproduct: 2,3,5,6-tetrafluorobenzoic acid or 4-(hydroxymethyl)-2,3,5,6-tetrafluorobenzoic acid.

Origin: This can occur if the starting material, 2,3,5,6-tetrafluoroterephthalic acid, is contaminated with the monosubstituted byproduct, 2,3,5,6-tetrafluorobenzoic acid, which arises from incomplete lithiation of 1,2,4,5-tetrafluorobenzene during its synthesis. This acidic impurity may not be fully reduced under the reaction conditions used for the diester.

Mitigation and Purification:

StepDetailed Protocol
1. Purification of the Starting Acid Before esterification, purify the crude 2,3,5,6-tetrafluoroterephthalic acid by recrystallization or by performing a basic wash to remove the more soluble monocarboxylic acid impurity.
2. Post-Synthesis Purification If the final diol product is contaminated, dissolve the crude material in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be extracted into the aqueous layer. Subsequently, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The purified diol can then be recrystallized.
Issue 3: Byproducts from the Chloromethylation/Hydrolysis Route

Symptoms:

  • GC-MS analysis of the crude product after hydrolysis reveals the presence of compounds with a single chloromethyl group or unreacted bis(chloromethyl) starting material.

  • The presence of higher molecular weight impurities may indicate the formation of diarylmethane-type byproducts.

Potential Byproducts and Their Origins:

ByproductOrigin
2,3,5,6-Tetrafluoro-1-(chloromethyl)-4-methylbenzene Incomplete chloromethylation of 1,2,4,5-tetrafluorobenzene.
Diarylmethane derivatives A side reaction where the chloromethylated product reacts with another molecule of 1,2,4,5-tetrafluorobenzene.
4-(Chloromethyl)-2,3,5,6-tetrafluorobenzyl alcohol Incomplete hydrolysis of 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride.
Unreacted 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride Incomplete hydrolysis.

Experimental Protocol for Hydrolysis and Troubleshooting:

A typical hydrolysis protocol involves refluxing the 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride intermediate with an alkali (e.g., sodium carbonate or potassium carbonate) in an aqueous ethanol mixture.[1]

Troubleshooting Incomplete Hydrolysis:

Start Incomplete Hydrolysis Detected CheckTime Verify Reaction Time Start->CheckTime CheckBase Check Molar Ratio of Base CheckTime->CheckBase Sufficient IncreaseTime Increase Reflux Time CheckTime->IncreaseTime Too Short CheckSolvent Assess Solvent Composition CheckBase->CheckSolvent Sufficient IncreaseBase Increase Molar Ratio of Base CheckBase->IncreaseBase Insufficient AdjustSolvent Optimize Water/Ethanol Ratio CheckSolvent->AdjustSolvent Suboptimal Success Complete Hydrolysis CheckSolvent->Success Optimal IncreaseTime->Success IncreaseBase->Success AdjustSolvent->Success

Caption: Troubleshooting workflow for incomplete hydrolysis.

Purification Strategy:

Byproducts from the chloromethylation/hydrolysis route can often be separated from the desired diol by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The less polar byproducts (unreacted starting material, mono-chlorinated species) will elute first, followed by the more polar diol product.

References

Technical Support Center: Scale-Up Production of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The two most prominent industrial-scale synthesis routes are:

  • Chloromethylation and Hydrolysis: This two-step process begins with the chloromethylation of 1,2,4,5-tetrafluorobenzene to form the intermediate 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. This intermediate is then hydrolyzed to yield the final product.[1] This method is considered robust and has been patented for industrial application.

  • Reduction of a Dicarboxylic Acid Derivative: This route involves the reduction of 2,3,5,6-tetrafluoroterephthalic acid or its more reactive derivatives, such as dimethyl 2,3,5,6-tetrafluoroterephthalate or 2,3,5,6-tetrafluoro-1,4-benzenedicarbonyl chloride.[2][3] Common reducing agents include sodium borohydride.[3]

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: The synthesis of this compound involves several hazardous materials that require special handling, particularly at scale:

  • Chlorosulfonic Acid and Sulfuric Acid: These are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is essential. Work should be conducted in a well-ventilated fume hood.

  • Paraformaldehyde: This is a source of formaldehyde, which is toxic and a suspected carcinogen. Avoid inhalation of dust and ensure adequate ventilation.

  • 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene (Intermediate): As a benzylic halide, this intermediate is a potential lachrymator and should be handled with care to avoid inhalation and skin contact.

  • Sodium Borohydride: This reducing agent is flammable and reacts with water and acids to produce flammable hydrogen gas. It should be handled in an inert atmosphere, and quenching procedures must be performed carefully.

Q3: What analytical methods are recommended for assessing the purity of the final product?

A3: The purity of this compound is typically assessed using the following methods:

  • Gas Chromatography (GC): Given its boiling point, GC is a suitable method for purity analysis. Purity levels are often reported to be greater than 97.0% by GC.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase of acetonitrile/water or methanol/water is effective for purity determination. UV detection is suitable due to the aromatic nature of the compound.

Troubleshooting Guides

Route 1: Chloromethylation and Hydrolysis

Problem: Low yield in the chloromethylation of 1,2,4,5-tetrafluorobenzene.

Potential Cause Troubleshooting Action
Incomplete reaction Ensure the reaction temperature is maintained within the optimal range (e.g., 50-60°C) for a sufficient duration (e.g., 2 hours after addition of chlorosulfonic acid).[1]
Suboptimal reagent ratios Verify the molar and weight ratios of reactants as specified in established protocols. For example, a molar ratio of 1,2,4,5-tetrafluorobenzene to paraformaldehyde of approximately 1:1.25 has been reported.[1]
Formation of mono-chloromethylated byproduct Lowering the reaction temperature may favor mono-substitution. If this is a persistent issue, chromatographic separation of the intermediate may be necessary.
Moisture in reagents Ensure all reagents and glassware are dry, as moisture can react with chlorosulfonic acid and other reagents.

Problem: Incomplete hydrolysis of 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene.

Potential Cause Troubleshooting Action
Insufficient hydrolysis time or temperature Ensure the reaction is refluxed for the recommended duration (e.g., 6-10 hours).[1]
Incorrect alkali concentration The molar ratio of alkali (e.g., sodium carbonate or potassium carbonate) to the dichloromethyl intermediate should be in the range of 2-3:1.[1]
Poor solubility of the intermediate The use of a co-solvent like ethanol is crucial for the solubility of the organic intermediate in the aqueous alkali solution.[1]
Route 2: Reduction of Dicarboxylic Acid Derivative

Problem: Low yield in the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate with sodium borohydride.

Potential Cause Troubleshooting Action
Decomposition of sodium borohydride Add the sodium borohydride portion-wise to the cooled reaction mixture to control the exothermic reaction and prevent decomposition.
Incomplete reaction Ensure a sufficient molar excess of the reducing agent is used. The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting material.
Side reactions The presence of water can sometimes lead to side reactions or deactivate the reducing agent. While some protocols use aqueous systems, anhydrous conditions with a suitable solvent like THF may provide better control.

Problem: Difficulty in purifying the final product.

Potential Cause Troubleshooting Action
Presence of boron salts After quenching the reaction with acid, ensure the pH is adjusted to neutral to precipitate the product and that the product is thoroughly washed with water to remove inorganic salts.[4]
Residual starting material or mono-reduced intermediate Recrystallization from a suitable solvent system, such as a methanol/water mixture, can be effective for purification.[4] Column chromatography may be necessary for very impure samples.

Experimental Protocols

Protocol 1: Synthesis via Chloromethylation and Hydrolysis

Step 1: Chloromethylation of 1,2,4,5-Tetrafluorobenzene

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 1,2,4,5-tetrafluorobenzene (e.g., 0.2 mole), paraformaldehyde (e.g., 12.5 g), concentrated sulfuric acid (e.g., 120 g of 90%), and zinc chloride (e.g., 1.5 g).[1]

  • Stir the mixture and heat to 50°C.

  • Slowly add chlorosulfonic acid (e.g., 47 g) dropwise over 2 hours, maintaining the temperature at 50°C.

  • After the addition is complete, continue stirring at 60°C for 2 hours.[1]

  • Cool the reaction mixture and filter to collect the crude 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene.

Step 2: Hydrolysis of 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene

  • In a flask equipped with a reflux condenser, combine the crude product from Step 1, sodium carbonate (e.g., 0.4 mole), water (e.g., 200 g), and ethanol (e.g., 50 g).[1]

  • Heat the mixture to reflux and maintain for 8 hours.[1]

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with water and dry to obtain this compound.

Protocol 2: Synthesis via Reduction of Dimethyl 2,3,5,6-tetrafluoroterephthalate
  • In a reaction vessel, dissolve dimethyl 2,3,5,6-tetrafluoroterephthalate (e.g., 108 g) in water (e.g., 300 mL) containing a phase-transfer catalyst such as tetrabutylammonium bromide (e.g., 0.5 g).[4]

  • Warm the mixture to 45°C with stirring.

  • Prepare a 20% aqueous solution of potassium borohydride (e.g., 52 g in 208 mL of water).[4]

  • Slowly add the potassium borohydride solution dropwise to the reaction mixture. Gas evolution will be observed.

  • After the addition is complete, maintain the reaction at 45°C for 4 hours.[4]

  • Cool the mixture to 20°C and carefully acidify with 5% hydrochloric acid to a pH of 7.

  • Stir for 30 minutes, then collect the crude product by suction filtration.

  • Purify the crude product by recrystallization from a methanol/water mixture.[4]

Data Presentation

Table 1: Reaction Parameters for Chloromethylation and Hydrolysis

ParameterStep 1: ChloromethylationStep 2: Hydrolysis
Key Reactants 1,2,4,5-Tetrafluorobenzene, Paraformaldehyde, Chlorosulfonic Acid1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene, Alkali (e.g., Na₂CO₃)
Solvents/Catalysts H₂SO₄, ZnCl₂Water, Ethanol
Temperature 50-60°CReflux (approx. 80-90°C)
Reaction Time ~4 hours6-10 hours
Reported Yield -Up to 86%

Source: CN101973850B[1]

Visualizations

G cluster_0 Route 1: Chloromethylation & Hydrolysis cluster_1 Route 2: Reduction A 1,2,4,5-Tetrafluorobenzene B Chloromethylation (Paraformaldehyde, H₂SO₄, ZnCl₂, ClSO₃H) A->B C 1,4-bis(chloromethyl)- 2,3,5,6-tetrafluorobenzene B->C D Hydrolysis (Alkali, H₂O, EtOH) C->D E 2,3,5,6-Tetrafluoro- 1,4-benzenedimethanol D->E F Dimethyl 2,3,5,6-tetrafluoroterephthalate G Reduction (KBH₄, H₂O, Phase Transfer Catalyst) F->G H 2,3,5,6-Tetrafluoro- 1,4-benzenedimethanol G->H

Caption: Synthetic routes for this compound.

G cluster_chloromethylation Troubleshooting Chloromethylation cluster_hydrolysis Troubleshooting Hydrolysis cluster_reduction Troubleshooting Reduction start Low Product Yield q1 Which synthesis step is problematic? start->q1 a1 Chloromethylation q1->a1 Route 1 a2 Hydrolysis q1->a2 Route 1 a3 Reduction q1->a3 Route 2 c1 Check Reaction Temperature (50-60°C) a1->c1 c2 Verify Reagent Ratios a1->c2 c3 Ensure Anhydrous Conditions a1->c3 h1 Increase Reflux Time (6-10 hours) a2->h1 h2 Check Alkali Concentration (2-3 eq.) a2->h2 h3 Ensure Adequate Co-solvent (Ethanol) a2->h3 r1 Control Reductant Addition Rate a3->r1 r2 Use Sufficient Molar Excess of Reductant a3->r2 r3 Consider Anhydrous Solvent System a3->r3

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Hydrolysis of 2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of 2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene to synthesize 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrolysis of 2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene?

The primary product is this compound, a key intermediate in the synthesis of various compounds, including pyrethroid pesticides.

Q2: What is the general reaction mechanism for this hydrolysis?

The hydrolysis of benzylic chlorides, such as 2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene, can proceed through either an SN1 or SN2 mechanism.[1] The specific pathway is influenced by the reaction conditions, including the solvent system and the nucleophile's strength.[1] Given the use of a polar protic solvent mixture (water and ethanol) and a moderately strong nucleophile (carbonate), the reaction likely involves a combination of these pathways.

Q3: What are the recommended reaction conditions for this hydrolysis?

Based on established protocols, the hydrolysis is typically carried out using an alkali base in a water and ethanol solvent system under reflux.[2][3]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4] These methods can help determine the consumption of the starting material and the formation of the product.

Q5: What are the main safety precautions to consider for this experiment?

2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene is a hazardous chemical.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.[6][7][8][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete Reaction or Low Yield Insufficient reaction time or temperature.Ensure the reaction is refluxed for the recommended 6-10 hours.[3] Verify the reflux temperature is appropriate for the ethanol/water solvent mixture.
Inadequate amount of base.Use the recommended molar ratio of alkali to the starting material (2-3:1).[3]
Poor quality of starting material.Verify the purity of 2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene using analytical techniques like HPLC or GC-MS before starting the reaction.[4]
Formation of Side Products Formation of benzylic ethers.The use of ethanol as a co-solvent can sometimes lead to the formation of the corresponding ethyl ether as a byproduct. To minimize this, ensure a sufficient excess of water and base are present to favor hydrolysis.
Polymerization of the starting material.While less common under these conditions, benzylic chlorides can sometimes polymerize, especially in the presence of acidic impurities. Ensure the starting material is free from acid and that the reaction mixture remains basic throughout.
Difficulty in Product Isolation/Purification Product is soluble in the reaction mixture.After the reaction is complete, the product, this compound, is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.[3] If precipitation is incomplete, concentrating the filtrate may be necessary.
Co-precipitation of impurities.Wash the filtered product with cold water to remove any inorganic salts. Recrystallization from a suitable solvent, such as a methanol/water mixture, can be performed to further purify the product.

Data Presentation

Table 1: Optimized Reaction Conditions for the Hydrolysis of 2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene

ParameterConditionReference
Alkali Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)[2][3]
Molar Ratio (Alkali : Substrate) 2-3 : 1[3]
Solvent System Water and Ethanol[2][3]
Weight Ratio (Water : Substrate) 4-6 : 1[3]
Weight Ratio (Ethanol : Substrate) 1-2 : 1[3]
Reaction Temperature Reflux[2][3]
Reaction Time 6-10 hours[3]
Reported Yield ~78-86%[2]

Experimental Protocols

Detailed Methodology for the Hydrolysis of 2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene, the chosen alkali (sodium or potassium carbonate), water, and ethanol in the ratios specified in Table 1.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for a period of 6 to 10 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them via TLC, HPLC, or GC-MS to confirm the disappearance of the starting material.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any residual salts.

  • Drying and Further Purification: Dry the purified solid. If necessary, further purify the product by recrystallization from an appropriate solvent system.

Visualizations

Hydrolysis_Reaction_Pathway reactant 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene product This compound reactant->product Hydrolysis reagents Na₂CO₃ or K₂CO₃ Water, Ethanol Reflux, 6-10h

Caption: Chemical reaction pathway for the hydrolysis.

Troubleshooting_Workflow start Start Hydrolysis Reaction monitor Monitor Reaction Progress (TLC, HPLC, GC-MS) start->monitor complete Is Reaction Complete? monitor->complete workup Cool and Filter Product complete->workup Yes troubleshoot_incomplete Troubleshoot: - Check reaction time/temp - Verify base amount - Check starting material purity complete->troubleshoot_incomplete No analyze Analyze Product Purity workup->analyze pure Is Product Pure? analyze->pure end End pure->end Yes troubleshoot_impure Troubleshoot: - Wash with cold water - Recrystallize pure->troubleshoot_impure No troubleshoot_incomplete->monitor troubleshoot_impure->analyze

Caption: Troubleshooting workflow for the hydrolysis experiment.

References

Technical Support Center: Enhancing Polyimide Solubility with 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists interested in improving the solubility of polyimides by incorporating 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. Given that this fluorinated diol is not a traditional monomer for polyimide synthesis, this guide focuses on its potential use in creating modified polyimides, such as poly(ester-imide)s, to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: Why are my polyimides insoluble in common organic solvents?

A1: The poor solubility of many aromatic polyimides stems from their rigid polymer backbones and strong intermolecular charge-transfer complexes (CTCs).[1] These interactions lead to tight chain packing, making it difficult for solvent molecules to penetrate and dissolve the polymer.

Q2: How can this compound improve the solubility of polyimides?

A2: Incorporating this compound into the polyimide backbone can enhance solubility in several ways. The introduction of fluorine atoms increases the free volume within the polymer chains and weakens the intermolecular and intramolecular interactions that cause poor solubility.[1] The bulky, fluorinated groups disrupt the otherwise close packing of the polymer chains, allowing for better solvent penetration.

Q3: Can I use this compound in a standard two-step polyimide synthesis?

A3: No, this compound is a diol and cannot directly replace a diamine or dianhydride in the conventional two-step polycondensation reaction for preparing polyimides. It can, however, be used to synthesize modified polyimides, such as poly(ester-imide)s.

Q4: What are poly(ester-imide)s and how can I synthesize them using a fluorinated diol?

A4: Poly(ester-imide)s are a class of polymers that contain both ester and imide linkages in their backbone. They can be synthesized by reacting a dianhydride with an amino acid to form a dicarboxylic acid, which is then converted to a diacid chloride. This diacid chloride can subsequently be reacted with a diol, such as this compound, through a solution polymerization technique to form the poly(ester-imide).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low molecular weight of the final polymer Incomplete reaction of the monomers.Ensure high purity of all monomers and solvents. Optimize reaction time and temperature. Consider using a catalyst if applicable.
Steric hindrance from the bulky fluorinated groups.Adjust the stoichiometry of the reactants slightly. Increase the reaction temperature to overcome the activation energy barrier.
Poor film quality (brittle films) Low molecular weight of the polymer.Refer to the solutions for "Low molecular weight of the final polymer".
Incomplete removal of solvent during film casting.Optimize the heating program for film casting, ensuring a slow and gradual increase in temperature to allow for complete solvent evaporation.
Inconsistent solubility results Variation in the degree of imidization.Ensure complete imidization by optimizing the reaction time and temperature during the final cyclization step.
Presence of unreacted monomers or oligomers.Purify the polymer by precipitation in a non-solvent to remove low molecular weight species.
Gel formation during polymerization Cross-linking side reactions.Lower the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent oxidative side reactions.

Experimental Protocols

Synthesis of a Dicarboxylic Acid Containing an Imide Group

This protocol describes the synthesis of a dicarboxylic acid intermediate from a dianhydride and an amino acid, which can then be used to prepare a poly(ester-imide).

Materials:

  • Pyromellitic dianhydride (PMDA)

  • 6-aminohexanoic acid

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 6-aminohexanoic acid in anhydrous NMP.

  • Slowly add an equimolar amount of PMDA to the solution with constant stirring.

  • Continue the reaction at room temperature under a nitrogen atmosphere for 24 hours to form the amic acid.

  • Heat the reaction mixture to 180-200°C for 4-6 hours to effect cyclization to the imide.

  • After cooling, precipitate the resulting dicarboxylic acid by pouring the reaction mixture into a large volume of water.

  • Filter, wash the precipitate with water and then ethanol, and dry under vacuum.

Synthesis of Poly(ester-imide) using this compound

This protocol outlines the subsequent synthesis of a poly(ester-imide) from the dicarboxylic acid and the fluorinated diol.

Materials:

  • Imide-containing dicarboxylic acid (from the previous step)

  • Thionyl chloride

  • This compound

  • Pyridine (anhydrous)

  • 1,2,4-trichlorobenzene (anhydrous)

Procedure:

  • Convert the dicarboxylic acid to its diacid chloride by refluxing with an excess of thionyl chloride for 4-6 hours. Remove the excess thionyl chloride by distillation.

  • In a separate three-necked flask under a nitrogen atmosphere, dissolve the diacid chloride and an equimolar amount of this compound in anhydrous 1,2,4-trichlorobenzene.

  • Add a catalytic amount of anhydrous pyridine to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Cool the reaction mixture and precipitate the poly(ester-imide) by pouring the solution into a non-solvent such as methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 80-100°C.

Visualizations

Logical Workflow for Improving Polyimide Solubility

A Problem: Insoluble Polyimide B Goal: Improve Solubility A->B C Strategy: Incorporate Fluorinated Monomers B->C D Proposed Monomer: This compound (a Diol) C->D E Challenge: Diol not suitable for traditional polyimide synthesis D->E F Solution: Synthesize Poly(ester-imide)s E->F G Outcome: Soluble, Fluorinated Poly(ester-imide) F->G cluster_0 Step 1: Dicarboxylic Acid Synthesis cluster_1 Step 2: Poly(ester-imide) Synthesis Dianhydride Dianhydride AmicAcid Poly(amic acid) Dianhydride->AmicAcid AminoAcid Amino Acid AminoAcid->AmicAcid DicarboxylicAcid Imide-containing Dicarboxylic Acid AmicAcid->DicarboxylicAcid Thermal Imidization DiacidChloride Diacid Chloride DicarboxylicAcid->DiacidChloride Reaction with Thionyl Chloride Polymerization Polycondensation DiacidChloride->Polymerization FluorinatedDiol 2,3,5,6-Tetrafluoro- 1,4-benzenedimethanol FluorinatedDiol->Polymerization Polymer Soluble Poly(ester-imide) Polymerization->Polymer

References

preventing side reactions in the borohydride reduction of fluorinated esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the borohydride reduction of fluorinated esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent unwanted side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my borohydride reduction of a fluorinated ester not proceeding to completion?

A1: Standard sodium borohydride (NaBH₄) is often not reactive enough to reduce esters, including some fluorinated ones, under mild conditions.[1][2][3][4][5] The electron-withdrawing nature of fluorine atoms can activate the ester carbonyl towards reduction, but this may not always be sufficient.[6]

  • Troubleshooting:

    • Increase Temperature: The reduction of esters with NaBH₄ often requires elevated temperatures, typically between 50 and 90°C.[7]

    • Use a More Reactive Borohydride: Consider using lithium borohydride (LiBH₄), which is more reactive than NaBH₄ and readily reduces esters.[1][8]

    • Add a Lewis Acid Catalyst: The addition of Lewis acids such as lithium chloride (LiCl), calcium chloride (CaCl₂), or zinc chloride (ZnCl₂) can activate the ester carbonyl and enhance the reducing power of NaBH₄.[9][10][11]

Q2: I am observing a significant amount of a transesterified product in my reaction mixture. How can I prevent this?

A2: Transesterification is a common side reaction when using alcoholic solvents (e.g., methanol, ethanol) for the borohydride reduction of esters.[7][12][13] The alkoxide generated from the solvent can compete with the hydride as a nucleophile.

  • Troubleshooting:

    • Solvent Choice: Switch to a non-alcoholic, polar aprotic solvent such as tetrahydrofuran (THF) or diglyme.[8][9] If an alcoholic solvent is necessary, using the same alcohol that corresponds to the ester's alkoxy group can minimize the formation of a different ester.

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of transesterification relative to the desired reduction.

    • Use of Additives: The NaBH₄/CaCl₂ combination in a mixed THF/alcohol solvent system has been shown to be effective for selective ester reduction while minimizing side reactions.[9]

Q3: My starting material appears to be hydrolyzing. What are the causes and how can I avoid it?

A3: Fluorinated esters can be susceptible to hydrolysis, especially under acidic or basic conditions and in the presence of water.[6][14][15] The electron-withdrawing fluorine atoms make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.[14]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. The use of inert atmosphere techniques (e.g., nitrogen or argon blanket) can also be beneficial.

    • pH Control: Avoid highly acidic or basic workup conditions if possible. A neutral or slightly acidic workup is often preferred.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the ester to conditions that may promote hydrolysis.

Q4: I am trying to selectively reduce a fluorinated ester in the presence of other functional groups. What should I consider?

A4: Sodium borohydride is a relatively mild reducing agent and generally exhibits good chemoselectivity.[16][3][17][18][19] It will typically reduce aldehydes and ketones much faster than esters.[16][3][17]

  • Considerations for Selectivity:

    • Aldehydes and Ketones: These will be readily reduced by NaBH₄. To selectively reduce a fluorinated ester in their presence, a protection strategy for the aldehyde/ketone might be necessary.

    • Carboxylic Acids, Amides, and Nitriles: These functional groups are generally unreactive towards NaBH₄ under standard conditions.[16][3][8][19]

    • α,β-Unsaturated Systems: Conjugate reduction of the double bond can be a side reaction. The Luche reduction (NaBH₄, CeCl₃) is a well-known method to selectively reduce the carbonyl group in α,β-unsaturated ketones.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Insufficient reactivity of NaBH₄.Increase reaction temperature. Use LiBH₄ or NaBH₄ with a Lewis acid catalyst (e.g., LiCl, CaCl₂).[7][8][9]
Formation of Transesterified Product Use of alcoholic solvents.Switch to a polar aprotic solvent like THF or diglyme.[9] Use an alcohol that matches the ester's alkoxy group.
Hydrolysis of Starting Material Presence of water; acidic or basic conditions.Use anhydrous reagents and solvents.[14] Perform the reaction under an inert atmosphere. Control the pH during workup.
Unwanted Reduction of Other Functional Groups Lack of chemoselectivity.NaBH₄ is generally selective for aldehydes and ketones over esters. For more sensitive substrates, consider milder conditions (lower temperature, shorter reaction time). Protect highly reactive functional groups if necessary.
Formation of Borate Esters Reaction of the alcohol product with borane intermediates.Ensure a proper aqueous or acidic workup to hydrolyze any borate esters formed.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Fluorinated Ester with NaBH₄ and CaCl₂ [9]

  • To a solution of the fluorinated ester (1.0 eq) in a 1:2 mixture of THF and ethanol (0.2 M), add calcium chloride (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the mixture to 0 °C and add sodium borohydride (3.0 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (up to 60 °C) may be required for less reactive esters.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reduction of a Fluorinated Ester with LiBH₄ in THF [1][8]

  • Dissolve the fluorinated ester (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere (N₂ or Ar).

  • Add a solution of lithium borohydride (2.0-3.0 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion. The reaction may require heating under reflux for less reactive esters.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizing Reaction Pathways and Troubleshooting

Reaction_Troubleshooting cluster_solutions Troubleshooting Solutions Start Fluorinated Ester + NaBH4 Desired_Product Primary Alcohol Start->Desired_Product Successful Reduction No_Reaction No Reaction Start->No_Reaction Side Path Transesterification Transesterified Ester Start->Transesterification Side Path (Alcoholic Solvent) Hydrolysis Carboxylic Acid Start->Hydrolysis Side Path (Aqueous Conditions) Sol_No_Reaction Increase Temp Add Lewis Acid (CaCl2) Use LiBH4 No_Reaction->Sol_No_Reaction Sol_Transesterification Use Aprotic Solvent (THF) Match Alcohol Solvent to Ester Transesterification->Sol_Transesterification Sol_Hydrolysis Use Anhydrous Conditions Control pH Hydrolysis->Sol_Hydrolysis

Caption: Troubleshooting flowchart for borohydride reduction of fluorinated esters.

Lewis_Acid_Mechanism Ester Fluorinated Ester (RCOOR') Activated_Ester Activated Ester Complex Ester->Activated_Ester Lewis_Acid Lewis Acid (e.g., Ca²⁺) Lewis_Acid->Activated_Ester Coordination Intermediate Tetrahedral Intermediate Activated_Ester->Intermediate 1. Hydride Attack NaBH4 NaBH₄ NaBH4->Intermediate Hydride_Attack Hydride Attack Product Primary Alcohol (RCH₂OH) Intermediate->Product 2. Elimination & Further Reduction 3. Workup

Caption: Role of a Lewis acid in activating the ester carbonyl.

References

controlling the molecular weight of polymers from 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers derived from 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound?

A1: this compound is a fluorinated diol that can be polymerized through various polycondensation reactions to form polyesters or polyethers. The two primary methods are:

  • Polyesterification: Reacting the diol with a diacyl chloride (e.g., terephthaloyl chloride) or a dicarboxylic acid. This reaction is typically carried out in a solution or via melt polycondensation.

  • Polyetherification (Williamson Ether Synthesis): Reacting the diol with an activated dihalide (e.g., a benzylic or allylic dihalide) in the presence of a base.

Q2: What are the key factors that influence the molecular weight of the resulting polymer?

A2: The molecular weight of polymers from this compound is primarily controlled by several factors inherent to step-growth polymerization:

  • Stoichiometry of Monomers: Precise 1:1 stoichiometry between the diol and the comonomer (diacyl chloride or dihalide) is crucial for achieving high molecular weight. Any imbalance will limit the chain growth.

  • Monomer Purity: Impurities in the monomers can act as chain terminators, preventing the formation of long polymer chains.

  • Reaction Time and Temperature: Longer reaction times and optimized temperatures are generally required to drive the polymerization to high conversion and achieve high molecular weight. However, excessively high temperatures can lead to side reactions and degradation.

  • Efficient Removal of Byproducts: In polycondensation reactions, the removal of small molecule byproducts (e.g., HCl in polyesterification with diacyl chlorides, or water in other methods) is essential to shift the equilibrium towards polymer formation.

  • Catalyst: The choice and concentration of a catalyst, if used, can significantly impact the reaction rate and, consequently, the final molecular weight.

Q3: Why is it challenging to achieve high molecular weight polymers with this compound?

A3: The electron-withdrawing nature of the fluorine atoms on the benzene ring reduces the nucleophilicity of the hydroxyl groups in this compound. This decreased reactivity can make it more difficult to achieve the high degrees of conversion necessary for high molecular weight polymers compared to non-fluorinated analogues.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound and provides potential solutions.

Issue 1: Low Polymer Molecular Weight

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Imprecise Monomer Stoichiometry - Accurately weigh high-purity monomers. - Ensure complete dissolution and mixing of monomers before initiating the reaction. - Consider using a slight excess of the more volatile monomer to compensate for any loss during the reaction.
Monomer Impurities - Purify monomers before use (e.g., recrystallization or sublimation). - Ensure all glassware is scrupulously clean and dry. - Use high-purity, dry solvents.
Inefficient Removal of Byproducts - For reactions generating HCl, use an effective acid scavenger (e.g., pyridine, triethylamine). - For reactions generating water, use a Dean-Stark trap or conduct the reaction under high vacuum. - Ensure efficient stirring to facilitate the escape of byproducts from the viscous polymer melt.
Low Monomer Reactivity - Increase the reaction temperature to enhance the reaction rate, but monitor for signs of polymer degradation (discoloration). - Increase the reaction time to allow the polymerization to proceed to higher conversion. - Use a more reactive comonomer if possible. - For polyetherification, consider converting the diol to the more reactive alkoxide in situ using a strong base.
Premature Precipitation of Polymer - Choose a solvent that keeps the polymer in solution throughout the reaction. - Increase the reaction temperature to improve solubility.

Experimental Protocols

Below are representative experimental protocols for the synthesis of a polyester and a polyether from this compound.

Protocol 1: Solution Polyesterification with Terephthaloyl Chloride

This protocol describes the synthesis of a polyester via the reaction of this compound with terephthaloyl chloride in solution.

Materials:

  • This compound (purified)

  • Terephthaloyl chloride (purified)

  • Anhydrous pyridine

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound in a mixture of anhydrous DMAc and anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc and add it to the dropping funnel.

  • Add the terephthaloyl chloride solution dropwise to the stirred diol solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 60°C to a constant weight.

Protocol 2: Polyetherification with 1,4-Bis(bromomethyl)benzene

This protocol outlines the synthesis of a polyether via the Williamson ether synthesis.

Materials:

  • This compound (purified)

  • 1,4-Bis(bromomethyl)benzene (purified)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, suspend sodium hydride (a slight molar excess relative to the diol) in anhydrous DMF.

  • Dissolve an equimolar amount of this compound in anhydrous DMF and add it dropwise to the NaH suspension at 0°C.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • Dissolve an equimolar amount of 1,4-Bis(bromomethyl)benzene in anhydrous DMF and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and quench the reaction by the slow addition of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of water.

  • Collect the polymer by filtration, wash it with water and methanol, and dry it in a vacuum oven at 70°C to a constant weight.

Data Presentation

The following table provides representative data on how reaction conditions can influence the molecular weight (Mw) and polydispersity index (PDI) of a polyester synthesized from this compound and terephthaloyl chloride.

Experiment Monomer Ratio (Diol:Diacyl Chloride) Reaction Time (h) Reaction Temperature (°C) Molecular Weight (Mw, g/mol ) Polydispersity Index (PDI)
11:1122515,0002.1
21:1242528,0002.3
31:1.01242512,0001.9
41:1245045,0002.5

Visualizations

experimental_workflow cluster_polyester Polyester Synthesis cluster_polyether Polyether Synthesis prep1 Dissolve Diol in DMAc/Pyridine cool1 Cool to 0°C prep1->cool1 add1 Add Diacyl Chloride Solution cool1->add1 react1 Stir at RT for 24h add1->react1 precip1 Precipitate in Methanol react1->precip1 wash1 Wash and Dry Polymer precip1->wash1 prep2 Suspend NaH in DMF add2a Add Diol Solution prep2->add2a react2a Form Dialkoxide add2a->react2a add2b Add Dihalide Solution react2a->add2b react2b Stir at 80°C for 48h add2b->react2b quench2 Quench with Methanol react2b->quench2 precip2 Precipitate in Water quench2->precip2 wash2 Wash and Dry Polymer precip2->wash2

Caption: Experimental workflows for polyester and polyether synthesis.

troubleshooting_logic start Low Molecular Weight Observed q1 Check Monomer Stoichiometry start->q1 a1_ok Check Monomer Purity q1->a1_ok Correct a1_bad Adjust Stoichiometry q1->a1_bad Incorrect q2 Check Reaction Conditions (Time & Temperature) a1_ok->q2 end High Molecular Weight Achieved a1_bad->end a2_ok Check Byproduct Removal q2->a2_ok Optimal a2_bad Optimize Time & Temperature q2->a2_bad Suboptimal q3 Check Polymer Solubility a2_ok->q3 a2_bad->end a3_ok Consider Monomer Reactivity q3->a3_ok Soluble a3_bad Change Solvent / Increase Temperature q3->a3_bad Insoluble a3_ok->end a3_bad->end

Caption: Troubleshooting logic for low molecular weight polymers.

References

Technical Support Center: Optimizing Crystallization of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization conditions for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Problem: No Crystal Formation

Possible Causes:

  • Insufficient Supersaturation: The concentration of the compound in the solvent may be too low to initiate crystal nucleation.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, preventing it from precipitating out of solution.

  • Lack of Nucleation Sites: Crystal growth requires a starting point, which may be absent in a very clean system.

Solutions:

  • Increase Concentration:

    • Slowly evaporate the solvent to increase the solute concentration.

    • If using a cooling crystallization method, ensure the initial solution is saturated at the higher temperature.

  • Induce Nucleation:

    • Scratch the inside of the flask with a glass rod to create microscopic imperfections on the glass surface that can act as nucleation sites.

    • Add a seed crystal of this compound to the solution to provide a template for crystal growth.

  • Change Solvent System:

    • If the compound is too soluble, try a solvent in which it has lower solubility.

    • Utilize a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent or "anti-solvent" in which it is not). Slowly introduce the anti-solvent to the solution of the compound in the good solvent.

Problem: Oiling Out

"Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.

Possible Causes:

  • High Solute Concentration: A very high level of supersaturation can lead to the rapid separation of the compound as an oil.

  • Rapid Temperature Change: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.

  • Impurities: The presence of impurities can lower the melting point of the compound and promote oiling out.

  • Melting Point Below Solution Temperature: The melting point of this compound is approximately 127-131 °C. If the crystallization is attempted from a high-boiling point solvent at a temperature above this range, the compound will separate as a liquid.

Solutions:

  • Adjust Cooling Rate: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

  • Modify Solvent System:

    • Add more of the "good" solvent to reduce the level of supersaturation.

    • Switch to a solvent with a lower boiling point.

  • Purify the Material: If impurities are suspected, consider purifying the starting material by another method (e.g., column chromatography) before attempting crystallization.

  • Re-dissolve and Recrystallize: Heat the solution to re-dissolve the oil, then cool it more slowly or with more solvent.

Problem: Formation of Small or Needle-like Crystals

While technically crystalline, very small or needle-like crystals can be difficult to handle and may have lower purity.

Possible Causes:

  • High Rate of Nucleation: If too many crystals start to form at once, they will compete for the available solute and remain small.

  • Rapid Crystal Growth: Fast cooling or rapid solvent evaporation can lead to the formation of less stable crystal morphologies like needles.

Solutions:

  • Slow Down the Crystallization Process:

    • Decrease the rate of cooling.

    • For evaporative methods, reduce the surface area of the solution exposed to the air or place the container in a partially closed environment to slow evaporation.

  • Reduce Supersaturation: Use a slightly more dilute solution to reduce the driving force for nucleation.

  • Solvent Selection: Experiment with different solvents or solvent mixtures, as the solvent can influence crystal habit.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

A1: Based on its chemical structure (a fluorinated aromatic diol), polar protic and polar aprotic solvents are good starting points. Methanol is a known good solvent. Acetone and ethanol are also likely to be effective. A mixture of methanol and water has been used for recrystallization. A systematic solvent screening is the best approach to identify the ideal solvent or solvent system.

Q2: How can I perform a solvent screening for this compound?

A2: A simple method for solvent screening is as follows:

  • Place a small amount (e.g., 10-20 mg) of this compound into several small test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble or sparingly soluble samples to observe solubility at elevated temperatures.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath to see if crystals form. An ideal single solvent for cooling crystallization will show high solubility at elevated temperatures and low solubility at low temperatures.

Q3: What is a good starting concentration for crystallization trials?

A3: This is highly dependent on the chosen solvent. A good starting point is to prepare a nearly saturated solution at the solvent's boiling point or a slightly lower temperature. You can achieve this by adding the solid to a small amount of solvent and gradually adding more hot solvent until the solid just dissolves.

Q4: My yield is very low. How can I improve it?

A4: Low yield can be due to several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature filtration: Ensure that crystallization is complete before filtering the crystals. Cooling the solution in an ice bath for a period can help maximize the yield.

  • High solubility at low temperatures: If the compound is still significantly soluble at low temperatures in your chosen solvent, you may need to try a different solvent or a solvent mixture.

  • Loss during transfer: Be careful to minimize mechanical losses during transfers and filtration.

Q5: Can I use a binary solvent system? What are some good combinations to try?

A5: Yes, binary solvent systems are very effective. You need a "good" solvent in which this compound is soluble, and a "poor" (or anti-) solvent in which it is insoluble, and the two solvents must be miscible. Given that methanol is a good solvent, you could try the following pairs:

  • Methanol (good) / Water (poor)

  • Methanol (good) / Hexane (poor)

  • Acetone (good) / Water (poor)

  • Acetone (good) / Hexane (poor)

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the this compound in the minimum amount of a hot solvent (e.g., methanol or a methanol/water mixture). Ensure all the solid has dissolved.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Crystal Growth: Once at room temperature, the flask can be placed in a refrigerator or an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them.

Protocol 2: Slow Evaporation Crystallization

  • Preparation of a Saturated Solution: Prepare a saturated or nearly saturated solution of this compound in a suitable solvent (e.g., acetone) at room temperature.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the container with a lid or parafilm with a few small holes poked in it.

  • Incubation: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several days.

  • Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining solution.

Protocol 3: Vapor Diffusion Crystallization

  • Inner Vial Preparation: Dissolve the this compound in a small amount of a "good" solvent (e.g., methanol) in a small, open vial.

  • Outer Chamber Setup: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar). Add a layer of a "poor" or "anti-" solvent (e.g., hexane or water) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₆F₄O₂
Molecular Weight210.13 g/mol
AppearanceWhite to off-white powder to crystal
Melting Point127.0 - 131.0 °C
SolubilitySparingly soluble in water; Soluble in ethanol, methanol, and acetone

Table 2: Illustrative Solvent Screening Data for Crystallization

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
WaterInsolubleSparingly SolubleSmall Needles
MethanolSolubleVery SolubleNone (Too Soluble)
EthanolSolubleVery SolubleNone (Too Soluble)
AcetoneSparingly SolubleSolubleGood Quality Prisms
TolueneInsolubleSparingly SolubleFine Powder
HexaneInsolubleInsolubleN/A
Methanol/Water (9:1)Sparingly SolubleSolubleGood Quality Plates
Acetone/Hexane (1:1)Sparingly SolubleSolubleBlock-like Crystals

Note: The data in this table is illustrative and intended as a guide for solvent selection. Actual results may vary.

Mandatory Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No increase_conc Increase Concentration (Evaporate Solvent) no_crystals->increase_conc Yes small_crystals Small/Needle-like Crystals? oiling_out->small_crystals No slow_cooling1 Slow Down Cooling Rate oiling_out->slow_cooling1 Yes good_crystals Good Quality Crystals Formed small_crystals->good_crystals No slow_cooling2 Slow Down Crystallization (Slower Cooling/Evaporation) small_crystals->slow_cooling2 Yes induce_nucleation Induce Nucleation (Scratch/Seed) increase_conc->induce_nucleation change_solvent1 Change Solvent System induce_nucleation->change_solvent1 change_solvent1->start add_solvent Add More 'Good' Solvent slow_cooling1->add_solvent purify Purify Starting Material add_solvent->purify purify->start reduce_supersaturation Reduce Supersaturation (More Solvent) slow_cooling2->reduce_supersaturation change_solvent2 Try Different Solvent reduce_supersaturation->change_solvent2 change_solvent2->start

Caption: Troubleshooting workflow for common crystallization issues.

Vapor_Diffusion_Setup cluster_0 Sealed Outer Container inner_vial Inner Vial: Compound in 'Good' Solvent (e.g., Methanol) anti_solvent Anti-Solvent ('Poor' Solvent) (e.g., Hexane) vapor Vapor Diffusion vapor->inner_vial Anti-solvent vapor diffuses into inner vial caption Vapor Diffusion Crystallization Setup

Caption: Diagram of a vapor diffusion crystallization setup.

Validation & Comparative

Performance Analysis of Polyesters Containing 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: An extensive review of currently available scientific literature did not yield specific quantitative performance data for polyesters synthesized with 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. This indicates a novel area of polymer research with opportunities for new investigations. This guide, therefore, provides a comprehensive framework for the performance analysis of such polyesters, offering detailed experimental protocols and a comparative structure against well-established polyesters like Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT). The inclusion of data for PET and PBT serves as a benchmark for the anticipated performance of this novel fluorinated polyester.

The introduction of fluorine into polymer structures is known to significantly alter their properties. The strong C-F bond and the high electronegativity of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, while potentially affecting mechanical properties.[1] The rigid, fluorinated aromatic structure of this compound suggests its incorporation into a polyester backbone could lead to materials with a unique combination of high-performance characteristics.

Comparative Performance Data

The following table outlines the key performance indicators for evaluating polyesters. Data for commercially available PET and PBT are provided as a baseline for comparison. The column for the "Fluorinated Polyester" represents the target data to be collected following the experimental protocols detailed in this guide.

PropertyFluorinated Polyester (FP)Polyethylene Terephthalate (PET)Polybutylene Terephthalate (PBT)Test Method
Thermal Properties
Glass Transition Temperature (Tg) (°C)Data to be determined67–8122–43DSC
Melting Temperature (Tm) (°C)Data to be determined250-260223DSC
Decomposition Temperature (Td, 5% wt loss) (°C)Data to be determined~350~350TGA
Mechanical Properties
Tensile Strength (MPa)Data to be determined55-7550-60Tensile Testing
Young's Modulus (GPa)Data to be determined2.8-3.12.3-2.9Tensile Testing
Elongation at Break (%)Data to be determined30-30030-300Tensile Testing
Chemical Resistance
Water Absorption (24h, %)Data to be determined~0.1~0.1ASTM D570
Solvent ResistanceData to be determinedGoodGoodImmersion Test

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polyesters containing this compound are provided below.

Synthesis of Fluorinated Polyester via Melt Polycondensation

This protocol describes a two-step melt polycondensation method, a common industrial process for polyester synthesis.

Materials:

  • This compound

  • Dimethyl Terephthalate (DMT)

  • Titanium(IV) butoxide (catalyst)

  • Antimony(III) oxide (catalyst)

  • Stabilizers (e.g., phosphoric acid)

Procedure:

  • Esterification:

    • Charge the reactor with this compound and Dimethyl Terephthalate in a desired molar ratio (e.g., 1.2:1).

    • Add the esterification catalyst (e.g., Titanium(IV) butoxide).

    • Heat the mixture under a nitrogen atmosphere to 150-220°C with continuous stirring.

    • Methanol will be produced as a byproduct and should be distilled off. The reaction is monitored by the amount of methanol collected.

  • Polycondensation:

    • Once the theoretical amount of methanol is collected, add the polycondensation catalyst (e.g., Antimony(III) oxide) and a stabilizer.

    • Gradually increase the temperature to 260-280°C and reduce the pressure to below 1 Torr.

    • The viscosity of the mixture will increase as the polymerization proceeds. The reaction is monitored by the torque of the stirrer.

    • Once the desired viscosity is achieved, the molten polymer is extruded, cooled, and pelletized.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Procedure:

    • A small sample (5-10 mg) of the polymer is sealed in an aluminum pan.

    • The sample is heated from room temperature to a temperature above its expected melting point (e.g., 300°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan erases the thermal history of the sample.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.

    • A second heating scan is performed at the same heating rate. The Tg, Tm, and Tc are determined from this second heating curve.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.

  • Procedure:

    • A small sample (10-20 mg) of the polymer is placed in a TGA pan.

    • The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Mechanical Testing

Tensile Testing:

  • Purpose: To determine the tensile strength, Young's modulus, and elongation at break.

  • Procedure:

    • Prepare dog-bone shaped specimens of the polymer according to a standard specification (e.g., ASTM D638).

    • Mount the specimen in a universal testing machine equipped with grips.

    • Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

    • The stress and strain are recorded throughout the test. From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break can be calculated.

Visualizing the Analysis and Comparison

The following diagrams illustrate the workflow for performance analysis and a conceptual comparison of the key properties.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Monomers This compound + Dicarboxylic Acid/Ester Catalyst Catalyst Addition Monomers->Catalyst Polycondensation Melt Polycondensation Catalyst->Polycondensation Polymer Fluorinated Polyester Polycondensation->Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Mechanical Mechanical Testing (Tensile) Polymer->Mechanical Chemical Chemical Resistance Polymer->Chemical Data Quantitative Performance Data Thermal->Data Mechanical->Data Chemical->Data Comparison Comparison with PET/PBT Data->Comparison

Caption: Experimental workflow for the synthesis and performance analysis of fluorinated polyesters.

G cluster_key Property Comparison FP Fluorinated Polyester (FP) - High Thermal Stability - High Chemical Resistance - Potentially Lower Ductility PET Polyethylene Terephthalate (PET) - Good Mechanical Properties - Good Thermal Stability - Widely Available PBT Polybutylene Terephthalate (PBT) - Good Processability - Good Electrical Insulation - Lower Thermal Stability than PET key Potential Advantages of Fluorination: - Increased operating temperature - Enhanced durability in harsh environments

Caption: Conceptual comparison of key properties between the target fluorinated polyester and conventional polyesters.

References

Comparative Spectroscopic Analysis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the NMR and FTIR characterization of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, offering a comparative analysis with its non-halogenated and tetrachlorinated analogs. This document provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to facilitate the identification and differentiation of these key structural motifs.

This guide presents a detailed spectroscopic characterization of this compound, a fluorinated aromatic diol of significant interest in medicinal chemistry and materials science. For a comprehensive understanding of the influence of halogen substitution on the spectral properties, a direct comparison is made with the non-halogenated parent compound, 1,4-benzenedimethanol, and its tetrachlorinated counterpart, 2,3,5,6-tetrachloro-1,4-benzenedimethanol. The nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy data provided herein serve as a valuable resource for the unambiguous identification and quality assessment of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectral data for this compound and its selected analogs.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound4.85t4H-CH₂-
3.85t2H-OH
1,4-Benzenedimethanol7.35s4HAr-H
4.68s4H-CH₂-
2.05s2H-OH
2,3,5,6-Tetrachloro-1,4-benzenedimethanol5.12s4H-CH₂-
2.45s2H-OH

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound142.5 (t)Ar-C-F
120.0 (t)Ar-C-CH₂
56.5-CH₂-
1,4-Benzenedimethanol140.4Ar-C-CH₂
127.4Ar-C-H
64.9-CH₂-
2,3,5,6-Tetrachloro-1,4-benzenedimethanol139.8Ar-C-Cl
135.2Ar-C-CH₂
65.1-CH₂-

Table 3: ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

CompoundChemical Shift (δ) ppm
This compound-143.2

Table 4: FTIR Spectral Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound3350 (broad)O-H stretch
2940C-H stretch
1480C-F stretch
1050C-O stretch
1,4-Benzenedimethanol3300 (broad)O-H stretch
3030Ar C-H stretch
2880C-H stretch
1015C-O stretch
2,3,5,6-Tetrachloro-1,4-benzenedimethanol3400 (broad)O-H stretch
2950C-H stretch
1060C-O stretch
780C-Cl stretch

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For ¹H and ¹³C NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm). For ¹⁹F NMR, chemical shifts are reported in ppm relative to an external standard of CFCl₃ (δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were recorded using the KBr pellet method. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the benzenedimethanol derivatives.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison synthesis Synthesis of Analogs purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ftir FTIR Spectroscopy purification->ftir data_processing Data Processing nmr->data_processing ftir->data_processing comparison Comparative Analysis data_processing->comparison

Caption: Workflow for Spectroscopic Characterization.

A Comparative Guide to the Purity and Application of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, a key fluorinated building block in various advanced chemical syntheses. We offer a comparative look at its performance against relevant alternatives, supported by experimental data and detailed analytical protocols for purity validation. This document is intended to assist researchers in making informed decisions for their specific applications.

Overview and Key Applications

This compound is a fluorinated aromatic diol valued for its ability to impart unique properties to larger molecules. The presence of the tetrafluorinated benzene ring enhances thermal stability, metabolic resistance, and lipophilicity, making it a desirable component in the synthesis of agrochemicals and advanced polymers.

Primary applications include:

  • Agrochemicals: It serves as a crucial intermediate in the synthesis of modern pyrethroid insecticides. The fluorine atoms contribute to the enhanced potency and stability of the final insecticidal compounds.

  • Polymer Chemistry: As a diol monomer, it is used in the production of high-performance fluorinated polyesters and polyurethanes. These polymers exhibit improved thermal stability, chemical resistance, and hydrophobicity compared to their non-fluorinated analogs.[1][2][3]

Purity Validation: Experimental Protocols

Ensuring the high purity of this compound is critical for the successful synthesis of target molecules and for meeting regulatory standards in drug development and agrochemical formulation. The following are detailed protocols for common analytical techniques used for purity assessment.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹⁹F NMR is a powerful technique for the unambiguous identification and quantification of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range, which minimizes signal overlap.[4][5][6]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a known amount of an internal standard (e.g., trifluoroacetic acid) into a clean, dry NMR tube.

    • Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and gently vortex to ensure complete dissolution.

  • Instrument Parameters (500 MHz NMR Spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time: 2.0 seconds.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the fluorine signals of interest (typically 10-15 seconds to ensure full relaxation).

    • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

    • Spectral Width: -50 to -200 ppm (to cover the expected chemical shifts of the analyte and standard).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals corresponding to the fluorine atoms of this compound and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Area_analyte / N_analyte) * (N_standard / Area_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • Area = Integral of the signal

      • N = Number of fluorine atoms

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for separating and identifying volatile and semi-volatile compounds. For polar molecules like diols, derivatization is often employed to improve volatility and chromatographic peak shape.[7][8][9]

Experimental Protocol:

  • Derivatization (Silylation):

    • In a reaction vial, dissolve 1 mg of this compound in 100 µL of a suitable solvent (e.g., anhydrous pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Assess purity by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Performance Comparison with Alternatives

The choice of a chemical building block is critical to the performance of the final product. Here, we compare this compound with common non-fluorinated and alternative fluorinated analogs in its primary applications.

In High-Performance Polyesters

The incorporation of fluorinated monomers into polyester chains significantly alters their material properties.

PropertyPolyester with this compoundPolyester with 1,4-Benzenedimethanol (Non-fluorinated)Polyester with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (Aliphatic Fluorinated)
Thermal Stability (TGA, Onset of Decomposition) > 350°C~300°C~300-320°C
Glass Transition Temperature (Tg) Higher (Increased rigidity from the aromatic ring)LowerLower (More flexible aliphatic chain)
Hydrophobicity (Water Contact Angle) High (>100°)Moderate (~70-80°)Very High (>110°)
Chemical Resistance ExcellentModerateExcellent
Solubility Limited to specific organic solventsSoluble in a wider range of solventsLimited to fluorinated solvents

Key Takeaway: this compound provides a balance of high thermal stability due to its aromatic structure and the enhanced hydrophobicity and chemical resistance conferred by fluorine.[2][3][10][11]

In Pyrethroid Insecticide Synthesis

The structure of the alcohol moiety in pyrethroid esters influences their insecticidal activity, metabolic stability, and toxicity profile.

FeaturePyrethroids from this compound moietyPyrethroids from 3-Phenoxybenzyl alcohol moiety (Non-fluorinated)Pyrethroids from other Fluorinated Alcohol Moieties
Insecticidal Potency High to Very HighHighVaries, generally high
Metabolic Stability Enhanced (Fluorine blocks metabolic oxidation sites)Susceptible to metabolic degradationGenerally enhanced
Lipophilicity Increased (Facilitates cuticle penetration in insects)ModerateIncreased
Photostability ImprovedModerateImproved
Toxicity to Non-target Organisms Requires careful evaluation, can be higher for some speciesVaries with the specific pyrethroidVaries

Key Takeaway: The use of a tetrafluorinated benzyl alcohol component, such as that derived from this compound, is a key strategy in developing more potent and persistent pyrethroid insecticides.[12][13][14][15][16]

Visualizing Experimental Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

Purity_Validation_Workflow cluster_NMR ¹⁹F qNMR Analysis cluster_GCMS GC-MS Analysis nmr_sample Sample Preparation (Analyte + Standard) nmr_acq NMR Data Acquisition nmr_sample->nmr_acq nmr_proc Data Processing (Integration) nmr_acq->nmr_proc nmr_calc Purity Calculation nmr_proc->nmr_calc gcms_deriv Derivatization (Silylation) gcms_inj GC-MS Injection gcms_deriv->gcms_inj gcms_sep Chromatographic Separation gcms_inj->gcms_sep gcms_det Mass Spectrometric Detection gcms_sep->gcms_det gcms_anal Data Analysis (Peak Area %) gcms_det->gcms_anal start 2,3,5,6-Tetrafluoro- 1,4-benzenedimethanol Sample start->nmr_sample start->gcms_deriv

Caption: Workflow for purity validation of this compound.

Application_Pathways cluster_agro Agrochemical Synthesis cluster_poly Polymer Chemistry main 2,3,5,6-Tetrafluoro- 1,4-benzenedimethanol intermediate Intermediate for Pyrethroid Alcohol Moiety main->intermediate monomer Diol Monomer main->monomer pyrethroid High-Potency Pyrethroid Insecticides intermediate->pyrethroid polyester Fluorinated Polyesters monomer->polyester polyurethane Fluorinated Polyurethanes monomer->polyurethane

Caption: Key synthetic applications of this compound.

References

A Comparative Study of the Dielectric Properties of Fluorinated vs. Non-Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The selection of polymeric materials with optimal dielectric properties is a critical consideration in a multitude of advanced scientific and industrial applications, ranging from high-frequency electronics and medical devices to specialized laboratory equipment. The introduction of fluorine into a polymer's molecular structure dramatically alters its electronic characteristics, leading to significant differences in dielectric performance compared to its non-fluorinated counterparts. This guide provides a comprehensive comparison of the dielectric properties of common fluorinated and non-fluorinated polymers, supported by quantitative data and standardized experimental protocols.

Key Differences in Dielectric Behavior

Fluorinated polymers, such as Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy (PFA), are renowned for their exceptional electrical insulating properties. The strong electronegativity of the fluorine atom and the symmetrical nature of the C-F bond result in low polarizability. This leads to remarkably low dielectric constants and dissipation factors, making them ideal for applications requiring minimal signal loss and high signal integrity, especially at high frequencies. Furthermore, their inherent chemical inertness and thermal stability contribute to the reliability of their dielectric performance over a wide range of operating conditions.

In contrast, non-fluorinated polymers, including Polypropylene (PP), Polystyrene (PS), and Polyimide (PI), exhibit a broader range of dielectric behaviors. While some non-polar non-fluorinated polymers like polypropylene and polystyrene also possess low dielectric constants, their susceptibility to oxidation and degradation at elevated temperatures can compromise their electrical properties. Polar non-fluorinated polymers, such as polyimide, tend to have higher dielectric constants and dissipation factors due to the presence of polar functional groups in their molecular structure.

Quantitative Comparison of Dielectric Properties

The following table summarizes the typical dielectric properties of selected fluorinated and non-fluorinated polymers. It is important to note that these values can be influenced by factors such as frequency, temperature, crystallinity, and the presence of additives.

Polymer TypePolymerDielectric Constant (at 1 MHz)Dissipation Factor (at 1 MHz)Dielectric Strength (kV/mm)
Fluorinated Polytetrafluoroethylene (PTFE)2.1[1]0.0002>60
Fluorinated Ethylene Propylene (FEP)2.1[1][2][3][4]0.0006 - 0.0007[1][2][3][4]53 - >80[2][3][4]
Perfluoroalkoxy (PFA)2.0 - 2.1[5][6][7]0.0001[5][6][7]80[5]
Ethylene Tetrafluoroethylene (ETFE)2.5 - 2.6[8][9][10]0.0008 - 0.005[9][11]25 - 59[8][10]
Non-Fluorinated Polypropylene (PP)2.2 - 2.6[7][12]0.0003 - 0.0018[7][12]30 - 40[7]
Polystyrene (PS)2.4 - 3.1[7][13][14]~0.0002[7]20[7]
Polyimide (PI)2.78 - 3.5[15][16]0.0013 - 0.03[15][16]3 - 305[17]

Experimental Protocols

The determination of dielectric properties of polymers is governed by standardized test methods to ensure accuracy and comparability of data. The most commonly employed standards are those developed by ASTM International.

Measurement of Dielectric Constant and Dissipation Factor (ASTM D150)

This test method covers the determination of relative permittivity (dielectric constant), dissipation factor, and other related properties of solid electrical insulating materials over a wide range of frequencies.[18][19][20][21][22]

Methodology:

  • Specimen Preparation: A thin, flat specimen of the polymer material with a uniform thickness is prepared. The surfaces should be clean and free of defects.

  • Electrode System: The specimen is placed between two electrodes, forming a capacitor. The electrode material and configuration can vary depending on the specific requirements of the test.

  • Measurement Bridge: An AC voltage of a specific frequency is applied across the electrodes. A precision capacitance bridge or a similar instrument is used to measure the capacitance and the dissipation factor of the specimen.

  • Calculation:

    • The dielectric constant (κ') is calculated as the ratio of the capacitance of the capacitor with the polymer specimen as the dielectric to the capacitance of the same capacitor with a vacuum (or air, for practical purposes) as the dielectric.

    • The dissipation factor (tan δ) is a direct reading from the measurement bridge and represents the ratio of the energy dissipated to the energy stored in the material per cycle.

Measurement of Dielectric Strength (ASTM D149)

This test method determines the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials at commercial power frequencies (typically 50 or 60 Hz).[23][24][25][26][27]

Methodology:

  • Specimen Preparation: A specimen of the polymer material is prepared according to the standard's specifications, ensuring it is free from voids, contaminants, and surface defects.

  • Electrode Configuration: The specimen is placed between two electrodes. The size and shape of the electrodes are specified in the standard to ensure a uniform electric field.

  • Voltage Application: The voltage across the electrodes is increased from zero at a uniform rate until dielectric breakdown occurs. The breakdown is indicated by a sudden and significant increase in the current flowing through the specimen.

  • Calculation:

    • The dielectric breakdown voltage is the voltage at which the breakdown occurs.

    • The dielectric strength is calculated by dividing the dielectric breakdown voltage by the thickness of the specimen and is typically expressed in kilovolts per millimeter (kV/mm).

Logical Relationship of Polymer Properties

The following diagram illustrates the relationship between the chemical structure of a polymer and its resulting dielectric properties.

G cluster_0 Polymer Type cluster_1 Key Structural Feature cluster_2 Resulting Dielectric Properties Fluorinated Fluorinated HighElectronegativity High Electronegativity (C-F Bond) Fluorinated->HighElectronegativity NonFluorinated Non-Fluorinated VariablePolarity Variable Polarity (C-H, C-O, C-N bonds) NonFluorinated->VariablePolarity LowDk Low Dielectric Constant HighElectronegativity->LowDk LowDf Low Dissipation Factor HighElectronegativity->LowDf HighDS High Dielectric Strength HighElectronegativity->HighDS VariableDk Variable Dielectric Constant VariablePolarity->VariableDk VariableDf Variable Dissipation Factor VariablePolarity->VariableDf

Caption: Polymer structure's influence on dielectric properties.

Conclusion

The choice between fluorinated and non-fluorinated polymers for applications sensitive to dielectric properties is a critical one. Fluorinated polymers consistently exhibit superior dielectric performance, characterized by low dielectric constants, low dissipation factors, and high dielectric strength, making them the material of choice for demanding high-frequency and high-voltage applications. While non-fluorinated polymers offer a wider range of properties and can be suitable for many applications, their dielectric performance, particularly that of polar variants, is generally less ideal for applications where signal integrity and low energy loss are paramount. A thorough understanding of the quantitative differences in their dielectric properties, as outlined in this guide, is essential for making informed material selection decisions in research, development, and manufacturing.

References

A Comparative Guide to the Thermal Stability of Polymers Derived from Different Fluorinated Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into polymer backbones via fluorinated diols is a key strategy for enhancing thermal stability, a critical attribute for materials in demanding applications, including advanced drug delivery systems and medical devices. This guide provides an objective comparison of the thermal properties of polymers synthesized from various fluorinated diols, supported by experimental data from peer-reviewed studies.

Enhanced Thermal Stability through Fluorination

The introduction of fluorine atoms into a polymer chain significantly increases its thermal stability. This enhancement is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond. The C-F bond is stronger than the carbon-hydrogen (C-H) bond, making the polymer more resistant to thermal degradation.[1][2] Consequently, fluorinated polymers generally exhibit higher decomposition temperatures compared to their non-fluorinated analogs.[1][3]

Comparative Thermal Analysis Data

The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), which indicates the onset of thermal degradation. DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The following table summarizes the thermal properties of various polymers synthesized using different fluorinated diols.

Polymer TypeFluorinated Diol UsedDecomposition Temp. (Td onset, °C)Glass Transition Temp. (Tg, °C)Reference
PolyurethaneFluorinated Diol (unspecified)247 - 330up to -139[4]
PolyurethaneFluorinated Dibasic DiolsTd of soft segment up to 422°CLowered compared to non-fluorinated PU[1][2]
Polyurethane2,2,3,3-Tetrafluoro-1,4-butanediol (TFBD)~300Not specified[5]
PolyurethaneFluorinated end-groups~15°C higher than typical PUNot specified[1]
Polyurethane FoamFluorodiol (unspecified)Improved thermal stabilityNot specified[6]

Note: The thermal properties of polymers can be influenced by various factors, including the specific diisocyanate or other monomers used in the polymerization, the polymer's molecular weight, and the experimental conditions of the thermal analysis.

Experimental Protocols

The data presented in this guide is typically obtained through the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the polymers.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum TGA pan.[7]

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[9][10]

  • Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset decomposition temperature (Td) is determined as the temperature at which a significant mass loss begins (e.g., 5% weight loss).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and other thermal transitions like melting (Tm) and crystallization (Tc) temperatures.

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-15 mg) is encapsulated in an aluminum DSC pan.[11]

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate. An empty, sealed aluminum pan is used as a reference.[11]

  • Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history. A typical procedure involves:

    • Heating from ambient temperature to a temperature above the expected melting point at a controlled rate (e.g., 10 °C/min or 20 °C/min).[11]

    • Holding at this temperature for a few minutes to ensure complete melting.

    • Cooling at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

    • Reheating at the same controlled rate as the first heating scan.

  • Data Analysis: The heat flow as a function of temperature is recorded. The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the baseline.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the thermal stability analysis of polymers and the logical relationship between fluorination and enhanced thermal properties.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_evaluation Performance Evaluation Diol Fluorinated Diol Polymerization Polymerization Reaction Diol->Polymerization Comonomer Diisocyanate / Other Monomers Comonomer->Polymerization Polymer Fluorinated Polymer Polymerization->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Td Decomposition Temperature (Td) TGA->Td Tg Glass Transition Temperature (Tg) DSC->Tg Stability Thermal Stability Assessment Td->Stability Tg->Stability Comparison Comparison with Alternatives Stability->Comparison

Caption: Experimental workflow for thermal stability analysis of fluorinated polymers.

G Fluorination Incorporation of Fluorinated Diols CF_Bond High C-F Bond Energy Fluorination->CF_Bond Chain_Rigidity Increased Chain Rigidity Fluorination->Chain_Rigidity Thermal_Stability Enhanced Thermal Stability CF_Bond->Thermal_Stability Chain_Rigidity->Thermal_Stability Higher_Td Higher Decomposition Temperature (Td) Thermal_Stability->Higher_Td Altered_Tg Modified Glass Transition Temperature (Tg) Thermal_Stability->Altered_Tg

Caption: Logical relationship of fluorination to enhanced thermal properties of polymers.

References

Unlocking Performance: A Comparative Guide to the Impact of Fluorination on Membrane Gas Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the separation of gases is a critical endeavor. Membrane technology offers a promising solution, and the strategic incorporation of fluorine into polymer membranes has emerged as a powerful tool to enhance their gas transport properties. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated membranes, supported by experimental data, detailed protocols, and visual workflows to elucidate the underlying principles.

The introduction of fluorine into a polymer's structure can significantly alter its physical and chemical properties, leading to membranes with superior gas permeability and selectivity. This is primarily attributed to the unique characteristics of the fluorine atom, including its high electronegativity, large van der Waals radius, and the rigidity of the carbon-fluorine bond. These factors influence the fractional free volume (FFV), chain packing, and gas solubility within the polymer matrix, ultimately dictating the membrane's separation performance.[1][2]

The Impact of Fluorination: A Quantitative Comparison

The following tables summarize key quantitative data from various studies, highlighting the effect of fluorination on the gas permeability and selectivity of different polymer membranes.

Membrane MaterialGas PairPermeability (Barrer)SelectivityReference
Polysulfone (PSF) O₂/N₂--[3]
Unmodified PSFO₂/N₂-~5.5[3]
Surface Fluorinated PSFO₂/N₂-~7.5[3]
6FDA-based Polyimides CO₂/CH₄--[1]
6FDA-DAM (non-fluorinated diamine)CO₂/CH₄~1000~25[1]
6FDA-durene (non-fluorinated diamine)CO₂/CH₄~600~35[1]
6FDA-6FpDA (fluorinated diamine)CO₂/CH₄~1200~30[4]
Perfluoropolymers He/CH₄--[5]
Hyflon® AD 60XHe/CH₄~120~100[5]
Teflon® AF 2400He/CH₄~2000~70[5]

Table 1: Comparison of Gas Permeability and Selectivity for Fluorinated and Non-Fluorinated Membranes. Barrer is a non-SI unit of gas permeability where 1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹.

Delving Deeper: The Role of Fluorine Chemistry

The specific placement and type of fluorine-containing groups within the polymer architecture play a crucial role in determining the final membrane properties.

Aliphatic vs. Aromatic Fluorination

Studies have shown that the introduction of aliphatic fluorine groups (e.g., -CF₃) tends to increase the interchain spacing due to the larger size of fluorine compared to hydrogen, leading to higher gas diffusion.[4] Aromatic fluorine groups, on the other hand, can lead to even more significant increases in diffusion but may also reduce diffusion selectivity due to weakened interchain interactions.[4]

Experimental Protocols: Measuring Gas Permeability

Accurate and reproducible measurement of gas permeability is paramount for assessing membrane performance. The following are detailed methodologies for key experiments.

Constant-Volume, Variable-Pressure (Time-Lag) Method

This is a widely used technique to determine the permeability, diffusivity, and solubility of a gas in a dense polymer membrane.

1. Membrane Preparation:

  • Cast the polymer solution into a flat, uniform film on a clean, level surface.

  • Dry the film under vacuum at an appropriate temperature to remove any residual solvent.

  • Measure the thickness of the dry film at several points using a micrometer and calculate the average.

  • Mount the membrane in a permeation cell, ensuring a gas-tight seal.

2. Experimental Setup:

  • The permeation cell consists of two chambers (upstream and downstream) separated by the membrane.

  • The upstream side is connected to a gas reservoir with a pressure transducer.

  • The downstream side is connected to a calibrated volume and a high-precision pressure transducer.

  • The entire setup is placed in a temperature-controlled environment.

3. Procedure:

  • Evacuate both the upstream and downstream chambers to a high vacuum.

  • Isolate the downstream volume and record the baseline pressure rise (leak rate).

  • Introduce the test gas to the upstream chamber at a constant high pressure (e.g., 2-10 atm).

  • Record the pressure increase in the downstream volume as a function of time.

4. Data Analysis:

  • Plot the downstream pressure versus time. The plot will initially show a transient region followed by a linear steady-state region.

  • The permeability coefficient (P) is calculated from the slope of the steady-state portion of the curve.

  • The diffusion coefficient (D) is determined from the time lag (θ), which is the intercept of the extrapolated linear portion of the plot with the time axis.

  • The solubility coefficient (S) can be calculated from the relationship P = D × S.

Surface Fluorination of Polymer Membranes

This technique modifies the surface of a pre-existing membrane to enhance its separation properties.

1. Materials and Setup:

  • A vacuum-tight reaction vessel made of a fluorine-resistant material (e.g., Monel or passivated stainless steel).

  • A gas handling system for controlled introduction of fluorine and inert gas (e.g., nitrogen or helium).

  • The polymer membrane to be fluorinated.

2. Procedure:

  • Place the polymer membrane inside the reaction vessel.

  • Evacuate the vessel to remove air and moisture.

  • Introduce a mixture of fluorine gas (typically 1-10% in an inert gas) into the vessel to a desired pressure.

  • Allow the reaction to proceed for a specific duration (minutes to hours) at a controlled temperature.

  • After the desired reaction time, evacuate the fluorine gas mixture from the vessel.

  • Purge the vessel with an inert gas to remove any residual fluorine.

Visualizing the Process and Principles

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing fluorinated membranes and the logical relationships governing their performance.

experimental_workflow cluster_synthesis Membrane Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Polymerization Polymer Synthesis (e.g., Polycondensation) Fluorination Fluorination (Bulk or Surface) Polymerization->Fluorination Casting Membrane Casting & Drying Fluorination->Casting Structural Structural Analysis (FTIR, NMR, XPS) Casting->Structural Morphological Morphological Analysis (SEM, AFM) Casting->Morphological Thermal Thermal Analysis (TGA, DSC) Casting->Thermal Permeation Gas Permeation Measurement Casting->Permeation Selectivity Selectivity Calculation Permeation->Selectivity Stability Stability Testing Selectivity->Stability

Experimental workflow for assessing fluorinated membranes.

logical_relationship cluster_properties Polymer Properties cluster_performance Membrane Performance Fluorination Fluorination FFV Increased Fractional Free Volume Fluorination->FFV ChainPacking Disrupted Chain Packing Fluorination->ChainPacking Solubility Altered Gas Solubility Fluorination->Solubility Permeability Increased Gas Permeability FFV->Permeability ChainPacking->Permeability Solubility->Permeability Selectivity Enhanced Selectivity Solubility->Selectivity

Logical relationship of fluorination's impact on membrane performance.

References

A Comparative Guide to the Reaction Kinetics of Fluorinated vs. Non-Fluorinated Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into monomeric structures can significantly alter their polymerization behavior, leading to polymers with unique and desirable properties such as high thermal stability, chemical resistance, and low surface energy. Understanding the kinetic differences between fluorinated and their non-fluorinated counterparts is crucial for the rational design and synthesis of these advanced materials. This guide provides an objective comparison of the reaction kinetics of fluorinated and non-fluorinated monomers, supported by experimental data and detailed methodologies.

Executive Summary

Fluorination of monomers generally influences their reactivity in polymerization reactions. The high electronegativity of fluorine atoms can affect the electron density of the vinyl group, which in turn impacts the rates of initiation, propagation, and termination. Experimental evidence suggests that the effect of fluorination is highly dependent on the specific monomer structure. For instance, in some cases, fluorinated acrylates exhibit faster polymerization rates compared to their non-fluorinated analogs, while in other systems, fluorination can lead to a decrease in reactivity. This guide will delve into specific examples to illustrate these differences.

Quantitative Data Comparison

The following table summarizes key kinetic parameters for the polymerization of selected fluorinated and non-fluorinated monomers. The data is compiled from studies utilizing isothermal differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) to monitor the polymerization process.

MonomerTypePeak Polymerization Time (min)Heat of Polymerization (kcal/mol)Monomer Conversion (%)
2,2,2-Trifluoroethyl acrylate (TFEA)Fluorinated AcrylateFaster than MMA18.0898.2 - 99.9
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA)Fluorinated AcrylateComparable to MMA13.1798.2 - 99.9
2,2,2-Trifluoroethyl methacrylate (TFEMA)Fluorinated MethacrylateSlower than MMA15.3398.2 - 99.9
1,1,1,3,3,3-Hexafluoroisopropyl methacrylate (HFIPMA)Fluorinated MethacrylateSlower than MMA14.2198.2 - 99.9
Methyl Methacrylate (MMA)Non-Fluorinated Methacrylate8.4413.1797.0

Data sourced from a study by Kadoma (2010) on the kinetic polymerization behavior of fluorinated monomers for dental use.[1][2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the reaction kinetics of fluorinated and non-fluorinated monomers.

G cluster_prep Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing Monomer_Prep Monomer & Initiator Preparation Sample_Prep Reaction Mixture Formulation Monomer_Prep->Sample_Prep Weighing & Mixing DSC Differential Scanning Calorimetry (DSC) Sample_Prep->DSC Isothermal/Dynamic Scans HPLC High-Performance Liquid Chromatography (HPLC) Sample_Prep->HPLC Aliquots at Time Intervals NMR Nuclear Magnetic Resonance (NMR) Sample_Prep->NMR Aliquots at Time Intervals Data_Analysis Kinetic Parameter Calculation DSC->Data_Analysis Heat Flow vs. Time HPLC->Data_Analysis Monomer Concentration vs. Time NMR->Data_Analysis Monomer Conversion vs. Time Comparison Comparative Analysis Data_Analysis->Comparison

Experimental workflow for kinetic comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Differential Scanning Calorimetry (DSC)

This method is used to determine the heat of polymerization and to monitor the rate of reaction.

  • Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the reaction mixture (monomer and initiator) into an aluminum DSC pan.

    • Hermetically seal the pan to prevent monomer evaporation. An empty, sealed pan is used as a reference.

  • Experimental Procedure:

    • Place the sample and reference pans into the DSC cell.

    • Rapidly heat the sample to the desired isothermal reaction temperature.

    • Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Data Analysis:

    • The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak.

    • The rate of polymerization (Rp) at any given time is directly proportional to the heat flow (dH/dt).

    • The monomer conversion can be calculated by dividing the partial heat of reaction at a given time by the total heat of polymerization.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the monomer conversion by measuring the decrease in monomer concentration over time.

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18).

  • Sample Preparation:

    • At specific time intervals during the polymerization, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a suitable inhibitor and/or diluting with a solvent.

    • Filter the sample to remove any precipitated polymer.

  • Experimental Procedure:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Elute the sample using an appropriate mobile phase.

    • Monitor the elution of the monomer using the UV detector at a wavelength where the monomer has strong absorbance.

  • Data Analysis:

    • Create a calibration curve by plotting the peak area of the monomer against known concentrations.

    • Determine the concentration of the monomer in each reaction aliquot using the calibration curve.

    • Calculate the monomer conversion at each time point by comparing the monomer concentration to the initial concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the disappearance of monomer in real-time.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Prepare the reaction mixture directly in an NMR tube using a deuterated solvent.

    • Add an internal standard with a known concentration that does not react or interfere with the polymerization.

  • Experimental Procedure:

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

    • Initiate the polymerization (e.g., by raising the temperature).

    • Acquire spectra at regular time intervals throughout the course of the reaction.

  • Data Analysis:

    • Identify the characteristic peaks of the monomer's vinyl protons and the internal standard.

    • Integrate the area of the monomer and internal standard peaks in each spectrum.

    • The monomer conversion is calculated by monitoring the decrease in the integral of the monomer peak relative to the constant integral of the internal standard.

Conclusion

The reaction kinetics of fluorinated monomers can differ significantly from their non-fluorinated counterparts. The data presented in this guide highlights that the inclusion of fluorine can either accelerate or retard the rate of polymerization, depending on the specific molecular structure of the monomer. The experimental protocols provided offer robust methods for researchers to quantitatively assess these kinetic differences in their own systems. A thorough understanding of these principles is essential for the development of novel fluoropolymers with tailored properties for a wide range of applications in materials science and drug delivery.

References

Safety Operating Guide

Proper Disposal of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, a fluorinated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment. It is classified as harmful if swallowed and causes serious eye irritation. All personnel handling this compound must be thoroughly trained on its specific hazards and the procedures outlined below.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemical-resistant gloves. Given that it is soluble in various organic solvents, consult the glove manufacturer's compatibility chart for the specific solvent being used.[1] Double-gloving is recommended for enhanced protection.

  • Body Protection: A flame-resistant lab coat must be worn at all times. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit is advised.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

In case of exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₆F₄O₂
Molecular Weight 210.13 g/mol
Appearance White to off-white powder/crystal
Melting Point 127.0 - 131.0 °C[2]
Boiling Point 256.0 ± 35.0 °C (Predicted)[2]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, and acetone.

Disposal Procedures

The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. As a fluorinated organic compound, it requires special consideration due to the persistence and potential environmental impact of such chemicals.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.

    • Segregate this waste from other laboratory waste streams, particularly from incompatible materials. Known incompatibilities include acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[3]

    • Use dedicated, clearly labeled, and compatible waste containers. The label should include the chemical name, concentration, and the appropriate hazard symbols.

  • Waste Collection and Storage:

    • Collect waste in a designated satellite accumulation area within the laboratory.

    • Containers must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from sources of ignition.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal of Small Quantities (e.g., residual amounts on labware):

    • For small residual amounts, it is safest to dispose of them as solid chemical waste.

    • Wipe contaminated surfaces and labware with a cloth or paper towel moistened with a suitable solvent (e.g., acetone, ethanol).

    • Place the contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Disposal of Bulk Quantities:

    • Bulk quantities of this compound, including unused product and solutions, must be disposed of through a licensed hazardous waste disposal company.

    • Incineration: High-temperature incineration is a common and effective method for the destruction of fluorinated organic compounds.[4] This process requires specialized facilities equipped with scrubbers to neutralize hazardous decomposition products such as hydrogen fluoride. The high energy of the carbon-fluorine bond necessitates high temperatures and sufficient residence times for complete destruction.[4]

    • Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill is another option. This method contains the chemical to prevent its release into the environment.

    • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatible Materials Identify->Segregate Small_Quantity Small Quantity? (e.g., residue) Segregate->Small_Quantity Solid_Waste Collect as Solid Hazardous Waste Small_Quantity->Solid_Waste Yes Bulk_Quantity Bulk Quantity Small_Quantity->Bulk_Quantity No Licensed_Disposal Arrange for Licensed Hazardous Waste Disposal Solid_Waste->Licensed_Disposal Bulk_Quantity->Licensed_Disposal Incineration High-Temperature Incineration Licensed_Disposal->Incineration Preferred Method Landfill Hazardous Waste Landfill Licensed_Disposal->Landfill Alternative Method End Disposal Complete Incineration->End Landfill->End

Caption: Decision tree for the disposal of this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to proper safety measures is critical.

Summary of Hazards and Required PPE

Hazard StatementPictogramRequired Personal Protective Equipment (PPE)
H315: Causes skin irritationWarningGloves: Impervious chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[1]
H319: Causes serious eye irritationWarningEye Protection: Chemical safety goggles. A face shield should be worn where there is a splash potential.[1][2]
H335: May cause respiratory irritationWarningRespiratory Protection: Use only in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[1]
Body Protection: Lab coat or chemical-resistant coveralls.[3]
Footwear: Closed-toe shoes. Chemical-resistant boots may be necessary for spill response.[3]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[4]

  • The recommended storage temperature is in a refrigerator.[5]

2. Preparation for Use:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Before handling, ensure all required PPE is donned correctly.

  • Have an emergency eyewash station and safety shower readily accessible.

3. Handling and Use:

  • Avoid the formation of dust.[6]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.

4. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.[6]

  • For dry spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]

  • Cover drains to prevent the material from entering them.[1]

  • Clean the affected area thoroughly.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in its original container or a suitable, labeled, and tightly sealed waste container.

  • Do not mix with other waste.[1]

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Disposal Procedure:

  • Dispose of the contents and container at an approved waste disposal plant.[1]

  • All disposal activities must be in accordance with national and local regulations.[1]

  • Handle uncleaned, empty containers as you would the product itself.[1]

Workflow for Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.